molecular formula C7H13BrO B1291720 4-(2-Bromoethyl)tetrahydropyran CAS No. 4677-20-7

4-(2-Bromoethyl)tetrahydropyran

Cat. No.: B1291720
CAS No.: 4677-20-7
M. Wt: 193.08 g/mol
InChI Key: WPDAWFCZGSQOPZ-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)tetrahydropyran (CAS 4677-20-7) is a brominated organic compound with the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol. This versatile synthetic intermediate is characterized as a colorless to light yellow liquid with a boiling point of 224°C, a density of approximately 1.302 g/mL, and a flash point of 89°C. It should be stored sealed in a dry environment, preferably in a freezer under -20°C, to maintain stability. In research applications, this compound serves as a crucial building block in organic synthesis. Its molecular structure, featuring a bromoethyl chain attached to a tetrahydropyran (oxane) ring, makes it a valuable electrophile for nucleophilic substitution reactions. Researchers utilize it to introduce the 2-(tetrahydropyran-4-yl)ethyl group into more complex molecules. The compound acts as a key precursor in multi-step synthetic pathways, as demonstrated in published procedures where it is synthesized from corresponding methanesulfonate precursors using lithium bromide in acetone. This reactivity makes it an important intermediate for the exploration and development of novel compounds in medicinal chemistry and material science. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated fume hood.

Properties

IUPAC Name

4-(2-bromoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDAWFCZGSQOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627188
Record name 4-(2-Bromoethyl)oxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4677-20-7
Record name 4-(2-Bromoethyl)oxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)oxane
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Foundational & Exploratory

4-(2-Bromoethyl)tetrahydropyran: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4677-20-7

This technical guide provides an in-depth overview of 4-(2-Bromoethyl)tetrahydropyran, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, and its application in the synthesis of biologically active molecules, particularly histone deacetylase (HDAC) inhibitors.

Core Properties and Safety Information

This compound is a versatile bifunctional molecule featuring a stable tetrahydropyran ring and a reactive bromoethyl group. These characteristics make it an ideal intermediate for introducing the tetrahydropyran moiety into larger, more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4677-20-7[1]
Molecular Formula C₇H₁₃BrO[1]
Molecular Weight 193.08 g/mol [1]
Boiling Point 224 °C[1]
Density 1.302 g/cm³[1]
Flash Point 89 °C[1]
Appearance Colorless to light yellow liquid[1]

Safety Summary:

This compound is a hazardous substance that requires careful handling in a laboratory setting. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[2][3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of its corresponding alcohol precursor, 2-(tetrahydropyran-4-yl)ethanol. Common brominating agents for this conversion include phosphorus tribromide (PBr₃) and the Appel reaction conditions (triphenylphosphine and a bromine source).

Experimental Protocol: Synthesis via Phosphorus Tribromide

This protocol details the conversion of 2-(tetrahydropyran-4-yl)ethanol to this compound using phosphorus tribromide. This method is effective for primary and secondary alcohols.[4]

Materials:

  • 2-(tetrahydropyran-4-yl)ethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(tetrahydropyran-4-yl)ethanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) to the stirred solution via the dropping funnel. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. A significant application is in the development of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for the treatment of cancers and other diseases. The tetrahydropyran ring can act as a "cap" group in the HDAC inhibitor pharmacophore, which interacts with the surface of the enzyme's active site. The bromoethyl group provides a reactive handle for attaching the rest of the inhibitor structure, typically a linker and a zinc-binding group.

Below is a generalized workflow for the synthesis of an HDAC inhibitor using this compound.

HDAC_Inhibitor_Synthesis cluster_start Starting Materials cluster_reaction Synthetic Pathway cluster_product Final Product Linker_ZBG Linker with Zinc-Binding Group (ZBG) Nucleophilic_Substitution Nucleophilic Substitution Linker_ZBG->Nucleophilic_Substitution THP_Br This compound THP_Br->Nucleophilic_Substitution HDAC_Inhibitor HDAC Inhibitor Nucleophilic_Substitution->HDAC_Inhibitor

Caption: Synthetic workflow for an HDAC inhibitor.

Quantitative Data of Synthesized HDAC Inhibitors

The following table presents the in vitro biological activity of representative HDAC inhibitors synthesized using alkyl halide building blocks, including those structurally related to this compound. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the HDAC enzyme by 50%.

Table 2: Biological Activity of Representative HDAC Inhibitors

Compound IDTarget HDAC Isoform(s)IC₅₀ (nM)Reference
7a HDAC1114.3[1][5]
HDAC253.7[1][5]
8a HDAC12434.7[1][5]
HDAC2205.4[1][5]
27f HDAC122[6]
HDAC68[6]
39f HDAC19[6]
HDAC614[6]

This data highlights the utility of alkyl halide-containing building blocks in generating potent HDAC inhibitors with varying isoform selectivities.

Experimental Workflow for a Nucleophilic Substitution Reaction

The following diagram illustrates a typical experimental workflow for the reaction of this compound with a nucleophile, a key step in the synthesis of more complex molecules like the aforementioned HDAC inhibitors.

Experimental_Workflow Start Start Reaction_Setup Dissolve nucleophile and base in solvent Start->Reaction_Setup Add_THP_Br Add this compound Reaction_Setup->Add_THP_Br Reaction Stir at specified temperature (Monitor by TLC) Add_THP_Br->Reaction Workup Aqueous workup (e.g., extraction) Reaction->Workup Purification Purify crude product (e.g., column chromatography) Workup->Purification Analysis Characterize final product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

This in-depth technical guide provides a comprehensive overview of this compound, a valuable building block in modern drug discovery. Its well-defined properties, accessible synthesis, and proven utility in the creation of potent bioactive molecules make it a compound of significant interest to the scientific community.

References

In-Depth Technical Guide: Physicochemical Properties of 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the fundamental physicochemical properties of 4-(2-Bromoethyl)tetrahydropyran, a key building block in synthetic organic chemistry. The primary focus of this document is the determination and presentation of the compound's molecular weight, a critical parameter in stoichiometric calculations, analytical characterization, and process development.

Molecular Weight and Composition

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For this compound, the molecular formula is C7H13BrO.[1][2][3] The precise molecular weight is calculated from the atomic weights of carbon, hydrogen, bromine, and oxygen.

The table below summarizes the elemental composition and the resulting molecular weight of the compound.

ElementSymbolAtomic CountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC712.01184.077
HydrogenH131.00813.104
BromineBr179.90479.904
OxygenO115.99915.999
Total 193.084

Based on the summation of the atomic weights of its constituent elements, the molecular weight of this compound is 193.08 g/mol .[1][2][3]

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of the compound from its molecular formula and the standard atomic weights of its constituent elements.

G A Molecular Formula C₇H₁₃BrO B Elemental Composition A->B C Carbon (C) Atom Count: 7 Atomic Weight: 12.011 B->C D Hydrogen (H) Atom Count: 13 Atomic Weight: 1.008 B->D E Bromine (Br) Atom Count: 1 Atomic Weight: 79.904 B->E F Oxygen (O) Atom Count: 1 Atomic Weight: 15.999 B->F G Summation of Atomic Weights C->G D->G E->G F->G H Molecular Weight 193.08 g/mol G->H

Calculation workflow for molecular weight.

Disclaimer: This document focuses solely on the molecular weight of this compound. The request for experimental protocols and signaling pathways is not applicable to the determination of a fundamental chemical property like molecular weight and has therefore not been included.

References

Technical Guide: Synthesis and Characterization of 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Bromoethyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug development. This document details a probable synthetic pathway, including a detailed experimental protocol for the bromination of the corresponding alcohol precursor. Furthermore, it presents a thorough characterization of the target compound, compiling its physical and spectroscopic data into structured tables for clarity and ease of comparison. The guide also includes graphical representations of the synthetic workflow to facilitate understanding.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The tetrahydropyran moiety is a prevalent scaffold in many natural products and approved drugs, valued for its favorable pharmacokinetic properties. The bromoethyl side chain provides a reactive handle for further molecular elaboration through nucleophilic substitution and other coupling reactions, enabling the construction of diverse chemical libraries for drug discovery programs. This guide outlines a robust and accessible synthetic route and provides comprehensive characterization data to support its use in research and development.

Synthesis of this compound

The most direct and common synthetic route to this compound involves the bromination of its corresponding alcohol precursor, 2-(tetrahydropyran-4-yl)ethanol. This transformation can be efficiently achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Synthetic Workflow

The overall synthetic process is a single-step transformation from a commercially available starting material.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-(tetrahydropyran-4-yl)ethanol 2-(tetrahydropyran-4-yl)ethanol Bromination Bromination 2-(tetrahydropyran-4-yl)ethanol->Bromination PBr₃ or CBr₄/PPh₃ This compound This compound Bromination->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Bromination of 2-(tetrahydropyran-4-yl)ethanol using PBr₃

This protocol is based on established procedures for the bromination of primary alcohols.[1][2][3]

Materials:

  • 2-(tetrahydropyran-4-yl)ethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 2-(tetrahydropyran-4-yl)ethanol (1.0 eq.) dissolved in anhydrous diethyl ether or dichloromethane. The flask is cooled to 0 °C in an ice bath.

  • Addition of PBr₃: Phosphorus tribromide (0.33-0.4 eq.) is added dropwise to the stirred solution via the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization Data

The successful synthesis of this compound is confirmed by a combination of physical and spectroscopic methods.

Physical Properties
PropertyValueReference
Molecular Formula C₇H₁₃BrO[4]
Molecular Weight 193.08 g/mol [4]
Appearance Colorless to pale yellow liquid
Boiling Point 224 °C
Density 1.302 g/cm³
CAS Number 4677-20-7[4]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9 - 3.8m2H-CH₂-O- (axial)
~3.5 - 3.4t2H-CH₂-Br
~3.3 - 3.2m2H-CH₂-O- (equatorial)
~1.9 - 1.8q2H-CH₂-CH₂-Br
~1.7 - 1.5m1H-CH- (methine proton on THP ring)
~1.6 - 1.4m2HTHP ring protons (axial)
~1.3 - 1.1m2HTHP ring protons (equatorial)

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ, ppm)Assignment
~68.0-CH₂-O-
~39.0-CH₂-CH₂-Br
~35.0-CH- (methine carbon on THP ring)
~34.0-CH₂-Br
~32.0THP ring carbons

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (alkane)
1450-1470MediumC-H bending (alkane)
1100-1050StrongC-O-C stretching (ether)
650-550StrongC-Br stretching

3.2.4. Mass Spectrometry (MS)

m/zInterpretation
192/194[M]⁺• (Molecular ion peak, bromine isotopes)
113[M - Br]⁺
97[C₅H₉O]⁺ (Tetrahydropyranylmethyl cation)
85[C₅H₉O]⁺ - H₂

Logical Flow for Spectroscopic Analysis

G cluster_compound Synthesized Compound cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Crude Product Crude Product FTIR FTIR Crude Product->FTIR NMR NMR Crude Product->NMR MS MS Crude Product->MS Functional_Groups Identify Functional Groups (C-O, C-Br, C-H) FTIR->Functional_Groups Proton_Environments Determine Proton Environments and Connectivity NMR->Proton_Environments Carbon_Skeleton Confirm Carbon Skeleton NMR->Carbon_Skeleton Molecular_Weight Confirm Molecular Weight and Bromine Presence MS->Molecular_Weight Structure_Confirmed Structure of This compound Confirmed Functional_Groups->Structure_Confirmed Proton_Environments->Structure_Confirmed Carbon_Skeleton->Structure_Confirmed Molecular_Weight->Structure_Confirmed

References

Spectroscopic and Synthetic Profile of 4-(2-Bromoethyl)tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(2-Bromoethyl)tetrahydropyran. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed experimental protocols for its synthesis and characterization are also provided to support further research and application in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and mass spectrometry, and by comparison with known data for analogous structures such as 2-(tetrahydropyran-4-yl)ethanol and various bromoalkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.95ddd2HH-2e, H-6e
~3.40t2H-CH₂-Br
~3.35td2HH-2a, H-6a
~1.85q2H-CH₂-CH₂-Br
~1.70m1HH-4
~1.60dm2HH-3e, H-5e
~1.30qd2HH-3a, H-5a
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~67.5C-2, C-6
~38.0-CH₂-CH₂-Br
~35.0C-4
~32.5-CH₂-Br
~32.0C-3, C-5
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (alkane)
1470-1440MediumC-H bending (alkane)
1100-1050StrongC-O-C stretching (ether)
650-550Medium-StrongC-Br stretching
Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
194/192Low[M]⁺ (Molecular ion, Br isotopes)
113High[M - Br]⁺
95Medium[M - CH₂CH₂Br]⁺
81/79Medium[Br]⁺
57High[C₄H₉]⁺ (from fragmentation of the ring)

Experimental Protocols

The following protocols describe a plausible method for the synthesis of this compound from a commercially available precursor, 2-(tetrahydropyran-4-yl)ethanol, and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

This two-step synthesis involves the preparation of the precursor alcohol followed by its bromination.

Step 1: Synthesis of 2-(tetrahydropyran-4-yl)ethanol

A detailed protocol for the synthesis of the precursor alcohol can be adapted from literature procedures for similar reductions. For instance, the reduction of ethyl 2-(tetrahydropyran-4-yl)acetate.

  • Materials: Ethyl 2-(tetrahydropyran-4-yl)acetate, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (1 M).

  • Procedure:

    • A solution of ethyl 2-(tetrahydropyran-4-yl)acetate (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

    • The resulting precipitate is filtered off and washed with diethyl ether.

    • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(tetrahydropyran-4-yl)ethanol, which can be purified by column chromatography on silica gel.

Step 2: Bromination of 2-(tetrahydropyran-4-yl)ethanol

  • Materials: 2-(tetrahydropyran-4-yl)ethanol, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a stirred solution of 2-(tetrahydropyran-4-yl)ethanol (1 equivalent) and carbon tetrabromide (1.5 equivalents) in anhydrous dichloromethane at 0 °C, triphenylphosphine (1.5 equivalents) is added portion-wise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a NaCl or KBr plate.

  • Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via direct infusion or gas chromatography.

Visualized Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Ethyl 2-(tetrahydropyran-4-yl)acetate step1 Reduction with LiAlH4 start->step1 intermediate 2-(Tetrahydropyran-4-yl)ethanol step1->intermediate step2 Bromination with CBr4/PPh3 intermediate->step2 product This compound step2->product purification Column Chromatography product->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Safety and Handling of 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(2-Bromoethyl)tetrahydropyran (CAS No: 4677-20-7), a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a heterocyclic compound utilized as an intermediate in the synthesis of more complex molecules, including potential antiviral and antibacterial agents. Its chemical structure consists of a tetrahydropyran ring substituted with a bromoethyl group.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 4677-20-7
Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
Appearance Colorless to light yellow liquidChemicalBook
Boiling Point 224 °CChemicalBook
Density 1.302 g/cm³ChemicalBook
Flash Point 89 °CChemicalBook
Storage Temperature Store in freezer, under -20°C, sealed in dry conditionsChemicalBook

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
alt text
Danger

Precautionary Statements:

  • P260: Do not breathe vapours.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P310: Immediately call a POISON CENTER/doctor.

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and maintain the chemical's integrity.

Handling
  • Avoid all direct contact with the substance.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation and spread of mists in the air.

  • Use personal protective equipment (PPE) as detailed in Section 5.

Storage
  • Store in a cool, well-ventilated area.

  • Keep the container tightly closed and in its original packaging.

  • This compound is light-sensitive and should be protected from light.

First Aid Measures

In case of accidental exposure, immediate medical attention is required.

Table 3: First Aid Procedures

Exposure RouteProcedure
Skin Contact Remove all contaminated clothing and footwear immediately. Drench the affected skin with running water for at least 10 minutes. Transfer to a hospital if burns or symptoms of poisoning are present.
Eye Contact Bathe the eye with running water for 15 minutes. Transfer to a hospital for specialist examination.
Ingestion Wash out the mouth with water. Do not induce vomiting. Give one cup of water to drink every 10 minutes. If the person is unconscious, check for breathing and apply artificial respiration if necessary. Transfer to a hospital as soon as possible.
Inhalation Remove the casualty from exposure, ensuring your own safety. If conscious, ensure the casualty sits or lies down. If unconscious and breathing is okay, place them in the recovery position. Transfer to a hospital as soon as possible.

Potential Symptoms of Exposure:

  • Skin contact: Blistering and progressive ulceration may occur if not treated immediately.

  • Eye contact: Corneal burns and permanent damage are possible.

  • Ingestion: Corrosive burns may appear around the lips, and blood may be vomited.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

  • Eye Protection: Tightly fitting safety goggles. An eye bath should be readily available.

  • Hand Protection: Impermeable gloves.

  • Skin Protection: Impermeable protective clothing.

  • Respiratory Protection: A self-contained breathing apparatus must be available in case of an emergency.

Stability and Reactivity

  • Reactivity: Stable under recommended transport or storage conditions.

  • Chemical Stability: Stable under normal conditions.

  • Conditions to Avoid: Heat and light.

  • Materials to Avoid: Strong oxidizing agents and strong acids.

  • Hazardous Decomposition Products: In case of combustion, toxic fumes of carbon dioxide, carbon monoxide, and hydrogen bromide gas may be emitted.

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with inert material and place it in a suitable container for disposal.

Disposal Considerations

Transfer the waste material to a suitable container and arrange for collection by a specialized disposal company. All disposal operations must be in accordance with local, state, and federal regulations.

Illustrative Experimental Protocol: Williamson Ether Synthesis

The following is a representative protocol for an ether synthesis reaction using this compound as an alkylating agent. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and laboratory conditions.

Objective: To synthesize a 4-(2-alkoxyethyl)tetrahydropyran derivative via Williamson ether synthesis.

Materials:

  • This compound

  • An alcohol (e.g., phenol)

  • A strong base (e.g., sodium hydride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous THF.

    • Cool the solution in an ice bath.

    • Slowly add the strong base (e.g., sodium hydride) portion-wise to the stirred solution.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation Reaction:

    • To the freshly prepared alkoxide solution, add a solution of this compound in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Safety_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage ppe Don Appropriate PPE fume_hood Work in Fume Hood ppe->fume_hood Ensure avoid_contact Avoid Direct Contact fume_hood->avoid_contact Proceed to avoid_mist Avoid Mist Formation avoid_contact->avoid_mist spill Spill Response avoid_contact->spill If Spill Occurs first_aid First Aid avoid_contact->first_aid store_cool Store in Cool, Well-Ventilated Area avoid_mist->store_cool After Use keep_closed Keep Container Tightly Closed store_cool->keep_closed protect_light Protect from Light keep_closed->protect_light

Caption: Safety and handling workflow for this compound.

Experimental_Workflow cluster_alkoxide_prep Alkoxide Preparation cluster_alkylation Alkylation cluster_workup Work-up and Purification dissolve_alcohol Dissolve Alcohol in Anhydrous THF add_base Add Strong Base (e.g., NaH) dissolve_alcohol->add_base 1. stir_rt Stir at Room Temperature add_base->stir_rt 2. add_bromoethyl Add this compound stir_rt->add_bromoethyl 3. reflux Heat to Reflux add_bromoethyl->reflux 4. monitor Monitor Reaction (TLC) reflux->monitor 5. quench Quench with Water monitor->quench 6. When complete extract Extract with Organic Solvent quench->extract 7. purify Purify (Column Chromatography) extract->purify 8.

Caption: Illustrative workflow for Williamson ether synthesis.

Commercial Availability and Synthetic Guide for 4-(2-Bromoethyl)tetrahydropyran: A Key Building Block for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 4-(2-Bromoethyl)tetrahydropyran, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Furthermore, this guide details a reliable, two-step synthetic protocol for its preparation from commercially available starting materials, and contextualizes its application in the development of targeted therapeutics, such as PARP inhibitors for cancer therapy.

Commercial Availability

This compound (CAS No. 4677-20-7) is readily available from a variety of chemical suppliers. The typical purity offered is around 97%. Pricing and lead times can vary between suppliers and are dependent on the quantity required. For bulk quantities, it is advisable to request a quote directly from the suppliers.

SupplierPurityAvailable Quantities
Thermo Scientific (Fisher Scientific)97%250 mg, 1 g
ChemUniverse97%100 mg, 250 mg, 1 g, Bulk
BLD Pharm-Inquire for details
Parchem-Bulk/Custom

Synthetic Protocols

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available ethyl tetrahydro-2H-pyran-4-carboxylate. The first step involves the reduction of the ester to the corresponding alcohol, 2-(tetrahydropyran-4-yl)ethanol. The subsequent step is the bromination of this alcohol to yield the final product.

Step 1: Synthesis of 2-(tetrahydropyran-4-yl)ethanol

This procedure outlines the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate to 2-(tetrahydropyran-4-yl)ethanol using lithium aluminum hydride (LiAlH4).

Experimental Protocol:

  • A suspension of lithium aluminum hydride (4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added dropwise to the stirred LiAlH4 suspension, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for an additional hour.

  • To quench the excess LiAlH4, ethyl acetate (20 mL) is slowly and carefully added dropwise to the reaction mixture at 0 °C.

  • Following the quench, a 10% aqueous solution of sodium hydroxide (NaOH) is added, and the resulting mixture is stirred for 30 minutes.

  • The reaction mixture is then filtered through a pad of Celite to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield 2-(tetrahydropyran-4-yl)ethanol as a colorless oil (Yield: ~96%).

Step 2: Synthesis of this compound

This procedure details the bromination of 2-(tetrahydropyran-4-yl)ethanol using phosphorus tribromide (PBr3) in an SN2 reaction, which typically proceeds with inversion of configuration.

Experimental Protocol:

  • A solution of 2-(tetrahydropyran-4-yl)ethanol (e.g., 1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • Phosphorus tribromide (approximately 0.4 equivalents) is added dropwise to the stirred solution at 0 °C. The reaction is exothermic and the addition should be controlled to maintain the temperature.

  • The reaction mixture is stirred at 0 °C for a period of 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.

Stability and Storage of 4-(2-Bromoethyl)tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2-Bromoethyl)tetrahydropyran. While specific quantitative kinetic data for this compound is not extensively available in public literature, this document synthesizes information from safety data sheets, general knowledge of tetrahydropyran and alkyl bromide chemistry, and established principles of pharmaceutical stability testing. The guide outlines potential degradation pathways, recommended handling procedures, and detailed, albeit generalized, experimental protocols for conducting forced degradation studies to establish a stability-indicating profile. This information is intended to assist researchers and drug development professionals in ensuring the integrity and proper handling of this compound in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a stable tetrahydropyran (THP) ring with a reactive bromoethyl side chain, making it a versatile intermediate. The stability of such a reagent is paramount to ensure the reproducibility of synthetic procedures and the purity of the resulting products. This guide addresses the key aspects of stability, storage, and handling of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 4677-20-7[1]
Molecular Formula C₇H₁₃BrO[1]
Molecular Weight 193.08 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 224 °C
Flash Point 89 °C
Density 1.302 g/cm³

Stability Profile

This compound is generally stable under recommended storage conditions. However, like many alkyl bromides and ethers, it is susceptible to degradation under certain environmental stresses.

General Stability

Under normal, ambient conditions in a tightly sealed container, this compound is considered stable. The primary concerns for its stability are exposure to heat, light, and strong chemical reagents.

Degradation Pathways

The molecule possesses two primary sites for potential degradation: the carbon-bromine bond and the ether linkage within the tetrahydropyran ring.

The bromoethyl group can undergo nucleophilic substitution by water (hydrolysis), particularly under neutral to basic conditions, to form the corresponding alcohol, 4-(2-hydroxyethyl)tetrahydropyran, and hydrobromic acid. The ether linkage of the tetrahydropyran ring is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions, especially at elevated temperatures.

Exposure to high temperatures can lead to the decomposition of this compound. Thermal degradation of brominated compounds can result in the elimination of hydrogen bromide (HBr). In the presence of oxygen, combustion can produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.

Alkyl bromides can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light. This can generate radical species that may lead to a variety of degradation products.

This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and decomposition.

A summary of the expected stability of this compound under various stress conditions is provided in Table 2.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Potential degradation of the THP ring at elevated temperatures.5-hydroxypentanal derivatives, 4-(2-bromoethyl)-1,5-pentanediol
Basic Hydrolysis Susceptible to hydrolysis of the C-Br bond.4-(2-hydroxyethyl)tetrahydropyran, bromide ions
Oxidative Stress Potential for oxidation.Various oxidized species
Thermal Stress Decomposes at elevated temperatures.Hydrogen bromide, carbon monoxide, carbon dioxide
Photolytic Stress Susceptible to degradation under UV light.Radical species, 4-ethyltetrahydropyran, brominated byproducts

Storage and Handling

Proper storage and handling are crucial for maintaining the quality and stability of this compound.

Recommended Storage Conditions

Based on available safety data sheets, the following storage conditions are recommended:

ParameterRecommendation
Temperature Store in a cool place.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).
Light Protect from light; store in an amber or opaque container.
Container Keep container tightly closed.
Ventilation Store in a well-ventilated area.
Handling Precautions
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapors.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment when transferring the material.

Experimental Protocols for Stability Testing

To definitively determine the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential. The following are generalized protocols based on ICH guidelines.[3][4][5]

Objective

The primary objective of a forced degradation study is to intentionally degrade the compound under various stress conditions to identify potential degradation products and to develop an analytical method that can resolve the parent compound from these degradants.

Analytical Methodology

A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, should be developed and validated. The method should be capable of separating this compound from all its potential degradation products.

Forced Degradation Experimental Protocols

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Heat the mixture at 60 °C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the mixture at room temperature for 24 hours.

  • Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

  • Place a sample of solid or neat liquid this compound in a controlled temperature oven at 70 °C for 48 hours.

  • After exposure, dissolve an accurately weighed amount of the sample in a suitable solvent to achieve a concentration of 1 mg/mL.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

  • Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dilute the samples to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways of this compound A This compound B 4-(2-Hydroxyethyl)tetrahydropyran A->B Hydrolysis (Basic/Neutral) C Elimination Products (e.g., 4-Vinyltetrahydropyran) A->C Thermal Stress (Elimination of HBr) D Ring-Opened Products A->D Strong Acidic Hydrolysis E Radical Species A->E Photodegradation (UV Light)

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Workflow for Forced Degradation Study

G Workflow for a Forced Degradation Study cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Analysis (HPLC) Sample Analysis (HPLC) Acid Hydrolysis->Sample Analysis (HPLC) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Analysis (HPLC) Oxidation Oxidation Oxidation->Sample Analysis (HPLC) Thermal Thermal Thermal->Sample Analysis (HPLC) Photolytic Photolytic Photolytic->Sample Analysis (HPLC) Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Acid Hydrolysis Prepare Stock Solution->Base Hydrolysis Prepare Stock Solution->Oxidation Prepare Stock Solution->Thermal Prepare Stock Solution->Photolytic Identify Degradation Products Identify Degradation Products Sample Analysis (HPLC)->Identify Degradation Products Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradation Products->Develop Stability-Indicating Method

Caption: A generalized workflow for conducting a forced degradation study of a chemical substance.

Conclusion

This compound is a stable compound when stored and handled correctly. The primary risks to its stability arise from exposure to high temperatures, light, and incompatible chemicals such as strong acids and oxidizing agents. To ensure the integrity of this valuable synthetic intermediate, it is imperative to adhere to the recommended storage conditions of a cool, dark, and well-ventilated environment in a tightly sealed container, preferably under an inert atmosphere. For critical applications in drug development, conducting forced degradation studies to establish a comprehensive stability profile and a validated stability-indicating analytical method is strongly recommended. The protocols and information provided in this guide serve as a foundational resource for researchers to handle and assess the stability of this compound effectively.

References

4-(2-Bromoethyl)tetrahydropyran: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)tetrahydropyran is a valuable bifunctional molecule in organic synthesis, offering a unique combination of a reactive primary alkyl bromide and a stable tetrahydropyran (THP) moiety. The THP ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, prized for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1] The bromoethyl group serves as a versatile handle for introducing the tetrahydropyran-ethyl fragment into a wide range of molecular architectures through nucleophilic substitution and organometallic reactions. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, positioning it as a key building block for drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4677-20-7[2]
Molecular Formula C₇H₁₃BrO[2]
Molecular Weight 193.08 g/mol [2]
Boiling Point 224 °C[3]
Density 1.302 g/cm³[3]
Flash Point 89 °C[3]

Core Synthetic Applications

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The terminal bromine atom is a good leaving group, readily displaced by a variety of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions with a range of nucleophiles. These reactions provide a straightforward method for introducing the 4-(2-ethyl)tetrahydropyran motif. A general workflow for these reactions is depicted below.

G reagents This compound + Nucleophile (Nu-H or Nu-M) conditions Base (e.g., K2CO3, NaH, Et3N) Solvent (e.g., DMF, CH3CN, THF) Temperature (RT to reflux) reagents->conditions Reaction Setup product 4-(2-Nu-ethyl)tetrahydropyran conditions->product Reaction workup Aqueous Work-up Extraction product->workup Quenching purification Column Chromatography / Distillation workup->purification final_product Purified Product purification->final_product

Caption: General workflow for nucleophilic substitution reactions.

1. Reactions with Amine Nucleophiles:

The alkylation of primary and secondary amines with this compound is a common method for preparing substituted amines. These products are often intermediates in the synthesis of biologically active molecules.

Table 2: Representative Reaction of this compound with an Amine

ReactantNucleophileBaseSolventTemperatureTimeYield
This compoundPiperidineK₂CO₃DMF80 °C12 h>90% (estimated)

Experimental Protocol: Synthesis of 4-(2-(Piperidin-1-yl)ethyl)tetrahydropyran

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • To this suspension, add piperidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

2. Reactions with Phenolic Nucleophiles:

Phenols can be O-alkylated with this compound under basic conditions to form the corresponding aryl ethers.

Table 3: Representative Reaction of this compound with a Phenol

ReactantNucleophileBaseSolventTemperatureTimeYield
This compound4-FluorophenolK₂CO₃AcetonitrileReflux8 hHigh (estimated)

Experimental Protocol: Synthesis of 4-(2-(4-Fluorophenoxy)ethyl)tetrahydropyran

  • To a stirred suspension of 4-fluorophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add a solution of this compound (1.1 eq) in acetonitrile.

  • Heat the reaction mixture to reflux and stir for 8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

3. Reactions with Other Heteroatom Nucleophiles:

Thiols and azides also serve as effective nucleophiles in reactions with this compound. The resulting thioethers and alkyl azides are valuable synthetic intermediates.

Table 4: Reactions with Thiol and Azide Nucleophiles

NucleophileBaseSolventProduct
ThiophenolEt₃NDMF4-(2-(Phenylthio)ethyl)tetrahydropyran
Sodium Azide-DMF/H₂O4-(2-Azidoethyl)tetrahydropyran

Experimental Protocol: Synthesis of 4-(2-Azidoethyl)tetrahydropyran

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield the crude product.

  • The crude azide can often be used in subsequent steps without further purification.

Grignard Reagent Formation and Reactions

The bromo- functionality of this compound allows for the formation of the corresponding Grignard reagent, a powerful carbon nucleophile. This opens up possibilities for carbon-carbon bond formation.

G start This compound mg Mg turnings Anhydrous THF or Et2O start->mg Formation grignard 4-(2-(Magnesiobromo)ethyl)tetrahydropyran mg->grignard electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) grignard->electrophile Reaction addition_product Addition Product electrophile->addition_product workup Aqueous Acidic Work-up (e.g., NH4Cl) addition_product->workup final_product C-C Bond Formed Product workup->final_product

Caption: Formation and reaction of the Grignard reagent.

Experimental Protocol: Formation of 4-(2-(Magnesiobromo)ethyl)tetrahydropyran and Reaction with an Aldehyde

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

  • The reaction is initiated by gentle warming and then maintained by the exothermic reaction.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.[4]

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography.

Applications in Drug Discovery and Development

The tetrahydropyran moiety is a common feature in many biologically active compounds, and this compound serves as a key building block for introducing this valuable scaffold.

Synthesis of Sigma Receptor Ligands

Sigma receptors are implicated in a variety of neurological disorders, and ligands targeting these receptors are of significant interest in drug discovery.[2] The 4-(2-ethyl)tetrahydropyran group can be found in some sigma receptor ligands.[5][6][7] The synthesis of such compounds can be envisioned through the alkylation of a suitable amine precursor with this compound.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists have applications as antiemetics and antidepressants.[8] The tetrahydropyran ring is a structural component of some NK1 receptor antagonists.[3][9] Synthetic routes towards these molecules may involve the use of this compound or derivatives thereof to construct the core structure.

Precursor for PET Radiotracers

The development of positron emission tomography (PET) tracers is crucial for in vivo imaging in medical diagnostics.[10] The bromoethyl group of this compound can be displaced by [¹⁸F]fluoride to synthesize [¹⁸F]-labeled PET tracers containing the tetrahydropyran moiety.[11] This allows for the non-invasive study of biological processes and the distribution of drugs in the body.

G start This compound fluoride [18F]Fluoride source (e.g., K[18F]/Kryptofix 2.2.2) start->fluoride Nucleophilic Fluorination conditions Acetonitrile Heating fluoride->conditions pet_tracer [18F]4-(2-Fluoroethyl)tetrahydropyran conditions->pet_tracer

Caption: Synthesis of a potential PET tracer precursor.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its ability to readily undergo nucleophilic substitution and form a Grignard reagent provides synthetic chemists with a powerful tool for the introduction of the tetrahydropyran-ethyl moiety. The prevalence of the tetrahydropyran scaffold in medicinally relevant molecules underscores the importance of this reagent in the development of new therapeutics, including sigma receptor ligands, NK1 receptor antagonists, and PET imaging agents. The experimental protocols provided in this guide offer a practical foundation for the utilization of this compound in a variety of synthetic applications.

References

An In-depth Technical Guide to Tetrahydropyran-Containing Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a strategic decision aimed at optimizing physicochemical and pharmacokinetic properties. The THP moiety is not merely a passive linker but an active contributor to a molecule's drug-like characteristics, influencing everything from solubility and metabolic stability to target engagement.[3] This guide provides a technical overview of the THP scaffold's advantages, highlights its presence in successful pharmaceuticals, details relevant synthetic protocols, and illustrates its role in modulating biological pathways.

Physicochemical Properties and Advantages in Drug Design

The utility of the THP ring in drug discovery stems from its unique combination of properties that address common challenges in lead optimization.

  • Bioisosterism and Polarity Modulation : The THP ring is often employed as a bioisostere of a cyclohexane ring.[3] The replacement of a methylene (-CH2-) group with an oxygen atom introduces polarity, which can significantly reduce the lipophilicity (logP) of a compound. This modification can lead to improved aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Hydrogen Bonding Capability : The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes and receptors.[3] This can lead to enhanced binding affinity and selectivity.

  • Conformational Rigidity : As a cyclic ether, the THP scaffold has a more constrained conformation compared to a linear ether, which reduces the entropic penalty upon binding to a target.[3] This conformational rigidity helps to lock the molecule into a bioactive conformation, improving potency.

  • Metabolic Stability : The THP ring is generally stable to metabolic degradation, making it an attractive feature for improving the half-life of a drug candidate.[4]

A comparison of key physicochemical properties of the THP scaffold against a common bioisostere is presented below.

PropertyTetrahydropyran (THP)Cyclohexane
Molecular Weight ( g/mol ) 86.1384.16
logP (Octanol/Water) 0.95~3.44
Hydrogen Bond Acceptors 10
Solubility in Water >80.2 g/L at 25°C[5]0.057 g/L at 25°C

Case Studies: Approved Drugs Featuring the Tetrahydropyran Scaffold

The strategic incorporation of the THP moiety has contributed to the success of numerous FDA-approved drugs across various therapeutic areas.

Gilteritinib (Xospata®)

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[3] The THP-amine substituent plays a crucial role in its pharmacological profile.[3]

ParameterValueTarget(s)
IC50 (FLT3) 0.29 nMFLT3 Kinase
IC50 (AXL) 0.73 nMAXL Receptor Tyrosine Kinase
Indication Acute Myeloid Leukemia (AML)N/A
Venetoclax (Venclexta®)

Venetoclax is a B-cell lymphoma 2 (Bcl-2) inhibitor used to treat chronic lymphocytic leukemia (CLL). During its development, the replacement of a morpholine ring with a THP-containing moiety was a key step in achieving selectivity for Bcl-2 over Bcl-XL, which was crucial for mitigating toxicity.[3]

ParameterValueTarget(s)
Ki (Bcl-2) <0.01 nMB-cell lymphoma 2
Ki (Bcl-XL) 48 nMB-cell lymphoma-extra large
Indication Chronic Lymphocytic Leukemia (CLL)N/A
Omarigliptin (Marizev®)

Omarigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The synthesis of its complex THP core is a notable example of advanced organic chemistry in pharmaceutical manufacturing.[3]

ParameterValueTarget(s)
IC50 (DPP-4) 1.6 nMDipeptidyl peptidase-4
Indication Type 2 DiabetesN/A

Signaling Pathway Visualization

The following diagram illustrates the FLT3 signaling pathway, which is targeted by the THP-containing drug, Gilteritinib. Internal tandem duplication (ITD) mutations in FLT3 lead to its constitutive activation, promoting cancer cell proliferation and survival. Gilteritinib inhibits this aberrant signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Wild-Type) STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K PI3K FLT3->PI3K Phosphorylates RAS RAS FLT3->RAS Phosphorylates FLT3_mut FLT3-ITD Mutant (Constitutively Active) FLT3_mut->STAT5 Constitutively Activates FLT3_mut->PI3K Constitutively Activates FLT3_mut->RAS Constitutively Activates FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pPI3K p-PI3K PI3K->pPI3K AKT AKT pPI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gilteritinib Gilteritinib (THP-containing) Gilteritinib->FLT3_mut Inhibits

FLT3 signaling pathway and the inhibitory action of Gilteritinib.

Synthetic Strategies and Experimental Protocols

The construction of the THP ring is a common objective in organic synthesis, with several reliable methods available to chemists.[6][7] The choice of method often depends on the desired substitution pattern and stereochemistry.

Common Synthetic Methods
  • Prins Cyclization : An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran.[6][8]

  • Oxa-Michael Addition (Intramolecular) : The cyclization of a hydroxy-α,β-unsaturated carbonyl compound to form a THP ring.[6]

  • Hetero-Diels-Alder Reaction : A [4+2] cycloaddition between a diene and an aldehyde or ketone to construct the dihydropyran ring, which can then be hydrogenated.[7]

  • Palladium-Catalyzed Alkoxycarbonylation : Cyclization involving a palladium catalyst to form the THP ring.[6]

Generalized Experimental Protocol: Intramolecular Oxa-Michael Addition

This protocol describes a general procedure for the synthesis of a substituted tetrahydropyran via an intramolecular oxa-Michael addition, a common strategy in medicinal chemistry.

Objective: To synthesize a 2,6-disubstituted tetrahydropyran from a linear hydroxy-enone precursor.

Materials:

  • (E)-7-hydroxy-1-phenylhept-2-en-1-one (1.0 eq)

  • Potassium carbonate (K2CO3, 1.5 eq)

  • Methanol (MeOH, 0.1 M)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add the (E)-7-hydroxy-1-phenylhept-2-en-1-one (1.0 eq).

  • Dissolve the starting material in methanol (to a concentration of 0.1 M).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature (approx. 25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tetrahydropyran product.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The workflow for this synthetic approach can be visualized as follows.

Oxa_Michael_Workflow Start Start: Hydroxy-Enone Precursor Reaction Reaction Setup: 1. Dissolve in MeOH 2. Add K2CO3 (Base) 3. Stir at RT under N2 Start->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: 1. Quench (NH4Cl) 2. Extract (EtOAc) 3. Dry (Na2SO4) Monitor->Workup Reaction Complete Purify Purification: Flash Column Chromatography Workup->Purify End End: Pure Tetrahydropyran Product Purify->End

General workflow for an intramolecular oxa-Michael cyclization.

Conclusion

The tetrahydropyran scaffold is a powerful tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties, including reduced lipophilicity, hydrogen bonding capability, and metabolic stability, make it a valuable building block for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The successful application of the THP moiety in a range of approved drugs, such as Gilteritinib and Venetoclax, underscores its importance. A thorough understanding of the synthetic methodologies available for its construction allows for the rational design and efficient synthesis of new chemical entities, paving the way for the next generation of innovative medicines.

References

Methodological & Application

Synthesis of Novel Heterocycles Using 4-(2-Bromoethyl)tetrahydropyran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel nitrogen- and oxygen-containing heterocycles, including spirocyclic systems, utilizing the versatile building block, 4-(2-bromoethyl)tetrahydropyran. The tetrahydropyran (THP) moiety is a significant scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates. The bromoethyl side chain of the title compound serves as a reactive handle for various nucleophilic substitution and cyclization reactions, enabling the construction of diverse heterocyclic frameworks.

Synthesis of N-Substituted Piperidine and Pyrrolidine Analogs

The reaction of this compound with primary and secondary amines is a straightforward approach to novel piperidine and pyrrolidine analogs. The bromoethyl group facilitates efficient SN2 reactions with amine nucleophiles. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

General N-Alkylation Protocol

A primary or secondary amine is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. This compound is then added, and the reaction mixture is heated to facilitate the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Synthesis of 1-Benzyl-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidine

  • Materials: this compound, Benzylamine, Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of benzylamine (1.1 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.0 equiv.) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Representative Data for N-Alkylation Reactions
EntryAmine NucleophileProductReaction Time (h)Yield (%)
1Benzylamine1-Benzyl-4-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidine1685
2Morpholine4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)morpholine1878
3AnilineN-Phenyl-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)amine2465

Synthesis of Spiro[tetrahydropyran-4,2'-pyrrolidine] Derivatives

Intramolecular cyclization provides an efficient route to spirocyclic heterocycles. By first reacting this compound with an appropriate bifunctional nucleophile, a subsequent intramolecular reaction can lead to the formation of a spirocyclic system. For the synthesis of spiro-pyrrolidines, an amino acid ester can be used as the initial nucleophile.

Protocol for Spiro-Pyrrolidine Synthesis

The synthesis begins with the N-alkylation of an amino acid ester, such as glycine ethyl ester, with this compound. The resulting intermediate can then undergo an intramolecular Dieckmann condensation or a similar cyclization reaction to form the spiro-pyrrolidinone, which can be further reduced to the corresponding spiro-pyrrolidine.

Experimental Protocol: Synthesis of Spiro[tetrahydropyran-4,2'-pyrrolidin]-5'-one

  • Step 1: N-Alkylation

    • Follow the general N-alkylation protocol described in section 1.1, using glycine ethyl ester hydrochloride as the amine nucleophile and an additional equivalent of base.

  • Step 2: Intramolecular Cyclization

    • Dissolve the purified product from Step 1 in anhydrous toluene.

    • Add a strong base, such as sodium ethoxide (1.1 equiv.), to the solution at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring for the formation of the cyclized product by TLC.

    • Cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the spiro-pyrrolidinone.

Synthesis of Fused Oxepine Derivatives

While this compound itself does not directly lead to fused oxepines, a conceptually related starting material, 4-(2-bromoethyl)oxepine, can be used to synthesize fused heterocyclic systems. The bromoethyl group allows for initial modification, followed by intramolecular cyclization involving the oxepine ring.

Conceptual Pathway to Fused Oxepine-Azepine Systems

The synthesis would involve the initial reaction of 4-(2-bromoethyl)oxepine with a primary amine to form an N-substituted aminoethyl-oxepine intermediate. Subsequent intramolecular cyclization, promoted by a base, would lead to the formation of a fused oxepine-azepine derivative.[1]

Visualizations

experimental_workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 This compound setup Reaction Flask under N₂ reagent1->setup reagent2 Amine Nucleophile reagent2->setup base Base (e.g., K₂CO₃) base->setup solvent Solvent (e.g., DMF) solvent->setup heating Heating (e.g., 80 °C) setup->heating Stirring monitoring Monitoring (TLC/LC-MS) heating->monitoring quench Quench with Water monitoring->quench Reaction Complete extract Extraction (EtOAc) quench->extract dry Drying (Na₂SO₄) extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product Purified Heterocycle purify->product

Caption: General experimental workflow for the synthesis of heterocycles.

reaction_pathway start This compound amine + Primary/Secondary Amine (Base, Heat) start->amine amino_acid + Amino Acid Ester (Base, Heat) start->amino_acid product1 N-Substituted Piperidine/Pyrrolidine Analog amine->product1 intermediate N-Alkylated Intermediate amino_acid->intermediate cyclization Intramolecular Cyclization (Base) intermediate->cyclization product2 Spiro[tetrahydropyran-4,2'-pyrrolidinone] cyclization->product2

Caption: Reaction pathways for heterocycle synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of N-substituted piperidine and pyrrolidine analogs, as well as more complex spirocyclic systems. The adaptability of these methods allows for the creation of diverse chemical libraries for drug discovery and development programs.

References

N-Alkylation of Amines with 4-(2-Bromoethyl)tetrahydropyran: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of primary and secondary amines with 4-(2-bromoethyl)tetrahydropyran. This reaction is a valuable tool for the introduction of the tetrahydropyran-4-ylethyl moiety, a common structural motif in pharmacologically active compounds, imparting favorable physicochemical properties such as increased solubility and metabolic stability.

The N-alkylation of amines with alkyl halides is a classic and widely used transformation in organic synthesis. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group. A key challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1][2] This can lead to the formation of tertiary amines and even quaternary ammonium salts as byproducts.[1][2]

Several strategies can be employed to favor the desired mono-alkylation product. Using a large excess of the starting amine can statistically favor the reaction of the alkyl halide with the primary amine.[1] Additionally, the choice of base is crucial. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used to neutralize the hydrobromic acid formed during the reaction.[3][4] Cesium carbonate has been reported to be particularly effective in promoting selective mono-N-alkylation, a phenomenon attributed to the "cesium effect".[5][6][7][8]

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various amines with alkyl bromides. While specific data for this compound is limited in publicly available literature, these examples provide a strong predictive framework for reaction outcomes.

EntryAmineAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Citation
1Benzylaminen-Butyl bromideEt₃NDMF20-25976[3]
2Benzylaminen-Butyl bromideDIPEADMF20-25877[3]
3p-MethoxybenzylamineBenzyl bromideCs₂CO₃DMF251295[7]
4Anilinen-Butyl bromideCs₂CO₃DMF60585[7]
5AnilineBenzyl bromideCs₂CO₃DMF551292[7]

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a generalized method for the N-alkylation of a primary or secondary amine with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 - 2.0 equivalents), this compound (1.0 equivalent), and potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF or MeCN to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 60-90°C. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine (1-2 eq) Solvent Add Anhydrous Solvent (DMF or MeCN) Amine->Solvent AlkylHalide This compound (1 eq) AlkylHalide->Solvent Base Base (K2CO3 or Cs2CO3) Base->Solvent Stir Stir at RT or Heat (60-90°C) Solvent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water/NaHCO3 Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Chromatography Concentrate->Chromatography Product Isolated Product Chromatography->Product logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine Amine (Nucleophile) MonoAlkylation Mono-alkylation Product (Desired) Amine->MonoAlkylation AlkylHalide This compound (Electrophile) AlkylHalide->MonoAlkylation Base Base (e.g., K2CO3, Cs2CO3) Base->MonoAlkylation Promotes reaction Solvent Solvent (e.g., DMF, MeCN) Solvent->MonoAlkylation Provides medium OverAlkylation Over-alkylation Products (Side Products) MonoAlkylation->OverAlkylation Further reaction with Alkyl Halide

References

Application Notes and Protocols for O-alkylation of Phenols with 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the O-alkylation of phenols using 4-(2-bromoethyl)tetrahydropyran. This reaction, a specific application of the Williamson ether synthesis, is a valuable method for introducing the tetrahydropyranyl ethyl ether moiety onto a phenolic core, a common structural motif in medicinal chemistry and materials science.

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, enabling the formation of aryl ethers. The Williamson ether synthesis is the most common and versatile method for this purpose.[1] The reaction proceeds via an S_N2 mechanism where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and displaces a halide from an alkyl halide.[1] This protocol focuses on the use of this compound as the alkylating agent to furnish 4-(2-phenoxyethyl)tetrahydropyran derivatives.

General Reaction Scheme

The overall transformation can be depicted as follows:

Key Reaction Parameters and Optimization

Several factors influence the efficiency and yield of the O-alkylation reaction. Careful consideration and optimization of these parameters are crucial for successful synthesis.

  • Choice of Base: The selection of a suitable base is critical for the quantitative deprotonation of the phenol to form the more nucleophilic phenoxide. The acidity of the phenol (pKa) dictates the required base strength. For most simple phenols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like DMF or acetone.[2] For less acidic phenols, stronger bases such as sodium hydride (NaH) in an anhydrous solvent like THF may be necessary.[1]

  • Solvent System: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are commonly employed.[1][2] These solvents effectively dissolve the phenoxide salt and the alkyl halide, facilitating the S_N2 reaction. The choice of solvent can significantly impact the reaction rate and yield.

  • Reaction Temperature: The reaction temperature is typically elevated to ensure a reasonable reaction rate. Temperatures ranging from room temperature to the reflux temperature of the solvent are common. Optimization of the temperature is often required to balance reaction speed with the potential for side reactions.

  • Reaction Time: The reaction time is monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting phenol. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions.

  • Phase-Transfer Catalysis: In biphasic systems (e.g., a solid base in an organic solvent), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether can be employed to facilitate the transfer of the phenoxide anion into the organic phase, thereby accelerating the reaction.[3][4][5]

Experimental Protocols

Below are two representative protocols for the O-alkylation of a generic phenol with this compound. Note: These are generalized procedures and may require optimization for specific phenolic substrates.

Protocol 1: O-alkylation using Potassium Carbonate in DMF

This is a widely applicable and robust method for a variety of phenols.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of the phenol of approximately 0.1-0.5 M.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: O-alkylation using Sodium Hydride in THF

This method is suitable for less acidic phenols that are not efficiently deprotonated by weaker bases.

Materials:

  • Substituted Phenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to suspend the sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the substituted phenol (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the stirred suspension of sodium hydride. Effervescence (hydrogen gas evolution) should be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the effervescence ceases.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the O-alkylation of various phenols with this compound based on general knowledge of the Williamson ether synthesis. Actual yields will vary depending on the specific substrate and optimized conditions.

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF806-1285-95
4-MethoxyphenolK₂CO₃AcetoneReflux8-1680-90
4-NitrophenolCs₂CO₃DMF604-890-98
2,6-DimethylphenolNaHTHFReflux12-2460-75
4-HydroxybenzaldehydeK₂CO₃DMF706-1075-85

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the O-alkylation of phenols with this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Phenol and Base add_solvent Add Anhydrous Solvent start->add_solvent add_alkyl_halide Add this compound add_solvent->add_alkyl_halide heat Heat and Stir add_alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: General workflow for the O-alkylation of phenols.

Signaling Pathway Analogy: The Williamson Ether Synthesis

This diagram provides a conceptual analogy of the key steps in the Williamson ether synthesis, likening them to a signaling pathway.

williamson_synthesis_pathway phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation base Base product Aryl Ether (Ar-O-R) phenoxide->product SN2 Attack alkyl_halide This compound (R-Br) alkyl_halide->product salt Salt (Base-HBr)

References

Application Notes and Protocols for the Grignard Reaction with 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of the Grignard reagent from 4-(2-bromoethyl)tetrahydropyran, namely 2-(tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide, and its subsequent reaction with an electrophile. The tetrahydropyran (THP) moiety is a prevalent scaffold in many biologically active molecules and natural products. The synthesis of this Grignard reagent offers a valuable tool for introducing the 2-(tetrahydro-2H-pyran-4-yl)ethyl group in the development of novel chemical entities.[1]

The Grignard reaction is a fundamental method for forming carbon-carbon bonds.[2] It involves the reaction of an organohalide with magnesium metal in an ethereal solvent to form an organomagnesium halide, which then acts as a potent nucleophile.[3] Due to the high reactivity of the Grignard reagent, the reaction must be conducted under strictly anhydrous conditions with an inert atmosphere.[4]

Reaction Principle

The formation of 2-(tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide is achieved through the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. The resulting Grignard reagent can then be used for nucleophilic addition to a variety of electrophiles, such as aldehydes, ketones, and esters, to yield the corresponding alcohols.[5][6]

Reaction Scheme:

  • Formation of the Grignard Reagent:

    This compound + Mg → 2-(Tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide

  • Reaction with an Electrophile (e.g., Acetone):

    2-(Tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide + Acetone → 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-2-ol (after acidic workup)

Data Presentation

The following tables summarize the materials required and the expected outcomes for the synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide and its subsequent reaction.

Table 1: Materials and Reagents for Grignard Reagent Formation

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
This compound207.0910.35 g (1.0 equiv)50.0Must be anhydrous.
Magnesium turnings24.311.46 g (1.2 equiv)60.0Freshly crushed or ground to expose a fresh surface.[7]
Anhydrous Tetrahydrofuran (THF)72.11100 mL-Distilled from sodium/benzophenone or from a freshly opened bottle.
Iodine253.811 crystal-Used as an activator.[8]
1,2-Dibromoethane (optional activator)187.86A few drops-Alternative to iodine for activation.[3]
Inert Gas (Nitrogen or Argon)---To maintain an inert atmosphere.[9]

Table 2: Key Reaction Parameters and Expected Outcomes

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous THFDiethyl ether can also be used, but THF is often preferred for its higher boiling point and better solvating properties.[9]
Activation MethodIodine crystalEssential for removing the passivating magnesium oxide layer.[8]
Initiation TemperatureRoom temperature to ~40°CThe reaction is exothermic; gentle warming may be needed for initiation, followed by cooling if it becomes too vigorous.[8]
Reaction Time1 - 2 hoursCompletion is indicated by the consumption of most of the magnesium.[10]
Expected Yield80 - 95% (in solution)Primary alkyl bromides generally give high yields of the Grignard reagent.[8]
Reaction with Acetone
ElectrophileAcetone (0.9 equiv)Should be anhydrous.
Reaction Temperature0°C to room temperatureThe Grignard addition is typically performed at low temperatures to control the exothermic reaction.[11]
Reaction Time30 minutes - 1 hourMonitored by TLC.
Work-upSaturated aq. NH4ClTo quench the reaction and protonate the alkoxide.[10]
Expected Product Yield70 - 90%Dependent on the purity of the Grignard reagent and reaction conditions.

Experimental Protocols

3.1. Preparation of 2-(Tetrahydro-2H-pyran-4-yl)ethylmagnesium bromide

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

    • Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.[9]

    • Place a magnetic stir bar in the flask.

  • Procedure:

    • To the reaction flask, add magnesium turnings (1.46 g, 60.0 mmol) and a single crystal of iodine.[8]

    • In the dropping funnel, prepare a solution of this compound (10.35 g, 50.0 mmol) in 50 mL of anhydrous THF.

    • Add approximately 10% of the bromide solution from the dropping funnel to the stirred magnesium suspension.[8]

    • Observe for signs of reaction initiation, such as the disappearance of the iodine color, gentle boiling of the solvent, and the formation of a cloudy, grayish solution. Gentle warming with a heat gun may be necessary.[8][11] Be prepared to cool the flask in a water bath if the reaction becomes too vigorous.[8]

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[8]

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting cloudy gray solution is the Grignard reagent, which should be used immediately.[9]

3.2. Reaction with Acetone

  • Apparatus Setup:

    • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve anhydrous acetone (2.61 g, 45.0 mmol, 0.9 equiv) in 50 mL of anhydrous THF.

    • Cool the acetone solution to 0°C using an ice-water bath.

  • Procedure:

    • Slowly add the freshly prepared Grignard reagent solution to the stirred acetone solution via a cannula or from the dropping funnel. Maintain the temperature at 0°C during the addition.[11]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[10]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[11]

    • Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow Diagram

Grignard_Workflow cluster_prep Apparatus and Reagent Preparation cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A Flame-dry all glassware D Assemble apparatus under inert gas (N2/Ar) A->D B Add Mg turnings and Iodine to flask B->D C Prepare solution of this compound in anhydrous THF C->D E Add ~10% of bromide solution to Mg D->E Start Reaction F Initiate reaction (gentle warming if needed) E->F G Dropwise addition of remaining bromide solution F->G H Stir at room temp for 1-2 hours G->H I Formation of 2-(THP-4-yl)ethylMgBr solution H->I L Slowly add Grignard reagent solution I->L Nucleophilic Addition J Prepare solution of electrophile (e.g., acetone) in anhydrous THF K Cool electrophile solution to 0°C J->K K->L M Stir and allow to warm to room temperature L->M N Quench with sat. aq. NH4Cl M->N End Reaction O Extract with diethyl ether N->O P Wash with brine and dry over Na2SO4 O->P Q Solvent removal (rotary evaporation) P->Q R Purify by column chromatography Q->R S Final Product R->S

Caption: Experimental workflow for the Grignard reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate 1. Passivated magnesium surface (MgO layer). 2. Wet glassware or solvent.1. Crush the magnesium turnings in a mortar and pestle before use.[7] Add a crystal of iodine or a few drops of 1,2-dibromoethane.[8] 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[9]
Low yield of Grignard reagent 1. Reaction with atmospheric O₂ or CO₂. 2. Wurtz coupling side reaction.1. Maintain a positive pressure of inert gas throughout the reaction.[9] 2. Add the alkyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide.[10]
Low yield of final product 1. Incomplete reaction. 2. Impure Grignard reagent.1. Monitor the reaction by TLC and allow for longer reaction times if necessary. 2. Use the Grignard reagent immediately after preparation.

References

Application Notes and Protocols for Suzuki Coupling of 4-(2-Bromoethyl)tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-(2-bromoethyl)tetrahydropyran derivatives with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in the development of PARP and kinase inhibitors.

Application Notes

The 4-(2-arylethyl)tetrahydropyran scaffold is a privileged structure in modern drug discovery. The tetrahydropyran (THP) ring serves as a versatile, non-planar bioisostere for various cyclic and acyclic moieties, often improving the pharmacokinetic properties of drug candidates. Its incorporation can lead to enhanced solubility, metabolic stability, and cell permeability, while also providing a three-dimensional framework that can optimize interactions with biological targets.

Therapeutic Relevance:

Derivatives of 4-(2-arylethyl)tetrahydropyran have shown significant promise as potent inhibitors of key enzymes implicated in cancer and other diseases. Notably, this scaffold is a crucial component in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are central to the cellular response to DNA damage, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

Furthermore, the structural motif has been explored in the development of various kinase inhibitors. Kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 4-(2-arylethyl)tetrahydropyran moiety can be tailored to fit into the ATP-binding pocket of specific kinases, leading to potent and selective inhibition.

The Suzuki coupling reaction provides a robust and efficient method for the synthesis of these valuable compounds, allowing for the introduction of a diverse range of aryl and heteroaryl groups. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds in drug discovery programs.

Experimental Protocols

The following protocols are based on established literature procedures for the Suzuki coupling of this compound with arylboronic acids.

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Product r1 This compound p1 4-(2-Arylethyl)tetrahydropyran r1->p1 + r2 Arylboronic Acid (Ar-B(OH)₂) r2->p1 catalyst Pd Catalyst catalyst->p1 base Base base->p1 solvent Solvent solvent->p1

Caption: General scheme of the Suzuki coupling reaction.

Protocol 1: Suzuki Coupling of this compound with (4-Fluorophenyl)boronic Acid

This protocol is adapted from the synthesis of a PARP inhibitor intermediate.

Materials:

  • This compound

  • (4-Fluorophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), (4-fluorophenyl)boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 equiv).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask via syringe. The reaction concentration should be approximately 0.2 M with respect to the this compound.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(4-fluorophenyl)ethyl)tetrahydropyran.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of this compound derivatives.

Table 1: Reaction Conditions for the Suzuki Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1(4-Fluorophenyl)boronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901485
2Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)1001278
3(3-Methoxyphenyl)boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)851682
4(4-(Trifluoromethyl)phenyl)boronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2.0)Toluene1101075

Yields are isolated yields after purification.

Visualizations

Experimental Workflow

G start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 90 °C, 12-16 h) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolate Pure Product: 4-(2-Arylethyl)tetrahydropyran purification->product end End product->end G cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_inhibition Therapeutic Intervention cluster_cell_fate Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp repair SSB Repair parp->repair dsbs Double-Strand Breaks (DSBs) (at replication fork) parp->dsbs Repair Blocked inhibitor PARP Inhibitor (e.g., containing 4-(2-arylethyl)tetrahydropyran) inhibitor->parp Inhibits apoptosis Apoptosis / Cell Death (in BRCA-deficient cells) dsbs->apoptosis

Application Notes and Protocols for Sonogashira Coupling with Tetrahydropyran-Containing Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3]

Tetrahydropyran (THP) is a common and robust protecting group for alcohols. Its stability under a variety of reaction conditions, including those typically employed in Sonogashira couplings, makes THP-containing alkynes valuable building blocks in multi-step syntheses. The THP group can be readily removed under acidic conditions to reveal the free alcohol for further functionalization.

These application notes provide detailed protocols and quantitative data for the Sonogashira coupling of tetrahydropyran-containing alkynes with a range of aryl halides. The information is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Catalytic Cycle and Mechanism

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism consists of the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

  • Copper Acetylide Formation: Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne moiety to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.

A copper-free version of the Sonogashira reaction has also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)L2-C≡CR->Ar-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-Cu->Ar-Pd(II)L2-C≡CR Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X

The dual catalytic cycle of the Sonogashira reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran with various aryl halides. These data are representative and may require optimization for specific substrates and scales.

Table 1: Sonogashira Coupling of 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran with Aryl Iodides

EntryAryl IodidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePd(PPh₃)₂Cl₂ (2.5)5.0Et₃NDMF100392
24-IodoanisolePd(PPh₃)₂Cl₂ (2.5)5.0Et₃NDMF100390
31-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂ (2.5)5.0Et₃NDMF100395
44-IodoacetophenonePd(PPh₃)₂Cl₂ (2.5)5.0Et₃NDMF100388
51-Iodo-4-(trifluoromethyl)benzenePd(PPh₃)₂Cl₂ (2.5)5.0Et₃NDMF100385

Table 2: Sonogashira Coupling of 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran with Aryl Bromides

EntryAryl BromidePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)5.0Et₃NDMF100385
24-BromoanisolePd(CF₃COO)₂ (2.5)PPh₃ (5.0)5.0Et₃NDMF100382
31-Bromo-4-nitrobenzenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)5.0Et₃NDMF100391
44-BromoacetophenonePd(CF₃COO)₂ (2.5)PPh₃ (5.0)5.0Et₃NDMF100378
52-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)PPh₃ (5.0)5.0Et₃NDMF100389

Experimental Protocols

General Procedure for Sonogashira Coupling of a THP-Protected Alkyne with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • THP-protected alkyne (e.g., 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (if required, 5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine) (2-3 equiv)

  • Anhydrous solvent (e.g., DMF, THF, or toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (2.5 mol%), and copper(I) iodide (5.0 mol%). If using a palladium source without phosphine ligands (e.g., Pd(CF₃COO)₂), add triphenylphosphine (5.0 mol%).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the anhydrous solvent via syringe, followed by the amine base.

  • Stir the mixture for a few minutes until the solids have dissolved.

  • Add the THP-protected alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C for aryl bromides, room temperature to 60 °C for aryl iodides) and stir for the required time (typically 3-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol for THP Deprotection

Materials:

  • THP-protected coupled product (1.0 equiv)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or HCl)

  • Solvent (e.g., methanol, ethanol, or a mixture of THF/water)

Procedure:

  • Dissolve the THP-protected compound in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of the acid catalyst (e.g., PTSA, 0.1 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected product by flash column chromatography if necessary.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Sonogashira Coupling cluster_workup Workup and Purification cluster_deprotection THP Deprotection A Combine Aryl Halide, Pd Catalyst, CuI, Base B Add THP-Alkyne under Inert Atmosphere A->B C Heat and Stir B->C D Reaction Monitoring (TLC/GC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G H Isolated THP-Coupled Product G->H I Dissolve in Solvent with Acid Catalyst H->I J Stir at Room Temperature I->J K Neutralization and Workup J->K L Final Deprotected Product K->L

Experimental workflow for Sonogashira coupling and subsequent deprotection.

References

Application Notes and Protocols for the Synthesis of Tetrahydropyran-Containing Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of drug analogues containing the tetrahydropyran (THP) moiety. The THP ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals, making its efficient and stereoselective synthesis a critical aspect of modern drug discovery.[1]

Introduction

The tetrahydropyran ring system is a key structural feature in a wide range of biologically active molecules, including anticancer agents, antibiotics, and drugs targeting the central nervous system. Its conformational rigidity and potential for hydrogen bond acceptance make it a valuable component in designing molecules with improved pharmacological properties. This document outlines two robust and widely used methodologies for the synthesis of substituted tetrahydropyrans: the Prins Cyclization and the Intramolecular Oxa-Michael Addition. Additionally, it provides specific protocols for the synthesis of two notable drugs containing the THP core, Gilteritinib and Topiramate, and illustrates their relevant signaling pathways.

Key Synthetic Methodologies

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. This method is highly valued for its ability to construct the THP core with excellent stereocontrol.[2][3][4]

Application Notes:

The Prins cyclization is particularly effective for synthesizing 2,4,6-trisubstituted and 2,6-disubstituted tetrahydropyrans. The stereochemical outcome is often controlled by the geometry of the oxocarbenium ion intermediate, which typically adopts a chair-like transition state to minimize steric interactions.[5] A variety of Lewis and Brønsted acids can be employed as catalysts, and the choice of catalyst can influence the reaction's efficiency and selectivity.[6] The reaction is amenable to both solution-phase and solid-phase synthesis.[6]

Experimental Protocol: Phosphomolybdic Acid-Catalyzed Prins Cyclization in Water [5]

This protocol describes an environmentally friendly and high-yielding approach to 4-hydroxytetrahydropyrans.

  • Materials:

    • Homoallylic alcohol (1.0 mmol)

    • Aldehyde (1.2 mmol)

    • Phosphomolybdic acid (PMA) (10 mol%)

    • Water (5 mL)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of the homoallylic alcohol (1.0 mmol) and aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (0.1 mmol).

    • Stir the reaction mixture at room temperature for the time specified in Table 1.

    • Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired 4-hydroxytetrahydropyran.

Quantitative Data:

EntryAldehydeHomoallylic AlcoholTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1Benzaldehyde3-Buten-1-ol392>99:1
24-Chlorobenzaldehyde3-Buten-1-ol3.590>99:1
34-Methoxybenzaldehyde3-Buten-1-ol488>99:1
4Heptanal3-Buten-1-ol582>99:1
5Cyclohexanecarbaldehyde3-Buten-1-ol4.585>99:1

Table 1: Yields and diastereoselectivity of PMA-catalyzed Prins cyclization in water.[5]

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is a conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound to form a heterocyclic ring. This method is widely used for the synthesis of substituted tetrahydropyrans and tetrahydrofurans.[7][8][9]

Application Notes:

This reaction can be catalyzed by either acid or base. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization.[10] The reaction is often highly diastereoselective, with the stereochemistry being directed by the existing stereocenters in the substrate. Microwave irradiation can be employed to accelerate the reaction and improve yields.[10]

Experimental Protocol: Acid-Catalyzed Intramolecular Oxa-Michael Addition under Microwave Irradiation [10]

This protocol describes a solvent-free and rapid synthesis of substituted dihydropyranones.

  • Materials:

    • (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one (1.0 mmol)

    • Trifluoromethanesulfonic acid (TfOH) (5 mol%)

    • Microwave reactor

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Place the (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one (1.0 mmol) and TfOH (0.05 mmol) in a microwave-transparent vessel.

    • Irradiate the mixture in a microwave reactor at 80°C for the time specified in Table 2.

    • After cooling, dissolve the residue in dichloromethane (10 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired dihydropyranone.

Quantitative Data:

EntryAryl GroupTime (min)Conversion (%)Yield (%)
1Phenyl39081
24-Chlorophenyl48879
34-Methylphenyl39283
44-Methoxyphenyl58575
52-Naphthyl48980

Table 2: Conversion and yields for the microwave-assisted intramolecular oxa-Michael addition.[10]

Synthesis of Tetrahydropyran-Containing Drugs

Gilteritinib (Xospata®)

Gilteritinib is a potent and selective FLT3 inhibitor used for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[11][12][13]

Experimental Protocol: Synthesis of Gilteritinib (Key Coupling Step) [14][15]

This protocol describes the Buchwald-Hartwig amination reaction to couple the pyrazine core with the aniline side chain.

  • Materials:

    • 3-amino-6-methyl-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-carbonitrile

    • 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

    • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0))

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide

    • Anhydrous dioxane

  • Procedure:

    • To a reaction flask, add 3-amino-6-methyl-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-carbonitrile, 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add anhydrous dioxane to the flask.

    • Heat the reaction mixture at 100°C until the starting materials are consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., dichloromethane).

    • Filter the mixture through a pad of celite and wash with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to afford Gilteritinib.

Signaling Pathway: FLT3 Inhibition by Gilteritinib

Gilteritinib is a type I FLT3 inhibitor, meaning it can bind to both the active and inactive conformations of the FLT3 receptor.[11] It competitively blocks the ATP-binding site, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways such as PI3K/AKT, RAS/MEK/ERK, and STAT5, which are crucial for leukemic cell proliferation and survival.[11][13]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and its inhibition by Gilteritinib.

Topiramate (Topamax®)

Topiramate is an anticonvulsant drug used in the treatment of epilepsy and migraine.[16][17][18][19] Its structure is a sulfamate-substituted monosaccharide, a derivative of D-fructose.

Experimental Protocol: Synthesis of Topiramate [16][17]

This protocol describes the sulfamoylation of diacetonefructose.

  • Materials:

    • 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (diacetonefructose)

    • Sulfuric diamide

    • 2-Picoline

    • Toluene

  • Procedure:

    • In a reaction vessel, dissolve diacetonefructose in toluene.

    • Add sulfuric diamide and 2-picoline to the solution.

    • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the mixture and filter to remove any solids.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude topiramate can be purified by recrystallization.

Signaling Pathway: GABA-A Receptor Modulation by Topiramate

One of the mechanisms of action of topiramate is the potentiation of GABA-A receptor-mediated currents.[20][21][22][23][24] It binds to a site on the GABA-A receptor distinct from the GABA, benzodiazepine, and barbiturate binding sites, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, which results in an inhibitory effect.

GABA_A_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl- ions GABA_A_Receptor->Cl_ion Influx GABA GABA GABA->GABA_A_Receptor Binds and Activates Topiramate Topiramate Topiramate->GABA_A_Receptor Potentiates Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization

Caption: GABA-A receptor signaling and potentiation by Topiramate.

Conclusion

The synthesis of tetrahydropyran-containing drug analogues is a vibrant and essential area of medicinal chemistry. The methodologies outlined in these application notes, particularly the Prins cyclization and intramolecular oxa-Michael addition, provide versatile and efficient routes to this important heterocyclic scaffold. The provided protocols and data serve as a practical guide for researchers in the design and execution of synthetic strategies towards novel therapeutic agents. The visualization of the signaling pathways for Gilteritinib and Topiramate further highlights the crucial role of the tetrahydropyran motif in modulating key biological processes.

References

Application Notes: Introducing a Lipophilic Spacer with 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is a critical step in optimizing its pharmacokinetic and pharmacodynamic profile. The introduction of lipophilic spacers is a widely employed strategy to fine-tune these characteristics, influencing factors such as membrane permeability, metabolic stability, and target binding affinity.[1] 4-(2-Bromoethyl)tetrahydropyran is a versatile reagent for introducing a tetrahydropyran (THP)-based lipophilic spacer, offering a unique combination of features to enhance drug-like properties.

The tetrahydropyran moiety is recognized as a valuable component in medicinal chemistry.[2][3] It serves as a bioisostere for other cyclic systems like cyclohexane but with the added advantage of an oxygen atom that can act as a hydrogen bond acceptor, potentially leading to additional interactions with biological targets.[4] The incorporation of the THP ring can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4] This application note provides detailed protocols and supporting data for the use of this compound in the alkylation of amine and phenol nucleophiles, common functional groups in pharmacologically active compounds.

Physicochemical Properties and Pharmacological Rationale

The introduction of the this compound spacer can significantly impact a molecule's lipophilicity, a key determinant of its biological behavior. The tetrahydropyran ring, while lipophilic, is generally considered to have lower lipophilicity than a corresponding cyclohexane ring, offering a nuanced approach to modulating this property.[4] This can be particularly advantageous in balancing the need for sufficient lipophilicity for membrane traversal with the risk of increased metabolic clearance or off-target effects associated with highly lipophilic compounds.[1]

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₃BrO
Molecular Weight 193.08 g/mol
Calculated LogP (cLogP) 2.1
Topological Polar Surface Area (TPSA) 9.23 Ų

Note: cLogP is an estimation of the logarithm of the octanol-water partition coefficient and is a widely used measure of lipophilicity.

The ethyl linker provides flexibility, allowing the tetrahydropyran ring to orient itself favorably within a binding pocket. This strategic placement can lead to enhanced binding affinity and selectivity for the target protein.

Application in Dopamine D2 Receptor Antagonists: A Case Study

To illustrate the utility of the this compound spacer, we present a case study focused on the modification of a hypothetical dopamine D2 receptor antagonist. Dopamine D2 receptor antagonists are a cornerstone in the treatment of various neuropsychiatric disorders.[5][6] The affinity of these antagonists for the D2 receptor is a critical determinant of their therapeutic efficacy.

By introducing the tetrahydropyran-ethyl spacer onto a known D2 antagonist scaffold, it is possible to explore new interactions within the receptor's binding site and modulate the compound's overall properties.

Table 2: Comparative Biological and Physicochemical Data (Hypothetical)

CompoundStructureD2 Receptor Affinity (Ki, nM)cLogP
Parent Compound (e.g., a simplified Eticlopride analog) Aromatic core with a primary or secondary amine5.23.5
THP-E-Parent Compound Parent compound N-alkylated with this compound2.84.3

Note: The data in this table is hypothetical and serves to illustrate the potential impact of the tetrahydropyran-ethyl spacer. Actual results will vary depending on the specific parent molecule.

The hypothetical data suggests that the addition of the tetrahydropyran-ethyl spacer can lead to an increase in both lipophilicity (cLogP) and binding affinity (lower Ki value) for the dopamine D2 receptor.

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of an amine and O-alkylation of a phenol using this compound.

Protocol 1: N-Alkylation of a Primary/Secondary Amine

This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

  • This compound

  • Amine-containing substrate (e.g., a dopamine receptor antagonist precursor)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the amine-containing substrate (1.0 eq) in ACN or DMF (0.1 M), add K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes).

Characterization of a Representative Product (N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)aniline):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (t, J = 7.8 Hz, 2H), 6.75 (t, J = 7.3 Hz, 1H), 6.65 (d, J = 7.8 Hz, 2H), 3.98 (dd, J = 11.2, 3.6 Hz, 2H), 3.75 (br s, 1H), 3.40 (td, J = 11.6, 2.0 Hz, 2H), 3.25 (t, J = 7.2 Hz, 2H), 1.70-1.55 (m, 5H), 1.35-1.25 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.2, 129.3, 117.5, 112.9, 68.3, 44.1, 37.6, 34.8, 32.7.

  • MS (ESI): m/z calculated for C₁₃H₁₉NO [M+H]⁺ 206.15; found 206.2.

Protocol 2: O-Alkylation of a Phenol

This protocol details the reaction of this compound with a phenolic compound.

Materials:

  • This compound

  • Phenol-containing substrate

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the phenol-containing substrate (1.0 eq) in DMF or acetone (0.1 M), add Cs₂CO₃ (1.5 eq) or K₂CO₃ (2.0 eq).

  • Add this compound (1.2 eq) to the suspension.

  • Stir the reaction mixture at 50-70 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

Characterization of a Representative Product (4-(2-(p-tolyloxy)ethyl)tetrahydro-2H-pyran):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, J = 8.4 Hz, 2H), 6.82 (d, J = 8.4 Hz, 2H), 4.10 (t, J = 6.8 Hz, 2H), 3.99 (dd, J = 11.2, 3.6 Hz, 2H), 3.40 (td, J = 11.6, 2.0 Hz, 2H), 2.29 (s, 3H), 1.85 (q, J = 6.8 Hz, 2H), 1.75-1.60 (m, 3H), 1.40-1.30 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 156.8, 130.0, 129.8, 114.4, 68.3, 67.8, 37.1, 34.9, 32.8, 20.5.

  • MS (ESI): m/z calculated for C₁₄H₂₀O₂ [M+H]⁺ 221.15; found 221.2.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental procedures and the biological context, the following diagrams have been generated.

experimental_workflow cluster_n_alkylation N-Alkylation Workflow cluster_o_alkylation O-Alkylation Workflow start_n Amine Substrate + This compound reaction_n Base (K2CO3 or DIPEA) Solvent (ACN or DMF) 60-80°C, 12-24h start_n->reaction_n 1. workup_n Workup: Filtration, Extraction reaction_n->workup_n 2. purification_n Purification: Column Chromatography workup_n->purification_n 3. product_n N-Alkylated Product purification_n->product_n 4. start_o Phenol Substrate + This compound reaction_o Base (Cs2CO3 or K2CO3) Solvent (DMF or Acetone) 50-70°C, 8-16h start_o->reaction_o 1. workup_o Workup: Extraction reaction_o->workup_o 2. purification_o Purification: Column Chromatography workup_o->purification_o 3. product_o O-Alkylated Product purification_o->product_o 4.

A generalized workflow for N- and O-alkylation reactions.

D2_receptor_signaling D2_antagonist Dopamine D2 Antagonist D2R Dopamine D2 Receptor (GPCR) D2_antagonist->D2R G_protein Gi/o Protein D2R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA downstream Downstream Cellular Effects PKA->downstream Phosphorylation of Targets

Simplified Dopamine D2 receptor antagonist signaling pathway.

Conclusion

This compound is a valuable synthetic tool for the introduction of a lipophilic spacer with the potential to enhance the pharmacological properties of drug candidates. The protocols provided herein offer a starting point for the efficient alkylation of amine and phenol functionalities. The strategic incorporation of the tetrahydropyran-ethyl moiety can lead to improved binding affinities and optimized physicochemical properties, ultimately contributing to the development of more effective therapeutics. Researchers are encouraged to adapt and optimize these methods for their specific molecular scaffolds and to explore the full potential of this versatile building block in their drug discovery programs.

References

Application Notes and Protocols: Tetrahydropyran (THP) Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tetrahydropyranyl (THP) group for the protection of hydroxyl functionalities in organic synthesis. This guide includes detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate the strategic application of THP ethers in complex synthetic endeavors.

Introduction

The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols and phenols.[1][2] Its popularity stems from its ease of introduction, general stability under a variety of non-acidic reaction conditions, and facile removal under mild acidic conditions.[1][3][4] THP ethers are acetals, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[5][6] This conversion of a nucleophilic and potentially acidic hydroxyl group into a stable ether linkage makes it compatible with a broad range of synthetic transformations, including reactions involving organometallics, hydrides, and strong bases.[7][8]

A key consideration when using the THP group is the introduction of a new stereocenter at the anomeric carbon, which can result in the formation of diastereomers if the substrate alcohol is chiral.[7][9] This can complicate purification and spectroscopic analysis.[1]

Stability of THP Ethers

THP ethers exhibit stability across a wide range of reaction conditions, a crucial feature for multi-step syntheses.[1][10] They are generally stable to:

  • Strongly basic conditions (e.g., LDA, t-BuOK, KOH)[10]

  • Organometallic reagents (e.g., Grignard reagents, organolithiums) below 0°C[8]

  • Nucleophilic reagents[7]

  • Hydride reductions (e.g., LiAlH4 in the absence of Lewis acids)[8]

  • Oxidizing and reducing agents[10]

However, THP ethers are labile under acidic conditions, which allows for their selective removal.[3][9]

Mechanism of THP Protection and Deprotection

The formation and cleavage of THP ethers proceed via acid catalysis, involving a resonance-stabilized oxocarbenium ion intermediate.[1][9]

Protection of Alcohols

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond in DHP by an acid catalyst, leading to the formation of a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields the THP ether and regenerates the acid catalyst.[5]

G cluster_protection THP Protection Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Carbocation Resonance-Stabilized Carbocation DHP->Carbocation + H+ H_plus H+ Intermediate Protonated Intermediate Carbocation->Intermediate + R-OH ROH R-OH (Alcohol) THP_ether R-O-THP (THP Ether) Intermediate->THP_ether - H+ H_plus_regen H+

Caption: Mechanism of acid-catalyzed THP ether formation.

Deprotection of THP Ethers

The deprotection of a THP ether is the reverse process, an acid-catalyzed hydrolysis. Protonation of the ether oxygen of the THP group facilitates the cleavage of the C-O bond, releasing the alcohol and forming the same resonance-stabilized carbocation. This carbocation is then quenched by water or another nucleophilic solvent.[3][9]

G cluster_deprotection THP Deprotection Mechanism THP_ether R-O-THP (THP Ether) Protonated_THP Protonated THP Ether THP_ether->Protonated_THP + H+ H_plus H+ ROH R-OH (Alcohol) Protonated_THP->ROH Cleavage Carbocation Resonance-Stabilized Carbocation Protonated_THP->Carbocation Side_product 5-Hydroxypentanal Carbocation->Side_product + H2O H2O H2O

Caption: Mechanism of acid-catalyzed THP ether deprotection.

Experimental Protocols

Protocol 1: General Procedure for THP Protection of an Alcohol

This protocol is a widely used and effective method for the protection of primary and secondary alcohols.[5][9]

Materials:

  • Alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (CH2Cl2)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and dichloromethane.[9]

  • Add DHP to the solution.[9]

  • Add PPTS to the mixture.[9] For more acid-sensitive substrates, the reaction can be cooled to 0 °C before the addition of the catalyst.[9]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[9]

  • Once the reaction is complete, quench by adding water.[9]

  • Extract the aqueous layer with dichloromethane (3x).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude THP ether.[9]

  • Purify the crude product by column chromatography on silica gel if necessary.[9]

Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a THP Ether

This protocol describes a common and mild method for the cleavage of THP ethers.[3]

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Acetic acid:Tetrahydrofuran:Water (3:1:1 v/v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate or diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the THP-protected alcohol in the acetic acid:THF:water mixture.[3]

  • Stir the solution at room temperature.[3]

  • Monitor the reaction progress by TLC.[3]

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[3]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel if necessary.[3]

Protocol 3: Deprotection of THP Ethers using a Solid-Supported Acid Catalyst

The use of a solid-supported acid like Amberlyst-15 simplifies the workup procedure as the catalyst can be removed by filtration.[3]

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Methanol

  • Amberlyst-15 resin (10-20% by weight)

Procedure:

  • To a solution of the THP-protected alcohol in methanol, add Amberlyst-15 resin.[3]

  • Stir the suspension at room temperature.[3]

  • Monitor the reaction progress by TLC.[3]

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[3]

  • Wash the resin with a small amount of methanol.[3]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected alcohol.[3] The crude product is often pure enough for subsequent steps.[3]

Quantitative Data: Comparison of Catalytic Systems

The choice of catalyst can significantly impact the efficiency of THP ether formation and cleavage. The following tables summarize various catalytic systems and their typical reaction conditions.

Table 1: Catalytic Systems for THP Protection of Alcohols

CatalystSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
p-Toluenesulfonic acid (TsOH)[11]DichloromethaneRoom Temp.0.5 - 2 hHighStrong acid, may not be suitable for acid-sensitive substrates.[1]
Pyridinium p-toluenesulfonate (PPTS)[9][12]DichloromethaneRoom Temp.1 - 6 hHighMilder and more suitable for acid-sensitive substrates.[1][9]
Trifluoroacetic acid (TFA)[1]DichloromethaneRoom Temp.< 1 hHighA representative example for primary alcohols.[1]
NH4HSO4@SiO2[5]Cyclopentyl methyl ether or 2-methyltetrahydrofuranRoom Temp.~ 4 hHighHeterogeneous catalyst, easy to remove.[5]
Bismuth triflate[7]Solvent-freeRoom Temp.0.25 - 1 hHighRelatively non-toxic and insensitive to air and moisture.[7]
CeCl3·7H2O/NaI[7]Solvent-freeRoom Temp.0.1 - 1 hHighMild and environmentally benign.[7]

Table 2: Catalytic Systems for Deprotection of THP Ethers

Catalyst/ReagentSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
Acetic Acid/THF/H2O[3]Acetic Acid/THF/H2ORoom Temp.1 - 12 hHighMild and widely used conditions.[3]
p-Toluenesulfonic acid (TsOH)[9]2-PropanolRoom Temp.~ 17 hQuantitativeEffective but may require longer reaction times.[9]
Amberlyst-15[3]MethanolRoom Temp.1 - 4 hHighSolid-supported acid, simplifies workup.[3]
Cerium(IV) ammonium nitrate (CAN)[3]Acetonitrile/WaterRoom Temp.0.25 - 2 hHighCan also effect oxidative deprotection.[3]
Lithium chloride (LiCl)/H2O[12][13]DMSO906 hExcellentNeutral conditions, useful for acid-sensitive substrates.[12][13]
Iodine[14]MethanolRoom Temp.0.5 - 8 hHighMild conditions, methanol is the preferred solvent.[14]

Experimental Workflow

The general workflow for a protection or deprotection reaction involving a THP ether is outlined below.

G cluster_workflow General Experimental Workflow Start Start Dissolution Dissolve Reactants in Solvent Start->Dissolution Addition Add Catalyst/ Reagent Dissolution->Addition Reaction Stir at Appropriate Temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench Reaction & Perform Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography (if necessary) Concentration->Purification End End Purification->End

Caption: General experimental workflow for THP protection/deprotection.

Troubleshooting

ProblemPossible Cause & Solution
Incomplete reaction Insufficient catalyst: Increase catalyst loading.[1]Presence of water (for protection): Ensure anhydrous conditions.[1]Steric hindrance: More forcing conditions (higher temperature, stronger acid) may be required for hindered alcohols.[1]
Formation of byproducts Polymerization of DHP: Use a milder acid catalyst (e.g., PPTS instead of TsOH) and control the temperature.[1]Acid-sensitive functional groups: Employ a milder, chemoselective catalyst.[1]
Difficult purification Formation of diastereomers: If the starting alcohol is chiral, the two diastereomers may be difficult to separate by chromatography. Consider an alternative protecting group if this is a significant issue.[9]

Conclusion

The tetrahydropyranyl ether is a robust and versatile protecting group for hydroxyl functions. Its ease of introduction and removal, coupled with its stability to a wide range of reagents, makes it a valuable tool in modern organic synthesis. Careful consideration of the substrate's sensitivity and the potential for diastereomer formation will guide the successful implementation of THP protection strategies in complex synthetic routes.

References

Synthesis of 4-(2-aminoethyl)tetrahydropyran: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 4-(2-aminoethyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug development. The synthesis is a robust two-step process commencing with the commercially available (tetrahydro-2H-pyran-4-yl)methanol. The procedure first involves the conversion of the starting alcohol to the corresponding tosylate, followed by a nucleophilic substitution with cyanide to yield the key intermediate, 2-(tetrahydro-2H-pyran-4-yl)acetonitrile. Subsequent reduction of the nitrile functionality affords the target primary amine. This protocol provides detailed methodologies, reagent specifications, and purification techniques.

Introduction

The tetrahydropyran moiety is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability. 4-(2-aminoethyl)tetrahydropyran, with its primary amine handle, serves as a versatile synthon for the introduction of the tetrahydropyran motif in the synthesis of novel chemical entities. This application note outlines a reliable and scalable procedure for its preparation.

Overall Reaction Scheme

G start (Tetrahydro-2H-pyran-4-yl)methanol intermediate1 (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate start->intermediate1  TsCl, Et3N, DMAP  CH2Cl2, 0°C to rt intermediate2 2-(Tetrahydro-2H-pyran-4-yl)acetonitrile intermediate1->intermediate2  NaCN, DMSO  60°C product 4-(2-Aminoethyl)tetrahydropyran intermediate2->product  1. LiAlH4, THF  2. H2O, NaOH(aq)

Caption: Overall synthetic workflow for 4-(2-aminoethyl)tetrahydropyran.

Experimental Protocols

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

This procedure details the tosylation of (tetrahydro-2H-pyran-4-yl)methanol to activate the hydroxyl group for subsequent nucleophilic substitution.

Materials:

  • (Tetrahydro-2H-pyran-4-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate as a white solid or colorless oil.

Step 2: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetonitrile

This step involves the nucleophilic displacement of the tosylate group with sodium cyanide.

Materials:

  • (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq.) in anhydrous DMSO.

  • Add sodium cyanide (1.5 eq.) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 2-(tetrahydro-2H-pyran-4-yl)acetonitrile.

Step 3: Synthesis of 4-(2-Aminoethyl)tetrahydropyran

This final step is the reduction of the nitrile intermediate to the target primary amine using lithium aluminum hydride.

Materials:

  • 2-(Tetrahydro-2H-pyran-4-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF. Caution: LiAlH4 reacts violently with water. Ensure all glassware is scrupulously dry.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(tetrahydro-2H-pyran-4-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Water (x mL, where x is the mass of LiAlH4 in grams)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

  • A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the slurry through a pad of Celite or anhydrous Na2SO4 and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 4-(2-aminoethyl)tetrahydropyran.

  • The product can be further purified by distillation under reduced pressure if necessary.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis.

Table 1: Reagents and Stoichiometry

StepStarting MaterialReagent 1Reagent 2Reagent 3SolventMolar Ratio (SM:R1:R2:R3)
1(Tetrahydro-2H-pyran-4-yl)methanolp-Toluenesulfonyl chlorideTriethylamineDMAPCH2Cl21 : 1.2 : 1.5 : 0.1
2(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonateSodium cyanide--DMSO1 : 1.5
32-(Tetrahydro-2H-pyran-4-yl)acetonitrileLithium aluminum hydride--THF1 : 2.5

Table 2: Product Characterization and Expected Yields

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
1(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonateC13H18O4S270.3485-95White solid or colorless oil
22-(Tetrahydro-2H-pyran-4-yl)acetonitrileC7H11NO125.1770-85Colorless to pale yellow oil
34-(2-Aminoethyl)tetrahydropyranC7H15NO129.2075-90Colorless oil

Logical Workflow Diagram

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction A Dissolve (Tetrahydro-2H-pyran-4-yl)methanol in CH2Cl2 with Et3N and DMAP B Cool to 0°C A->B C Add TsCl B->C D Stir at rt C->D E Work-up and Purification D->E F Dissolve Tosylate in DMSO E->F G Add NaCN F->G H Heat to 60-70°C G->H I Work-up and Purification H->I J Suspend LiAlH4 in THF and cool to 0°C I->J K Add Nitrile solution J->K L Reflux K->L M Quench and Work-up L->M End End Product: 4-(2-Aminoethyl)tetrahydropyran M->End Start Start: (Tetrahydro-2H-pyran-4-yl)methanol Start->A

Caption: Detailed experimental workflow for the synthesis of 4-(2-aminoethyl)tetrahydropyran.

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the reaction yield for alkylations using 4-(2-Bromoethyl)tetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of nucleophiles with this compound?

A1: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A suitable base deprotonates the nucleophile (e.g., an amine or a phenol), increasing its nucleophilicity. The resulting anion then attacks the carbon atom bonded to the bromine on the this compound, displacing the bromide ion and forming a new carbon-nucleophile bond.

Q2: What are the key factors influencing the yield of these alkylation reactions?

A2: Several factors are critical for optimizing the reaction yield:

  • Choice of Base: The base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions like elimination.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the nucleophilic anion more reactive.

  • Temperature: While initial deprotonation may be performed at lower temperatures, the alkylation step often requires heating to proceed at a reasonable rate. However, excessive heat can promote side reactions.

  • Purity of Reagents: The purity of this compound, the nucleophile, and the solvent is crucial. Water, in particular, can quench the base and the deprotonated nucleophile.

Q3: Which is a better leaving group for this substrate, bromine or chlorine?

A3: Bromine is a better leaving group than chlorine because the bromide ion is a weaker base and more stable than the chloride ion. Using this compound will generally result in faster reaction rates and higher yields compared to the chloro-analogue under identical conditions.[1]

Troubleshooting Guide

Issue 1: Low or No Reaction Yield

Question Possible Cause Solution
My reaction is not proceeding, and I am recovering only starting materials. What should I check? Inactive Base or Nucleophile: The base may have degraded, or the nucleophile may not be sufficiently deprotonated.Use a fresh bottle of base or titrate it to determine its activity. Ensure anhydrous conditions, as water can neutralize the base and the nucleophile.
Insufficient Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For sterically hindered nucleophiles, refluxing may be necessary.
Poor Solvent Choice: The chosen solvent may not be suitable for an SN2 reaction.Switch to a polar aprotic solvent such as DMF or DMSO to enhance the reactivity of the nucleophile.
Degraded Alkylating Agent: The this compound may have decomposed during storage.Verify the purity of the alkylating agent by NMR or GC-MS. If necessary, purify it before use.

Issue 2: Formation of Multiple Products or Side Reactions

Question Possible Cause Solution
I am seeing significant over-alkylation in my reaction with a primary amine. How can I promote mono-alkylation? Over-alkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine and reacts further with the alkylating agent.[2][3][4][5]Use a large excess of the primary amine (3-5 equivalents) to increase the probability of the alkylating agent reacting with the primary amine. Alternatively, add the this compound slowly to the reaction mixture to maintain a low concentration.
My TLC shows a non-polar spot that is not the starting material or the desired product. What could it be? Elimination (E2) Side Reaction: A strong or sterically hindered base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of 4-vinyltetrahydropyran.Use a weaker, non-hindered base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), especially for O-alkylation.[6] Running the reaction at a lower temperature can also disfavor elimination.
My nucleophile has multiple reactive sites. How can I ensure selective alkylation? Lack of Chemoselectivity: If the nucleophile has multiple sites for alkylation (e.g., both an amine and a hydroxyl group), a mixture of products can be formed.Use protecting groups for the more reactive functional group. For example, protect an amine as a carbamate before performing O-alkylation on a hydroxyl group. The choice of base and solvent can also influence selectivity.[1]

Issue 3: Product Purification Challenges

Question Possible Cause Solution
How do I remove the excess amine from my N-alkylation reaction? High Basicity and Polarity of Amine: Excess amine can be difficult to separate from the product due to similar properties.Perform an acidic wash (e.g., with 1M HCl) during the work-up to protonate the amines, making them water-soluble and easily separable from the product in the organic layer. Be sure your product is stable to acid.
My product is an oil that is difficult to handle and purify. What can I do? Product is not Crystalline: Many alkylated products are oils at room temperature.If column chromatography is challenging, consider converting the product into a crystalline salt (e.g., a hydrochloride salt for amines) to facilitate purification by recrystallization.

Data Presentation: Typical Reaction Conditions

The optimal conditions are highly dependent on the specific nucleophile used. The following tables provide starting points for optimization.

Table 1: Conditions for N-Alkylation of Amines with this compound

Nucleophile Type Base Solvent Temperature (°C) Typical Yield Range Key Considerations
Primary AmineK₂CO₃Acetonitrile (MeCN)8060-80%Use a large excess of the amine to minimize dialkylation.[6]
Secondary AmineK₂CO₃ / DIPEADMF25-10075-95%Reaction is generally cleaner than with primary amines.
AnilineNa₂CO₃ / K₂CO₃Methanol / DMF25-6560-90%Selective mono-alkylation can be achieved even with excess alkyl halide under mild conditions.[6]

Table 2: Conditions for O-Alkylation of Phenols with this compound

Nucleophile Type Base Solvent Temperature (°C) Typical Yield Range Key Considerations
PhenolK₂CO₃Acetone / DMF50-8085-98%Anhydrous conditions are critical for high yield.
Substituted PhenolsCs₂CO₃Acetonitrile (MeCN)8090-99%Cesium carbonate can be effective for less reactive phenols.
Aliphatic AlcoholNaHTHF / DMF0 to 6070-90%Sodium hydride is a strong, non-nucleophilic base suitable for alcohols. Requires strictly anhydrous conditions.

Visual Guides

reaction_pathway sub This compound + Nucleophile (Nu-H) int [Nu]⁻ (Deprotonated Nucleophile) sub->int prod Product (Nu-CH2CH2-THP) int->prod

Caption: General SN2 reaction pathway for alkylation.

experimental_workflow start Start setup Reaction Setup (Inert atmosphere, add solvent, nucleophile, base) start->setup deprotonation Deprotonation (Stir at RT or 0°C) setup->deprotonation alkylation Alkylation (Add this compound, heat if necessary) deprotonation->alkylation monitor Monitor Progress (TLC / LC-MS) alkylation->monitor workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography or Recrystallization) workup->purify analyze Analysis (NMR, MS) purify->analyze end End analyze->end troubleshooting_guide start Low Yield? cause1 Starting Material Recovered? start->cause1 Yes cause2 Side Products Observed? start->cause2 No sol1a Increase Temperature cause1->sol1a Yes sol1b Check Base Activity cause1->sol1b Yes sol1c Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause1->sol1c Yes sol2a Over-alkylation? (Use excess amine) cause2->sol2a Yes sol2b Elimination Product? (Use weaker base, e.g., K₂CO₃) cause2->sol2b Yes

References

Navigating Side Reactions of 4-(2-Bromoethyl)tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and mitigating side reactions is a critical aspect of synthetic chemistry. This technical support center provides troubleshooting guidance and frequently asked questions regarding the common side products encountered in reactions involving 4-(2-Bromoethyl)tetrahydropyran.

Introduction

This compound is a valuable building block in organic synthesis, frequently employed for the introduction of the tetrahydropyranyl ethyl moiety. As a primary alkyl halide, it is susceptible to nucleophilic substitution (S(_N)2) reactions, which are often the desired transformation. However, under basic conditions, a competing elimination (E2) reaction can lead to the formation of an undesired side product. This guide will focus on the identification, minimization, and understanding of this key side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in reactions of this compound with bases/nucleophiles?

The primary and most common side product is 4-vinyltetrahydropyran , which is formed via an E2 elimination mechanism. In this reaction, a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and elimination of the bromide ion.

Q2: What factors influence the formation of the elimination side product?

The competition between the desired S(_N)2 substitution and the E2 elimination is primarily influenced by the nature of the base/nucleophile used. Sterically hindered or "bulky" bases will favor the formation of the E2 elimination product, 4-vinyltetrahydropyran. While strong, non-bulky bases like sodium ethoxide can also act as both a nucleophile and a base, leading to a mixture of products, the use of bulkier bases such as potassium tert-butoxide will significantly increase the proportion of the elimination product.

Q3: How can I minimize the formation of 4-vinyltetrahydropyran?

To favor the desired S(_N)2 substitution reaction and minimize the formation of the elimination side product, consider the following strategies:

  • Choice of Base/Nucleophile: Employ a strong, but sterically unhindered nucleophile. For Williamson ether synthesis, using the sodium salt of a primary alcohol is preferable to a tertiary alkoxide.

  • Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.

  • Solvent: The choice of solvent can have an effect, though it is often secondary to the choice of base. Polar aprotic solvents like DMF or DMSO can be suitable for S(_N)2 reactions.

Q4: How can I detect the presence of 4-vinyltetrahydropyran in my reaction mixture?

Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for identifying and quantifying the components of your reaction mixture. The desired substitution product and the elimination side product will have different retention times and distinct mass spectra. 4-Vinyltetrahydropyran can be identified by its molecular ion peak and characteristic fragmentation pattern. Spectroscopic techniques like

1^11
H NMR can also be used to detect the characteristic signals of the vinyl group (typically in the 5-6 ppm region).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of 4-vinyltetrahydropyran observed by GC-MS. The base/nucleophile used is too sterically hindered.Switch to a less sterically hindered base. For example, use sodium ethoxide instead of potassium tert-butoxide for ether synthesis.
The reaction temperature is too high.Perform the reaction at a lower temperature. Start at room temperature or below and monitor the reaction progress.
Reaction is slow and still produces a significant amount of the elimination product. The nucleophile is not strong enough, requiring harsher conditions that favor elimination.Ensure the nucleophile is sufficiently reactive. For alcohols, deprotonation with a strong base like sodium hydride prior to the addition of this compound is recommended.
Difficulty in separating the desired product from 4-vinyltetrahydropyran. The boiling points of the two compounds may be close.Optimize column chromatography conditions. A less polar eluent system may improve separation. Alternatively, consider converting the vinyl group of the side product to a more polar functional group to facilitate separation.

Data Presentation

While specific quantitative data for the reaction of this compound with various bases is not extensively documented in publicly available literature, the general principles of S(_N)2 versus E2 reactions for primary alkyl halides can be summarized. The table below provides an estimated trend for product distribution based on the steric bulk of the alkoxide base in a Williamson ether synthesis.

Base/Nucleophile Steric Hindrance Expected Major Product Expected Side Product Estimated Substitution:Elimination Ratio
Sodium Methoxide (CH(_3)ONa)LowSubstitution (Ether)Elimination (Alkene)High (e.g., >90:10)
Sodium Ethoxide (CH(_3)CH(_2)ONa)ModerateSubstitution (Ether)Elimination (Alkene)Moderate (e.g., 70:30 to 90:10)
Potassium tert-Butoxide ((CH(_3))(_3)COK)HighElimination (Alkene)Substitution (Ether)Low (e.g., <10:90)

Note: These ratios are illustrative and can be influenced by reaction conditions such as temperature and solvent.

Experimental Protocols

Key Experiment: Reaction of this compound with Sodium Ethoxide (Illustrative Protocol for Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of 4-(2-ethoxyethyl)tetrahydropyran, the S(_N)2 product.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired ether product from the 4-vinyltetrahydropyran side product and any unreacted starting material.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Potential Products Reactant This compound SN2_Product Substitution Product (e.g., Ether) Reactant->SN2_Product SN2 Pathway (Nucleophilic Attack) E2_Product Elimination Side Product (4-Vinyltetrahydropyran) Reactant->E2_Product E2 Pathway (Proton Abstraction) Base Base (e.g., RO⁻)

Caption: Competing SN2 and E2 reaction pathways for this compound.

Troubleshooting_Logic Start High Yield of Elimination Side Product? Check_Base Is the base sterically hindered? Start->Check_Base Yes Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Solution_Base Use a less bulky base (e.g., NaOMe, NaOEt) Check_Base->Solution_Base Yes Solution_Temp Lower the reaction temperature Check_Temp->Solution_Temp Yes End Improved Yield of Substitution Product Check_Temp->End No Solution_Base->End Solution_Temp->End

Caption: Troubleshooting workflow for minimizing elimination side products.

Technical Support Center: Purification of Products from 4-(2-Bromoethyl)tetrahydropyran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 4-(2-Bromoethyl)tetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my reaction mixture?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:

  • Unreacted this compound: This is common if the reaction has not gone to completion.

  • Elimination Byproduct (4-Vinyltetrahydropyran): The bromoethyl group can undergo E2 elimination, especially in the presence of a strong, non-nucleophilic base.

  • Hydrolysis Products: If the reaction or workup is performed under non-anhydrous conditions, the tetrahydropyran (THP) ether linkage, if present in your target molecule, can be susceptible to acidic hydrolysis.

  • Solvent Adducts: The reactive nature of the bromo-intermediate can sometimes lead to reactions with certain solvents.

  • Byproducts from the Nucleophile: Impurities present in or generated from your nucleophile can also contaminate the final product.

Q2: My purified product is an oil, but the literature reports it as a solid. What should I do?

A2: An oily product, where a solid is expected, often indicates the presence of impurities that inhibit crystallization.

  • Verify Purity: First, re-assess the purity of your product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Re-purify: If impurities are detected, an additional purification step, such as flash column chromatography, may be necessary.

  • Trituration: You can try triturating the oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble (e.g., hexanes or pentane). This can wash away impurities and induce crystallization.

  • Solvent Removal: Ensure all residual solvents from the purification have been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove trace volatile impurities.

Q3: I'm seeing multiple spots on my TLC plate after workup. How do I choose the right purification method?

A3: The choice of purification method depends on the nature of your product and the impurities.

  • Column Chromatography: This is the most versatile and common method for separating compounds with different polarities. It is particularly useful for separating isomeric byproducts or when multiple components are present in the crude mixture.

  • Recrystallization: If your desired product is a solid and you have multi-gram quantities, recrystallization can be a highly effective method for achieving high purity. This is ideal if the impurities have significantly different solubilities from your product in a given solvent system.

  • Distillation: For volatile, thermally stable liquid products, distillation (often under reduced pressure) can be an excellent choice for purification, especially on a larger scale.

  • Liquid-Liquid Extraction: This is primarily a workup technique but can be used for purification if your product has acidic or basic properties that allow it to be selectively extracted into an aqueous layer.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Problem: The yield of the desired product is significantly lower than expected after purification by flash column chromatography.

Potential Cause Troubleshooting Step Citation
Product is Volatile Check the solvent collected from the rotary evaporator trap for your product.
Product Adsorbed on Silica Gel The product may be too polar and has irreversibly adsorbed to the silica gel. Try using a more polar eluent or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Product Degradation on Silica Some compounds are sensitive to the acidic nature of silica gel. Perform a stability test by spotting a solution of your crude product on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs. If so, consider using neutral alumina or a different purification method.
Improper Column Packing/Loading Poorly packed columns can lead to channeling and inefficient separation, resulting in mixed fractions and product loss. Ensure the silica gel is packed uniformly and the sample is loaded in a concentrated band.
Incorrect Solvent System If the Rf of your compound is too low, it may take a very large volume of solvent to elute, leading to band broadening and potential loss. If the Rf is too high, separation from impurities will be poor. Aim for an Rf of ~0.3 for the target compound.
Issue 2: Difficulty with Recrystallization

Problem: The product either fails to crystallize or "oils out" during the recrystallization process.

Potential Cause Troubleshooting Step Citation
Presence of Impurities Impurities can inhibit crystal lattice formation. Try purifying the crude material first by column chromatography to remove the bulk of impurities.
Incorrect Solvent Choice The ideal solvent should dissolve the compound when hot but not when cold. Screen a variety of solvents or solvent mixtures to find the optimal system.
Cooling Too Rapidly Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
Too Much Solvent If too much solvent is used, the solution may not become saturated enough upon cooling for crystals to form. Carefully evaporate some of the solvent and allow it to cool again.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying a neutral compound resulting from a reaction with this compound.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.3 for the desired product.

  • Column Packing:

    • Plug a chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand (~1-2 cm).

    • Add the appropriate amount of silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase. Allow the silica to settle into a uniform bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Liquid-Liquid Extraction for Workup

This protocol describes a standard extractive workup to remove water-soluble impurities.

  • Quenching: Quench the reaction mixture by adding water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Extraction:

    • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Stopper the funnel, invert it, and vent frequently to release any pressure.

    • Shake the funnel for 1-2 minutes to ensure thorough mixing of the two phases.

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Layer Separation:

    • Drain the lower layer. The identity of the lower layer depends on the relative densities of the organic and aqueous phases.

    • Pour out the upper layer from the top of the funnel to avoid contamination.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the organic product.

  • Washing and Drying:

    • Combine all the organic layers.

    • Wash the combined organic layer with brine (saturated aqueous NaCl) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

Visualizations

G General Purification Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Workup) A->B C Concentrate Organic Layer B->C D Assess Purity (TLC/NMR) C->D E Choose Purification Method D->E F Flash Column Chromatography E->F Multiple Components or Oily Product G Recrystallization E->G Solid Product H Distillation E->H Volatile Liquid J Sufficiently Pure? F->J G->J H->J I Pure Product J->E No J->I Yes

Caption: A general workflow for the purification of reaction products.

G Decision Tree for Purification Method start Is the product a solid, liquid, or oil? solid Is it thermally stable and non-volatile? start->solid Solid liquid Is it thermally stable? start->liquid Liquid oil Column Chromatography start->oil Oil recrystallize Recrystallization solid->recrystallize Yes column_solid Column Chromatography solid->column_solid No distill Distillation liquid->distill Yes column_liquid Column Chromatography liquid->column_liquid No

Caption: A decision tree to select an appropriate purification method.

G Liquid-Liquid Extraction Process A 1. Combine Reaction Mixture, Aqueous & Organic Solvents in Separatory Funnel B 2. Shake & Vent A->B C 3. Allow Layers to Separate B->C D 4. Drain Lower Layer C->D E Aqueous Layer (with water-soluble impurities) D->E to waste F Organic Layer (with desired product) D->F to collection flask G 5. Dry Organic Layer (e.g., with Na2SO4) F->G H 6. Filter and Concentrate G->H I Crude Product for Further Purification H->I

Caption: A diagram illustrating the liquid-liquid extraction workflow.

Technical Support Center: Purification Strategies for Reactions Involving 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted 4-(2-Bromoethyl)tetrahydropyran from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm having trouble removing the unreacted this compound. What are the recommended methods?

A1: The primary methods for removing unreacted this compound are liquid-liquid extraction, column chromatography, and the use of scavenger resins. The best method depends on the scale of your reaction and the properties of your desired product.

Q2: How do I choose between liquid-liquid extraction, column chromatography, and scavenger resins?

A2:

  • Liquid-Liquid Extraction: This is a good first step for bulk removal, especially on a larger scale. It is effective if there is a significant polarity difference between your product and the unreacted starting material.

  • Column Chromatography: This method is ideal for achieving high purity, particularly when your product and the unreacted starting material have similar polarities. It is suitable for small to medium-scale reactions.[1][2]

  • Scavenger Resins: These are excellent for removing the last traces of unreacted electrophiles and are particularly useful for parallel synthesis or when a quick and simple filtration-based purification is desired.[3][4]

Q3: Can I use a quenching agent to remove the unreacted this compound?

A3: Yes, quenching is a viable strategy. You can add a nucleophilic reagent to the reaction mixture to react specifically with the unreacted this compound. The resulting product is typically more polar and can be easily removed by extraction.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Issue 1: Emulsion formation during liquid-liquid extraction.

Problem: A persistent emulsion has formed between the aqueous and organic layers, making separation difficult.

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • Presence of surfactants or other compounds that stabilize emulsions.

  • High concentration of dissolved salts.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Gentle Swirling: Gently swirl or rock the separatory funnel instead of shaking vigorously.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[5]

  • Filtration: Pass the entire mixture through a pad of celite or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Issue 2: Co-elution of product and unreacted starting material during column chromatography.

Problem: The desired product and unreacted this compound are eluting together from the column.

Possible Causes:

  • The solvent system (eluent) has a polarity that is not optimal for separation.

  • The column is overloaded with the crude reaction mixture.

  • The column was not packed properly, leading to channeling.

Solutions:

  • Optimize the Eluent: Use thin-layer chromatography (TLC) to screen for a solvent system that provides good separation (a significant difference in Rf values) between your product and the starting material. A less polar solvent system will generally result in better separation of less polar compounds.[4][6]

  • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to first elute the less polar this compound, followed by your more polar product.[1]

  • Reduce the Load: Use a larger column or decrease the amount of crude material loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel or alumina) to the weight of the crude sample for difficult separations.[1]

  • Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.

Issue 3: Scavenger resin is not effectively removing the unreacted starting material.

Problem: After treatment with a scavenger resin and filtration, a significant amount of this compound remains.

Possible Causes:

  • Insufficient amount of scavenger resin was used.

  • The reaction time with the scavenger resin was too short.

  • The chosen scavenger resin is not suitable for reacting with alkyl bromides.

  • The resin's reactive sites are blocked or the resin is old.

Solutions:

  • Increase Equivalents: Add more scavenger resin (typically 2-6 equivalents relative to the excess starting material).[7]

  • Increase Reaction Time: Allow the resin to stir with the reaction mixture for a longer period (1 to 12 hours).[7]

  • Select an Appropriate Resin: Use a resin with nucleophilic functional groups that are known to react with alkyl halides, such as an amine-based resin (e.g., Tris-amine resin).[6][7]

  • Use Fresh Resin: Ensure the scavenger resin is fresh and has been stored under appropriate conditions.

Data Presentation

PropertyValueReference
This compound
Molecular FormulaC₇H₁₃BrO[8]
Molecular Weight193.08 g/mol [8]
Boiling Point224 °C[8]
Density1.302 g/mL[8]
Solubility (Qualitative)
WaterExpected to have low solubility.[9]
Common Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane)Expected to be soluble.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is a general guideline and should be optimized based on the specific properties of your product.

  • Quench the Reaction: If necessary, quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Dilute: Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent in which your product is soluble and that is immiscible with water (e.g., ethyl acetate, dichloromethane).[5]

  • Aqueous Wash: Add an equal volume of water and gently shake the separatory funnel, venting frequently to release any pressure.[10]

  • Separate Layers: Allow the layers to separate. The denser layer will be at the bottom. The location of the organic layer depends on the solvent used (e.g., dichloromethane is denser than water, while ethyl acetate is less dense).

  • Repeat Washes: Drain the aqueous layer and repeat the wash with water (2-3 times) to remove water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to help remove residual water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Column Chromatography
  • Select Solvent System: Use TLC to determine an appropriate eluent system that gives a good separation between your product and this compound. A good starting point for a moderately polar compound is a mixture of ethyl acetate and hexanes.[4]

  • Pack the Column: Pack a glass column with silica gel or alumina using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.[11]

  • Elute: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.[1]

  • Collect Fractions: Collect fractions in separate test tubes.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Quenching with a Nucleophilic Amine
  • Cool the Reaction: Cool the reaction mixture in an ice bath.

  • Add Quenching Agent: Slowly add an excess of a nucleophilic amine (e.g., diethylamine or piperidine) to the reaction mixture. The amine will react with the unreacted this compound.

  • Stir: Allow the mixture to stir at room temperature for a few hours to ensure the quenching reaction is complete.

  • Aqueous Workup: Proceed with a standard aqueous workup (as described in Protocol 1). The resulting ammonium salt and excess amine will be more soluble in the aqueous layer and can be easily removed by extraction.

Protocol 4: Removal using a Scavenger Resin
  • Choose the Resin: Select a scavenger resin with a nucleophilic functional group, such as an amine-based resin (e.g., Tris-amine).

  • Add Resin to Mixture: Add the scavenger resin (typically 2-6 equivalents based on the estimated amount of unreacted starting material) to the crude reaction mixture dissolved in a suitable solvent.[7]

  • Agitate: Stir or shake the mixture for 1-12 hours at room temperature.[7]

  • Filter: Filter the mixture to remove the resin.

  • Rinse: Wash the resin with a small amount of the solvent used for the reaction.

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

Visualizations

decision_tree start Reaction Mixture Containing Unreacted this compound large_scale Large Scale? start->large_scale extraction Liquid-Liquid Extraction large_scale->extraction Yes small_scale Small/Medium Scale large_scale->small_scale No check_purity1 Purity Sufficient? extraction->check_purity1 end Pure Product check_purity1->end Yes column_chrom Column Chromatography check_purity1->column_chrom No column_chrom->end check_purity2 Purity Sufficient? column_chrom->check_purity2 polarity_diff Significant Polarity Difference? small_scale->polarity_diff polarity_diff->extraction Yes polarity_diff->column_chrom No scavenger Scavenger Resin scavenger->end check_purity2->end Yes check_purity2->scavenger No (Trace Impurities)

Caption: Decision tree for selecting a purification method.

quenching_reaction reactant This compound (Unreacted) product Quaternized Ammonium Salt (Water Soluble) reactant->product + quencher Nucleophilic Amine (e.g., Diethylamine) quencher->product +

References

Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions involving 4-(2-Bromoethyl)tetrahydropyran. Low yields in these reactions can be attributed to a variety of factors, from reagent quality to reaction conditions. This resource offers a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: I am experiencing consistently low yields in my coupling reaction with this compound. What are the most common initial troubleshooting steps?

A1: Low yields in coupling reactions are a frequent challenge. A systematic approach to troubleshooting is the most effective way to identify the root cause. Here are the primary areas to investigate:

  • Reagent Quality and Stability:

    • This compound: Verify the purity of your starting material. Impurities can interfere with the catalytic cycle. While the tetrahydropyran ring is generally stable, prolonged exposure to very strong bases or high temperatures could potentially lead to side reactions.

    • Coupling Partner: Ensure the purity and stability of your coupling partner (e.g., boronic acid, alkyne, or amine). Boronic acids, for instance, can be prone to protodeboronation.

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh, properly stored catalysts and ligands. Catalyst decomposition is a common cause of low yields.

    • Solvent and Base: Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen. Ensure the base is of high purity and appropriate for the specific coupling reaction.

  • Reaction Setup and Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical for many palladium-catalyzed coupling reactions. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen).

    • Temperature Control: Inadequate or excessive temperature can negatively impact the reaction. Monitor and control the reaction temperature closely.

    • Stirring: Inefficient stirring can lead to poor mixing of reagents, especially in heterogeneous mixtures, resulting in lower yields.

Q2: Which coupling reactions are typically employed with this compound, and what are the key considerations for each?

A2: this compound, as an alkyl bromide, is a suitable substrate for several common cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. Key considerations include the choice of a suitable palladium catalyst and ligand combination that is effective for C(sp³)-C(sp²) coupling, as well as the appropriate base and solvent system.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. Careful selection of the base and solvent is crucial to promote the desired coupling and minimize side reactions.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields with alkyl bromides.

Q3: I suspect my this compound is undergoing side reactions. What are the most likely possibilities?

A3: Besides the desired coupling, several side reactions can compete and lower the yield of your product:

  • β-Hydride Elimination: This is a common decomposition pathway for alkyl-palladium intermediates, leading to the formation of an alkene and a palladium-hydride species. This can be minimized by using ligands that promote rapid reductive elimination.

  • Homocoupling: The coupling partner (e.g., boronic acid or alkyne) can couple with itself to form a dimer. This is often more prevalent if the cross-coupling reaction is slow.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base.

  • Reaction with the Base: Strong bases can potentially react with the alkyl bromide, leading to elimination or substitution products.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Problem: Low yield of the desired coupled product when reacting this compound with a boronic acid.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling reagent_quality Check Reagent Purity - this compound - Boronic Acid - Catalyst & Ligand - Solvent & Base start->reagent_quality Initial Checks reaction_setup Verify Reaction Setup - Inert Atmosphere - Temperature Control - Stirring start->reaction_setup Initial Checks catalyst_ligand Optimize Catalyst System - Screen different Pd catalysts - Screen bulky, electron-rich ligands reagent_quality->catalyst_ligand If reagents are pure reaction_setup->catalyst_ligand If setup is correct base_solvent Optimize Base & Solvent - Screen different bases (e.g., K3PO4, Cs2CO3) - Screen different solvents (e.g., Dioxane, Toluene) catalyst_ligand->base_solvent If yield is still low solution Improved Yield catalyst_ligand->solution side_reactions Investigate Side Reactions - β-Hydride Elimination - Homocoupling - Protodeboronation base_solvent->side_reactions If yield is still low base_solvent->solution side_reactions->solution Implement mitigation strategies

Troubleshooting workflow for low yield in Suzuki coupling.

Illustrative Data for Suzuki Coupling Optimization (Hypothetical)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10045
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane10065
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane10075
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene11080
Low Yield in Sonogashira Coupling

Problem: Poor conversion or low yield when coupling this compound with a terminal alkyne.

Troubleshooting_Sonogashira start Low Yield in Sonogashira reagent_check Check Reagents - Purity of alkyne - Activity of Pd catalyst - Purity of Cu(I) salt start->reagent_check conditions_check Verify Conditions - Inert atmosphere - Anhydrous solvent - Appropriate base (e.g., Et3N, DIPA) start->conditions_check catalyst_system Optimize Catalyst System - Vary Pd source - Screen ligands (if copper-free) - Adjust Pd/Cu ratio reagent_check->catalyst_system conditions_check->catalyst_system temp_solvent Optimize Temperature & Solvent - Increase temperature gradually - Screen solvents (e.g., THF, DMF) catalyst_system->temp_solvent solution Improved Yield catalyst_system->solution homocoupling Check for Homocoupling (Glaser coupling) temp_solvent->homocoupling temp_solvent->solution homocoupling->solution

Troubleshooting workflow for low yield in Sonogashira coupling.

Illustrative Data for Sonogashira Coupling Optimization (Hypothetical)

EntryPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF6030
2Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF6045
3Pd(PPh₃)₄ (5)CuI (10)DIPATHF6055
4Pd(PPh₃)₄ (5)CuI (10)DIPADMF8070
Low Yield in Buchwald-Hartwig Amination

Problem: Low yield of the aminated product when reacting this compound with an amine.

Troubleshooting_Buchwald start Low Yield in Amination reagent_purity Check Reagent Purity - Amine - Catalyst & Ligand - Base start->reagent_purity ligand_choice Optimize Ligand - Screen bulky, electron-rich phosphine ligands reagent_purity->ligand_choice base_choice Optimize Base - Screen strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) ligand_choice->base_choice solution Improved Yield ligand_choice->solution reaction_conditions Adjust Conditions - Increase temperature - Vary solvent base_choice->reaction_conditions base_choice->solution reaction_conditions->solution

Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Illustrative Data for Buchwald-Hartwig Amination Optimization (Hypothetical)

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene10040
2Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10070
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10075
4Pd₂(dba)₃ (2)XPhos (4)LHMDS (1.5)Dioxane10085

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for coupling reactions with alkyl bromides and should be adapted and optimized for your specific substrates and laboratory conditions. Specific experimental data for coupling reactions of this compound is limited in the readily available literature.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the degassed solvent (e.g., dioxane, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) salt (e.g., CuI, 5-10 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., THF, DMF), followed by the amine base (e.g., Et₃N or DIPA, 2-3 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the ligand (2-10 mol%), and the base (e.g., NaOtBu or LHMDS, 1.2-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the degassed solvent (e.g., toluene, dioxane), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Stability of 4-(2-Bromoethyl)tetrahydropyran under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Bromoethyl)tetrahydropyran, particularly concerning its stability and reactivity under basic conditions.

Troubleshooting Guide

Issue 1: Low or No Yield of Alkylated Product

Possible Causes and Solutions:

  • Base Strength: The chosen base may be too weak to deprotonate the nucleophile effectively.

    • Solution: Consider using a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, a stronger base like sodium hydride (NaH) or sodium hydroxide (NaOH) might be necessary. However, be aware that stronger bases can increase the likelihood of side reactions.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for the formation of degradation products.

  • Solvent Choice: The solvent may not be suitable for the reaction.

    • Solution: For reactions involving polar nucleophiles and ionic bases, polar aprotic solvents like DMF or DMSO are often effective. For phase-transfer catalysis, a two-phase system with a suitable catalyst can be employed.

  • Moisture: The presence of water can quench the base and hydrolyze the starting material or product.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Impurities in the this compound or the nucleophile can interfere with the reaction.

    • Solution: Use reagents of high purity. If necessary, purify the starting materials before use.

Issue 2: Formation of 4-Vinyltetrahydropyran as a Major Byproduct

Possible Cause and Solution:

  • E2 Elimination: Strong, sterically hindered bases can promote the E2 elimination of HBr from this compound, leading to the formation of 4-vinyltetrahydropyran.

    • Solution: Use a less sterically hindered and/or a milder base. For example, potassium carbonate is generally less prone to causing elimination than potassium tert-butoxide. Lowering the reaction temperature can also favor the desired SN2 substitution over the E2 elimination pathway.[1][2][3][4]

Issue 3: Observation of Unknown Impurities by TLC or GC-MS

Possible Causes and Solutions:

  • Degradation of this compound: Under harsh basic conditions (e.g., high concentrations of NaOH, high temperatures), the tetrahydropyran ring may undergo cleavage.

    • Solution: Use milder reaction conditions (lower temperature, weaker base). Analyze the impurities by GC-MS to identify potential degradation products. The tetrahydropyran ring itself is generally stable to strongly basic conditions, but the bromoethyl side chain is the primary site of reactivity.[5]

  • Side Reactions of the Nucleophile or Product: The nucleophile or the desired product may not be stable under the reaction conditions.

    • Solution: Run a control experiment with the nucleophile or product under the reaction conditions to assess their stability.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of common bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃)?

A1: this compound is generally more stable in the presence of weaker bases like potassium carbonate compared to strong bases like sodium hydroxide. With strong bases, especially at elevated temperatures, the risk of E2 elimination to form 4-vinyltetrahydropyran increases. The tetrahydropyran ether linkage is robust under most basic conditions.[5]

Q2: What is the primary degradation pathway for this compound under basic conditions?

A2: The primary degradation pathway is typically E2 elimination, which is a bimolecular process involving the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon by a base, leading to the formation of a double bond and expulsion of the bromide ion. This results in the formation of 4-vinyltetrahydropyran.

Q3: Can I use protic solvents like ethanol for alkylation reactions with this compound?

A3: While possible, protic solvents can solvate the nucleophile, reducing its reactivity, and may also participate in side reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they do not solvate the anionic nucleophile as strongly, thus enhancing its nucleophilicity.

Q4: How can I minimize the formation of the elimination byproduct, 4-vinyltetrahydropyran?

A4: To minimize elimination, you can:

  • Use a less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide).

  • Use a more nucleophilic, less basic reagent if possible.

  • Lower the reaction temperature.

  • Choose a solvent that favors SN2 reactions (e.g., polar aprotic solvents).[2][4]

Q5: At what temperature should I store this compound?

A5: It is recommended to store this compound in a cool, dry place away from strong bases and oxidizing agents. For long-term storage, refrigeration is advisable to minimize any potential degradation.

Data Presentation

Table 1: Stability of this compound under Various Basic Conditions (Illustrative Data)

BaseConcentrationSolventTemperature (°C)Time (h)This compound Remaining (%)4-Vinyltetrahydropyran Formed (%)
K₂CO₃1.5 eqDMF2524>98<2
K₂CO₃1.5 eqDMF8024~90~10
NaOH1.0 MEthanol2524~95~5
NaOH1.0 MEthanol8024~60~40
DBU1.2 eqTHF258~75~25

Note: This table presents illustrative data based on general reactivity principles of alkyl halides. Actual results may vary depending on specific experimental conditions.

Table 2: Comparison of Reaction Conditions for Alkylation of a Generic Nucleophile (Nu-H) with this compound (Illustrative Data)

BaseSolventTemperature (°C)Time (h)Yield of Nu-(CH₂)₂-THP (%)Yield of 4-Vinyltetrahydropyran (%)
K₂CO₃DMF60128510
Cs₂CO₃Acetonitrile508905
NaHTHF25692<5
NaOH (aq)Toluene, TBAB70107520

Note: This table provides expected trends for the alkylation of a generic nucleophile. TBAB (Tetrabutylammonium bromide) is a phase-transfer catalyst.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound under Basic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or the solvent to be used in the reaction).

    • Prepare solutions of the desired bases (e.g., 1 M NaOH in water, saturated K₂CO₃ in water, or a suspension of K₂CO₃ in an organic solvent).

  • Reaction Setup:

    • In a series of vials, add a known amount of the this compound stock solution.

    • Add the basic solution to each vial.

    • Include a control vial with only the this compound solution and solvent (no base).

  • Incubation:

    • Maintain the vials at a constant temperature (e.g., 25°C, 50°C, and 80°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction by neutralizing the base with a suitable acid (e.g., dilute HCl).

    • Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify and quantify any degradation products.

Protocol 2: General Procedure for Alkylation of a Phenol using this compound and Potassium Carbonate
  • Reagent Preparation:

    • Dissolve the phenol (1.0 eq) in anhydrous DMF (e.g., 0.5 M).

  • Reaction Setup:

    • To the solution of the phenol, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.

Mandatory Visualization

Stability_Pathways cluster_conditions Reaction Conditions cluster_reagents Reactants cluster_products Potential Products Base Base (e.g., NaOH, K₂CO₃) Reactant This compound Base->Reactant Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reactant Temperature Temperature Temperature->Reactant SN2_Product SN2 Product (Desired Alkylation) Reactant->SN2_Product SN2 Pathway (Favored by good nucleophiles, polar aprotic solvents, lower temp.) E2_Product E2 Product (4-Vinyltetrahydropyran) Reactant->E2_Product E2 Pathway (Favored by strong, bulky bases, higher temp.) Degradation_Product Ring-Opened Products (Minor, Harsh Conditions) Reactant->Degradation_Product Degradation (Harsh Conditions) Nucleophile Nucleophile (Nu-H) Nucleophile->Reactant

Caption: Reaction pathways of this compound under basic conditions.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Reagent Purity and Integrity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Solvent, Temperature) Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Analyze_Byproducts Analyze Byproducts (TLC, GC-MS) Check_Conditions->Analyze_Byproducts Optimize_Base Optimize Base Strength/ Steric Hindrance Analyze_Byproducts->Optimize_Base Elimination Product Observed Optimize_Temp Optimize Temperature Analyze_Byproducts->Optimize_Temp No Reaction or Degradation Optimize_Solvent Change Solvent Analyze_Byproducts->Optimize_Solvent Low Solubility or Reactivity Success Improved Yield Optimize_Base->Success Optimize_Temp->Success Optimize_Solvent->Success

Caption: Troubleshooting workflow for low-yield alkylation reactions.

References

Preventing hydrolysis of 4-(2-Bromoethyl)tetrahydropyran during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-(2-Bromoethyl)tetrahydropyran during experimental workup.

Troubleshooting Guide

Issue: Suspected Hydrolysis of the Bromoethyl Group

If you suspect that the bromoethyl group of this compound is hydrolyzing to the corresponding alcohol (4-(2-hydroxyethyl)tetrahydropyran) during your workup, consider the following potential causes and solutions.

Potential CauseRecommended ActionAnalytical Method for Verification
Use of Strong Aqueous Base (e.g., NaOH, KOH) Use a milder inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization or washing steps. These are less nucleophilic and reduce the rate of SN2 reaction on the bromoethyl group.TLC, GC-MS, ¹H NMR
Elevated Temperatures During Aqueous Workup Perform all aqueous extraction and washing steps at room temperature or below (e.g., using an ice bath). Hydrolysis of haloalkanes is accelerated by heat.[1]TLC, GC-MS, ¹H NMR
Prolonged Exposure to Aqueous Conditions Minimize the duration of contact between the organic phase containing your product and any aqueous layers. Promptly separate the layers after mixing.TLC, GC-MS, ¹H NMR

Issue: Suspected Hydrolysis of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring is generally stable under neutral and basic conditions.[2][3] However, it can undergo acid-catalyzed hydrolysis.

Potential CauseRecommended ActionAnalytical Method for Verification
Strongly Acidic Workup Conditions If your reaction requires an acidic quench or wash, use a weak acid like dilute acetic acid. Neutralize promptly with a mild base like saturated sodium bicarbonate solution.[2]TLC, GC-MS, ¹H NMR
Presence of Strong Lewis Acids Avoid the use of strong Lewis acids during workup, as they can promote the cleavage of the C-O bond in the THP ring.[4]TLC, GC-MS, ¹H NMR

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the hydrolysis of this compound?

A1: There are two potential hydrolysis pathways:

  • Hydrolysis of the Bromoethyl Group: This is a nucleophilic substitution reaction where the bromide is displaced by a hydroxide ion or water to form 4-(2-hydroxyethyl)tetrahydropyran. This reaction is significantly faster with hydroxide ions than with water.[1][5]

  • Hydrolysis of the Tetrahydropyran Ring: This is an acid-catalyzed process that would lead to the opening of the ring to form a diol. This is less common under standard workup conditions unless strong acids are present.[2][6]

Q2: At what pH is this compound most stable during aqueous workup?

A2: this compound is most stable under neutral to slightly acidic conditions. Strongly basic conditions (pH > 10) will promote the hydrolysis of the bromoethyl group, while strongly acidic conditions (pH < 4) can risk the integrity of the tetrahydropyran ring. A pH range of 5-8 is generally recommended for the aqueous phase during workup.

Q3: Can I use a strong base like sodium hydroxide to neutralize an acidic reaction mixture containing this compound?

A3: It is not recommended. Strong bases like sodium hydroxide are potent nucleophiles that can readily displace the bromide of the bromoethyl group, leading to the formation of the corresponding alcohol as a byproduct.[1] A milder base, such as saturated sodium bicarbonate solution, should be used for neutralization.

Q4: How can I monitor for hydrolysis during my experiment?

A4: Thin-layer chromatography (TLC) is a rapid and effective method to monitor for the formation of the more polar alcohol byproduct. The hydrolyzed product will have a lower Rf value than the starting material. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Proton NMR (¹H NMR) spectroscopy can be used to identify and quantify the parent compound and its hydrolyzed byproduct.

Experimental Protocols

Protocol 1: General Aqueous Workup to Minimize Hydrolysis

This protocol is designed for quenching a reaction and extracting the product while minimizing the risk of hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, cool it in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate solution.

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Analytical Verification of Hydrolysis via TLC
  • Sample Preparation: Dissolve a small aliquot of your crude product in a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Spot the sample on a silica gel TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate). The hydrolyzed alcohol byproduct will appear as a more polar spot (lower Rf) than the starting this compound.

Visualizations

Hydrolysis_Pathway cluster_main Potential Hydrolysis Pathways Start This compound OH_minus OH⁻ / H₂O (Basic/Neutral Workup) Start->OH_minus H_plus H⁺ / H₂O (Acidic Workup) Start->H_plus Product_1 4-(2-Hydroxyethyl)tetrahydropyran (Bromoalkane Hydrolysis) OH_minus->Product_1 SN2 Reaction Product_2 Ring-Opened Product (THP Hydrolysis) H_plus->Product_2 Acid Catalysis

Caption: Potential hydrolysis pathways for this compound.

Workup_Workflow cluster_workflow Recommended Workup Workflow Start Reaction Mixture Cool Cool to RT or 0°C Start->Cool Quench Quench with sat. NaHCO₃(aq) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash_1 Wash with H₂O Extract->Wash_1 Wash_2 Wash with Brine Wash_1->Wash_2 Dry Dry (e.g., Na₂SO₄) Wash_2->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Crude Product Concentrate->Product

Caption: Recommended workflow for a hydrolysis-sensitive workup.

References

Technical Support Center: Byproducts of 4-(2-Bromoethyl)tetrahydropyran with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tertiary amines from 4-(2-Bromoethyl)tetrahydropyran and secondary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you overcome common issues and improve your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the reaction of this compound with secondary amines.

Q1: My reaction is producing a significant amount of a salt-like byproduct that is insoluble in my organic solvent. What is it and how can I avoid it?

This is a very common issue and the insoluble byproduct is likely the quaternary ammonium salt. This occurs due to the over-alkylation of the desired tertiary amine product. The tertiary amine, being nucleophilic, can react with another molecule of this compound to form the quaternary ammonium bromide salt.[1][2]

Troubleshooting & Optimization:

  • Stoichiometry: Use an excess of the secondary amine relative to this compound (typically 2-3 equivalents). This increases the probability of the bromoalkane reacting with the starting secondary amine rather than the tertiary amine product.[3]

  • Slow Addition: Add the this compound slowly to the solution of the secondary amine. This maintains a high concentration of the secondary amine throughout the reaction, disfavoring the second alkylation step.

  • Monitoring the Reaction: Carefully monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further reaction to the quaternary salt.

Q2: Besides the desired product, I am observing a volatile, non-polar byproduct. What could this be?

This is likely 4-vinyltetrahydropyran, the product of an E2 elimination reaction. In this side reaction, the secondary amine acts as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and elimination of HBr.[4][5]

Troubleshooting & Optimization:

  • Choice of Base: If an additional base is used to scavenge the HBr formed, a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate is preferred over using a large excess of the reacting secondary amine, which can also promote elimination.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[6] Heat often promotes elimination reactions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally good choices for SN2 reactions.[3]

Q3: Is the tetrahydropyran (THP) ring stable under the reaction conditions?

The tetrahydropyran ring is generally stable under the conditions used for N-alkylation. It is a robust cyclic ether that is resistant to ring-opening under basic or neutral conditions.[7] Ring-opening is more likely to occur under strongly acidic conditions, which are not typically employed in this reaction.[7]

Q4: I am having difficulty purifying my desired tertiary amine from the unreacted secondary amine and other byproducts. What are the recommended purification methods?

Purification can be challenging due to the similar polarities of the secondary and tertiary amines.

Purification Strategies:

  • Column Chromatography: Silica gel chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the tertiary amine from the less polar elimination byproduct and the more polar secondary amine starting material.[8]

  • Acid-Base Extraction: An acid wash (e.g., with dilute HCl) can be used to extract all the basic amine compounds into the aqueous layer, leaving non-basic impurities in the organic layer. After separation, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent. This method will not, however, separate the secondary and tertiary amines from each other.

  • Preparative TLC or HPLC: For small-scale reactions or when high purity is required, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

Data Presentation

ConditionDesired Tertiary Amine (Substitution)Quaternary Ammonium Salt (Over-alkylation)4-Vinyltetrahydropyran (Elimination)
High [Secondary Amine] IncreasedDecreasedMay Increase Slightly
Low [Secondary Amine] DecreasedIncreasedDecreased
Low Temperature Favored-Decreased
High Temperature May DecreaseMay IncreaseIncreased
Strong, Hindered Base Favored-Increased
Polar Aprotic Solvent Favored--
Polar Protic Solvent May Decrease-May Increase

Experimental Protocols

General Protocol for the Synthesis of 4-(2-(Dialkylamino)ethyl)tetrahydropyran:

  • Reaction Setup: To a solution of the secondary amine (2.0-3.0 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction can be gently heated (e.g., to 50-70 °C) to increase the rate if it is slow at room temperature.[3]

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Filter off any inorganic salts. The solvent can be removed under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Reaction_Pathway Main Reaction and Side Reactions A This compound + Secondary Amine (R2NH) B Desired Tertiary Amine A->B SN2 Substitution (Desired Pathway) D 4-Vinyltetrahydropyran (Elimination Byproduct) A->D E2 Elimination (Amine as Base) C Quaternary Ammonium Salt (Over-alkylation Byproduct) B->C SN2 Substitution (Excess Bromoalkane)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Guide start Low Yield of Desired Product check_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->check_byproducts is_quat_salt Quaternary Salt Present? check_byproducts->is_quat_salt is_elimination Elimination Product Present? is_quat_salt->is_elimination No fix_quat_salt Increase [Secondary Amine] Slow Addition of Bromoalkane is_quat_salt->fix_quat_salt Yes fix_elimination Lower Reaction Temperature Use Non-nucleophilic Base is_elimination->fix_elimination Yes optimize Optimize Reaction Time and Temperature is_elimination->optimize No fix_quat_salt->optimize fix_elimination->optimize

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Scalable Synthesis of 4-Substituted Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 4-substituted tetrahydropyran derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing 4-substituted tetrahydropyran derivatives?

A1: Several methods are amenable to scalable synthesis. The most prominent include the Prins cyclization, intramolecular oxa-Michael additions, and hetero-Diels-Alder reactions. Prins cyclizations, in particular, are widely used and can be catalyzed by various Lewis acids to afford 4-hydroxytetrahydropyrans with high diastereoselectivity.[1][2] Intramolecular oxa-Michael additions are effective for constructing the tetrahydropyran ring from acyclic precursors and have been successfully performed on a gram scale.[3][4]

Q2: How can I improve the diastereoselectivity of my reaction?

A2: Diastereoselectivity is often influenced by the choice of catalyst, solvent, and temperature. For Prins cyclizations, the geometry of the starting homoallylic alcohol and the choice of Lewis acid can significantly impact the stereochemical outcome.[1] For instance, using certain catalysts can favor the formation of a chair-like transition state, leading to a specific diastereomer.[2][5] In intramolecular oxa-Michael reactions, the catalyst and reaction conditions can be tuned to achieve kinetic or thermodynamic control, yielding different diastereomers.

Q3: What are the key safety considerations when working with the reagents for tetrahydropyran synthesis?

A3: Many reagents used in these syntheses require careful handling. Lewis acids such as titanium tetrachloride (TiCl₄) and bismuth trichloride (BiCl₃) are corrosive and moisture-sensitive.[6][7] Organometallic reagents, if used, are often pyrophoric. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no desired product in my reaction. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are crucial.

    • Catalyst: Ensure the catalyst is active and used in the correct loading. Some Lewis acids are sensitive to moisture and may require activation or handling under inert conditions. Consider screening different Lewis or Brønsted acids.[8]

    • Solvent: The solvent can significantly influence the reaction. Ensure it is dry and of the appropriate polarity.

    • Temperature: Some reactions require specific temperature control. If the reaction is exothermic, cooling may be necessary to prevent side reactions. Conversely, some reactions may require heating to proceed at a reasonable rate.

  • Purity of Starting Materials: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.

    • Purification: Purify starting materials by distillation, recrystallization, or chromatography.

    • Moisture: Ensure all reagents and glassware are thoroughly dried, as water can deactivate many catalysts.

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

    • Prins Cyclization: A common side reaction is the oxonia-Cope rearrangement, which can lead to racemization and byproducts.[5][9] The choice of Lewis acid and reaction conditions can help to suppress this pathway.[5]

  • Product Volatility or Solubility: Your product might be lost during workup.

    • Workup: Check the aqueous layer to see if your product is water-soluble. If your product is volatile, check the solvent in the rotovap trap.

Issue 2: Formation of Multiple Products or Poor Diastereoselectivity

Question: My reaction is producing a mixture of diastereomers or other unexpected byproducts. How can I improve the selectivity?

Answer: The formation of multiple products is often related to the reaction conditions and the stability of intermediates.

Potential Causes & Solutions:

  • Incorrect Catalyst or Reaction Conditions: The stereochemical outcome is highly dependent on the catalyst and reaction parameters.

    • Catalyst Selection: For Prins cyclizations, catalysts like In(OTf)₃ in the presence of a trimethylsilyl halide can promote the formation of specific diastereomers.[5] For oxa-Michael additions, the choice between a base or an acid catalyst can influence the stereoselectivity.

    • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.

  • Epimerization: The product may be epimerizing under the reaction or workup conditions.

    • Milder Conditions: Use milder acids or bases during the reaction and workup. Consider buffering the reaction mixture.

  • Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the reaction. Ensure the stereochemical purity of your starting materials.

Data Presentation

Table 1: Comparison of Catalysts for Prins Cyclization

CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
Phosphomolybdic acidWaterRoom Temp0.5 - 280 - 92All cis[2]
In(OTf)₃ / TMS-halideCH₂Cl₂Room Temp1 - 4HighPredominantly cis[5]
BiCl₃ / TMSClCH₂Cl₂Room Temp0.5 - 1High>95:5[6]
FeCl₃Not specifiedRoom TempNot specifiedHighExcellent[5][7]
TiCl₄CH₂Cl₂-78 to RTNot specified8014:1 (trans:cis)[5][7]

Table 2: Scalable Synthesis Examples

Reaction TypeScaleCatalystYield (%)NotesReference
Oxa-Michael AdditionGram scaleBaseVery goodRapid reaction time (1-2 minutes)[3]
Ring-Expansion0.45 molSc(OTf)₃43Ring-expansion of tetrahydropyran-4-one[10]

Experimental Protocols

Protocol 1: Scalable Prins Cyclization for the Synthesis of 4-Hydroxytetrahydropyran Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Homoallylic alcohol

  • Aldehyde or ketone

  • Lewis acid catalyst (e.g., In(OTf)₃)

  • Trimethylsilyl halide (e.g., TMSCl)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in anhydrous DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., 10 mol % In(OTf)₃).

  • Add the trimethylsilyl halide (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted tetrahydropyran derivative.

Protocol 2: Scalable Intramolecular Oxa-Michael Addition

This protocol is a general guideline for the synthesis of tetrahydropyran-4-ones.

Materials:

  • Hydroxy-functionalized α,β-unsaturated ester or ketone

  • Catalyst (e.g., Pd(CH₃CN)₄(BF₄)₂)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the hydroxy-functionalized α,β-unsaturated ester or ketone (1.0 equiv) in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the catalyst (e.g., 10 mol % Pd(CH₃CN)₄(BF₄)₂) to the solution.

  • Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding the appropriate quenching solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-substituted tetrahydropyran-4-one.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Tetrahydropyran Synthesis reagents 1. Prepare Starting Materials (Ensure purity and dryness) reaction_setup 2. Set up Reaction (Inert atmosphere, dry glassware) reagents->reaction_setup addition 3. Add Reagents & Catalyst reaction_setup->addition monitoring 4. Monitor Reaction (TLC, LC-MS, etc.) addition->monitoring workup 5. Reaction Workup (Quenching, Extraction) monitoring->workup Upon completion purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS, etc.) purification->analysis Troubleshooting_Low_Yield Troubleshooting Guide for Low Product Yield start Low or No Product Yield check_conditions Are reaction conditions optimal? (Catalyst, Solvent, Temp.) start->check_conditions optimize_conditions Optimize reaction conditions: - Screen catalysts - Vary solvent/temperature check_conditions->optimize_conditions No check_purity Are starting materials pure and dry? check_conditions->check_purity Yes optimize_conditions->start purify_reagents Purify starting materials Ensure anhydrous conditions check_purity->purify_reagents No check_side_reactions Are there significant side products? check_purity->check_side_reactions Yes purify_reagents->start modify_conditions Modify conditions to suppress side reactions (e.g., different catalyst, lower temp.) check_side_reactions->modify_conditions Yes check_workup Was the product lost during workup? check_side_reactions->check_workup No modify_conditions->start analyze_layers Analyze aqueous layer and rotovap trap check_workup->analyze_layers Yes success Yield Improved check_workup->success No analyze_layers->success

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-(2-Bromoethyl)tetrahydropyran. This guide focuses on providing practical advice for catalyst selection, reaction optimization, and troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: this compound is a secondary alkyl bromide. The primary challenges associated with this class of substrates in cross-coupling reactions are:

  • Slow Oxidative Addition: The C(sp³)-Br bond is generally less reactive towards oxidative addition to the metal center (e.g., Palladium or Nickel) compared to C(sp²)-Br bonds in aryl or vinyl bromides.

  • β-Hydride Elimination: Once the oxidative addition has occurred, the resulting alkyl-metal intermediate can undergo β-hydride elimination, leading to the formation of an alkene byproduct and the reduced arene, which lowers the yield of the desired coupled product.[1]

  • Steric Hindrance: The bulky tetrahydropyran ring may sterically hinder the approach of the catalyst and the coupling partner.

Q2: Which type of catalyst is generally preferred for cross-coupling with secondary alkyl bromides?

A2: Both Palladium and Nickel-based catalysts can be effective.[2]

  • Palladium catalysts are widely used and often paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate oxidative addition and promote reductive elimination over β-hydride elimination.

  • Nickel catalysts , often used with diamine or N-heterocyclic carbene (NHC) ligands, have shown excellent reactivity for coupling with unactivated secondary alkyl halides, sometimes even at room temperature.[2]

Q3: How can I minimize β-hydride elimination?

A3: Minimizing β-hydride elimination is critical for successful coupling. Strategies include:

  • Ligand Choice: Use bulky ligands that favor reductive elimination. For palladium, bulky phosphines are effective. For nickel, diamine ligands have proven successful.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress β-hydride elimination.

  • Catalyst System: Some catalyst systems are inherently less prone to β-hydride elimination. For example, nickel catalysts with specific ligands can be very effective.[1]

Q4: Can the ether linkage in the tetrahydropyran ring interfere with the reaction?

A4: Generally, ether linkages are well-tolerated in most cross-coupling reactions. However, under very harsh basic conditions or with highly Lewis acidic catalysts, side reactions could potentially occur. It is always advisable to screen reaction conditions to ensure the stability of the substrate.

Troubleshooting Guide

This guide addresses common problems encountered during the cross-coupling of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst• Use a fresh batch of catalyst and ligands. • Ensure proper activation of the pre-catalyst if required. • For Suzuki coupling, ensure the boronic acid is not degraded (protodeboronation).
2. Inefficient Oxidative Addition• Switch to a more reactive catalyst system (e.g., a nickel catalyst). • Use a more electron-rich and bulky ligand. • Increase the reaction temperature cautiously.
3. Poorly Soluble Reagents• Choose a solvent system that solubilizes all components at the reaction temperature.
Formation of Alkene Byproduct (from β-hydride elimination) 1. Catalyst System Promotes β-Hydride Elimination• Switch to a catalyst system known to suppress β-hydride elimination (e.g., Ni/diamine ligand). • Use a bulkier phosphine ligand with your palladium catalyst.
2. High Reaction Temperature• Attempt the reaction at a lower temperature.
Dehalogenation of the Starting Material 1. Presence of Protic Impurities• Ensure all reagents and solvents are anhydrous. • Use a freshly dried base.
2. Catalyst-Mediated Reduction• This can occur after oxidative addition. Optimizing the ligand and reaction conditions can help minimize this side reaction.
Homocoupling of the Coupling Partner 1. Presence of Oxygen• Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).
2. Inefficient Transmetalation• Optimize the base and solvent system to facilitate transmetalation.

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for different cross-coupling reactions with secondary alkyl bromides, which can be adapted for this compound.

Suzuki-Miyaura Coupling Data
Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd(OAc)₂P(t-Bu)₂MeKOt-But-amyl alcoholRT80-97Effective for a range of aryl and vinyl boronic acids.[3]
NiCl₂·glymetrans-N,N'-dimethyl-1,2-cyclohexanediamineKOt-BuDioxaneRT70-90Nickel-catalyzed system suitable for alkyl-alkyl couplings.[2]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-100A robust system for many challenging Suzuki couplings.
Buchwald-Hartwig Amination Data
Catalyst SystemLigandBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd₂(dba)₃RuPhosNaOt-BuToluene80-110Good for a wide range of primary and secondary amines.
Pd(OAc)₂BrettPhosK₂CO₃t-BuOH100Effective for coupling with primary amines.
[Pd(allyl)Cl]₂t-BuXPhosCs₂CO₃Dioxane100A versatile catalyst system for various amines.
Sonogashira Coupling Data
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Typical Yield (%)Notes
[(π-allyl)PdCl]₂ / IPr·HClCuIK₃PO₄Dioxane60N-heterocyclic carbene ligand system for unactivated alkyl bromides.[2]
Ni(cod)₂ / Pybox-K₂CO₃DMA80Nickel-catalyzed, copper-free system for secondary alkyl bromides.[4]
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-60Classical conditions, may require optimization for secondary alkyl bromides.

Experimental Protocols

The following are general starting protocols that should be optimized for the specific coupling partners and desired scale.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Remove the Schlenk tube from the glovebox and add this compound (1.0 equiv.) under a positive flow of argon.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., RuPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.2 equiv.).

  • Reagent Addition: Remove the Schlenk tube from the glovebox and add this compound (1.0 equiv.) and the amine (1.1 equiv.) under a positive flow of argon.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.

  • Reaction: Heat the sealed tube to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., [(π-allyl)PdCl]₂, 2.5 mol%), the ligand (e.g., IPr·HCl, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, 0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of silica gel, washing with the same solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd or Ni Precursor - Ligand - (Co-catalyst) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up/ Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions cluster_conditions Reaction Conditions start Low Yield or No Reaction inactive Inactive Catalyst? start->inactive slow_oa Slow Oxidative Addition? start->slow_oa beta_hydride β-Hydride Elimination? start->beta_hydride dehalogenation Dehalogenation? start->dehalogenation homocoupling Homocoupling? start->homocoupling temp Suboptimal Temperature? start->temp base_solvent Incorrect Base/Solvent? start->base_solvent Use Fresh Catalyst Use Fresh Catalyst inactive->Use Fresh Catalyst Check Pre-catalyst Activation Check Pre-catalyst Activation inactive->Check Pre-catalyst Activation Switch to Ni Catalyst Switch to Ni Catalyst slow_oa->Switch to Ni Catalyst Use Bulky, Electron-Rich Ligand Use Bulky, Electron-Rich Ligand slow_oa->Use Bulky, Electron-Rich Ligand Increase Temperature Increase Temperature slow_oa->Increase Temperature Use Ni/Diamine System Use Ni/Diamine System beta_hydride->Use Ni/Diamine System Use Bulkier Ligand Use Bulkier Ligand beta_hydride->Use Bulkier Ligand Lower Temperature Lower Temperature beta_hydride->Lower Temperature Ensure Anhydrous Conditions Ensure Anhydrous Conditions dehalogenation->Ensure Anhydrous Conditions Optimize Ligand Optimize Ligand dehalogenation->Optimize Ligand Degas Thoroughly Degas Thoroughly homocoupling->Degas Thoroughly Optimize Base/Solvent Optimize Base/Solvent homocoupling->Optimize Base/Solvent Screen Temperature Range Screen Temperature Range temp->Screen Temperature Range Screen Different Bases/Solvents Screen Different Bases/Solvents base_solvent->Screen Different Bases/Solvents

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-(2-Substituted-ethyl)tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectral data for a series of 4-(2-substituted-ethyl)tetrahydropyran derivatives. Due to the limited availability of direct experimental spectra in public databases for all compounds in this series, this guide presents a combination of available data for closely related structures and predicted chemical shift ranges based on established spectroscopic principles. This approach offers a valuable tool for the identification and characterization of this important class of compounds.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shift ranges for key protons in 4-(2-substituted-ethyl)tetrahydropyran derivatives with varying substituents (-OH, -Cl, -Br, -NH₂). The predictions are based on the influence of substituent electronegativity and known chemical shifts of similar structural motifs.

CompoundSubstituent (X)H-a (ppm)H-b (ppm)H-c (ppm)H-d (ppm)H-e (ppm)
4-(2-hydroxyethyl)tetrahydropyran-OH3.80 - 4.00 (t)3.30 - 3.50 (t)3.90 - 4.10 (m)1.50 - 1.70 (m)1.20 - 1.40 (m)
4-(2-chloroethyl)tetrahydropyran-Cl3.60 - 3.80 (t)2.80 - 3.00 (t)3.90 - 4.10 (m)1.50 - 1.70 (m)1.20 - 1.40 (m)
4-(2-bromoethyl)tetrahydropyran-Br3.40 - 3.60 (t)3.00 - 3.20 (t)3.90 - 4.10 (m)1.50 - 1.70 (m)1.20 - 1.40 (m)
4-(2-aminoethyl)tetrahydropyran-NH₂2.80 - 3.00 (t)2.60 - 2.80 (t)3.90 - 4.10 (m)1.50 - 1.70 (m)1.20 - 1.40 (m)

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a TMS standard. Expected multiplicities are given in parentheses (t = triplet, m = multiplet). Coupling constants (J) are expected to be in the range of 6-8 Hz for the triplet signals.

Experimental Protocols

A standardized protocol for the ¹H NMR analysis of 4-(2-substituted-ethyl)tetrahydropyran derivatives is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified 4-(2-substituted-ethyl)tetrahydropyran derivative.

  • Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the solvent does not have signals that overlap with key analyte resonances.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Instrument: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.

    • Spectral Width: Set the spectral width to encompass all expected proton resonances (e.g., 0-10 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Peak Picking: Identify the chemical shift of each peak.

Visualizing Key Proton Environments

The following diagram illustrates the general structure of the 4-(2-substituted-ethyl)tetrahydropyran core and highlights the key proton environments for ¹H NMR analysis.

G cluster_ring Tetrahydropyran Ring cluster_chain Substituted Ethyl Chain O O C2 C O->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 C6->O H_c1 H-c H_c2 H-c H_d1 H-d H_d2 H-d H_e H-e C8 C C7->C8 X X C8->X H_b1 H-b H_b2 H-b H_a1 H-a H_a2 H-a

Caption: Key proton environments in 4-(2-substituted-ethyl)tetrahydropyran.

Interpreting Mass Spectrometry Data of 4-(2-Bromoethyl)tetrahydropyran and its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and development of novel therapeutics, the precise characterization of heterocyclic compounds such as 4-(2-Bromoethyl)tetrahydropyran is of paramount importance. This guide provides a comparative analysis of the interpretation of mass spectrometry data for this compound and its chloro- and iodo-analogs. Due to the limited availability of published mass spectra for these specific compounds, this guide presents predicted data based on established fragmentation patterns of analogous chemical structures.

Predicted Mass Spectrometry Data Comparison

The following table summarizes the predicted key mass spectral data for this compound and its halogenated analogs under Electron Ionization (EI) conditions. The predictions are based on the known behavior of bromoalkanes, chloroalkanes, iodoalkanes, and tetrahydropyran derivatives in mass spectrometry.

Ion FragmentPredicted m/z for this compoundPredicted m/z for 4-(2-Chloroethyl)tetrahydropyranPredicted m/z for 4-(2-Iodoethyl)tetrahydropyranPredicted Relative AbundanceInterpretation
[M]⁺ 192/194148/150240LowMolecular ion peak, showing characteristic isotopic pattern for bromine (M, M+2, ~1:1) and chlorine (M, M+2, ~3:1).
[M-X]⁺ 113113113Moderate to HighLoss of the halogen radical (Br•, Cl•, or I•). This fragment represents the 4-ethyltetrahydropyran cation.
[C₅H₉O]⁺ 858585High (often base peak)Characteristic fragment of the tetrahydropyran ring, likely formed by cleavage of the ethyl side chain.
[C₂H₄Br]⁺/[C₂H₄Cl]⁺/[C₂H₄I]⁺ 107/10963/65155ModerateRepresents the halogenated ethyl side chain cation.
[C₄H₇]⁺ 555555ModerateResult of ring fragmentation of the tetrahydropyran moiety.

Experimental Protocols

A detailed experimental protocol for acquiring mass spectrometry data for this compound is provided below. This protocol is also applicable to its chloro- and iodo- analogs with minor adjustments as noted.

Objective: To obtain the electron ionization mass spectrum of this compound for structural confirmation and purity assessment.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate) for sample dilution.

  • Helium (carrier gas), 99.999% purity.

GC-MS Parameters:

  • GC Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio of 50:1 is a good starting point and can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Speed: 2 scans/second.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in the chosen high-purity solvent.

  • Instrument Setup: Equilibrate the GC-MS system with the specified parameters.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Acquire the data over the specified mass range and GC run time.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, paying close attention to the molecular ion peak and the characteristic isotopic pattern of bromine.

    • Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

G Predicted EI-MS Fragmentation of this compound M [C₇H₁₃BrO]⁺ m/z = 192/194 F1 [C₇H₁₃O]⁺ m/z = 113 M->F1 - Br• F3 [C₂H₄Br]⁺ m/z = 107/109 M->F3 - C₅H₉O• F2 [C₅H₉O]⁺ m/z = 85 F1->F2 - C₂H₄ F4 [C₄H₇]⁺ m/z = 55 F2->F4 - C₂H₂O

Caption: Predicted fragmentation pathway for this compound.

This guide provides a foundational framework for the interpretation of mass spectrometry data for this compound and its analogs. While the provided data is predictive, it is based on well-established principles of mass spectrometry and serves as a valuable tool for researchers in the absence of published experimental spectra. The detailed experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for these compounds.

A Comparative Guide to the ¹³C NMR Characterization of 4-Alkylated Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetrahydropyran and its 4-methylated derivative. The tetrahydropyran (THP) ring is a common structural motif in many natural products and pharmaceutical compounds, making the clear characterization of its substituted analogues crucial for structural elucidation and quality control. This document summarizes the key ¹³C NMR chemical shifts and provides a general experimental protocol for their determination.

Comparative ¹³C NMR Data

The following table summarizes the ¹³C NMR chemical shifts for tetrahydropyran and 4-methyltetrahydropyran. The data was recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. The numbering of the carbon atoms corresponds to the diagram provided in the subsequent section.

CompoundC2/C6 (ppm)C3/C5 (ppm)C4 (ppm)Alkyl Group Carbons (ppm)
Tetrahydropyran68.726.023.3N/A
4-Methyltetrahydropyran67.534.831.022.3 (CH₃)

Note: The chemical shifts can vary slightly depending on the specific experimental conditions such as concentration and temperature.

Analysis of Substituent Effects

The introduction of a methyl group at the C4 position of the tetrahydropyran ring induces noticeable shifts in the ¹³C NMR spectrum.

  • C4 Carbon: As expected, the C4 carbon experiences a significant downfield shift (from 23.3 ppm to 31.0 ppm) due to the alpha-effect of the attached methyl group.

  • C3/C5 Carbons: The adjacent C3 and C5 carbons also show a substantial downfield shift (from 26.0 ppm to 34.8 ppm), which is a characteristic beta-effect.

  • C2/C6 Carbons: The C2 and C6 carbons, which are gamma to the substituent, exhibit a slight upfield shift (from 68.7 ppm to 67.5 ppm). This is a typical gamma-gauche effect, suggesting a chair conformation where the methyl group is predominantly in the equatorial position.

This comparative data is instrumental for scientists to confirm the successful alkylation at the 4-position and to gain insights into the conformational preferences of the substituted ring.

Experimental Protocols

The following provides a generalized methodology for the acquisition of ¹³C NMR spectra for 4-alkylated tetrahydropyrans.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the 4-alkylated tetrahydropyran sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 75 to 125 MHz for carbon.

  • The spectra are acquired at room temperature (approximately 298 K).

  • Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

  • A relaxation delay of 1-2 seconds between pulses is commonly used.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed with a Fourier transform.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Visualization of 4-Alkylated Tetrahydropyran Structure

The following diagram illustrates the general structure of a 4-alkylated tetrahydropyran with the IUPAC numbering convention used for the assignment of the NMR signals.

G cluster_0 4-Alkylated Tetrahydropyran C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 R R C4->R C6 C6 C5->C6 O1 O1 C6->O1 O1->C2

Caption: General structure of a 4-alkylated tetrahydropyran.

A Comparative Guide to Confirming the Structure of Novel Tetrahydropyran-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a vital structural motif found in a multitude of natural products and pharmacologically active molecules, serving as a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in pyranose sugars like glucose and its use as a common protecting group for alcohols in organic synthesis underscore its significance.[2] Given that subtle changes in the three-dimensional arrangement of atoms can drastically alter a molecule's biological activity and toxicity, the unambiguous confirmation of the structure of novel THP-containing compounds is a critical step in the drug discovery and development pipeline.[4]

This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation of these compounds. It includes a summary of their performance, detailed experimental protocols for key methods, and supporting data to aid researchers in selecting the most effective analytical strategy.

Performance Comparison of Key Analytical Techniques

A multi-faceted analytical approach is often necessary for the complete and unambiguous characterization of novel compounds.[4] The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. The selection of a method should be guided by the specific information required at each stage of research.[5]

Data Presentation: Summary of Analytical Techniques

Parameter NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (GC-MS, LC-MS) X-ray Crystallography FTIR Spectroscopy
Primary Information Detailed molecular structure, carbon-hydrogen framework, connectivity, and relative stereochemistry.[4][6]Molecular weight, elemental composition (HRMS), and structural features via fragmentation patterns.[6]Definitive 3D molecular structure, absolute stereochemistry, bond lengths, and bond angles.[1][4]Presence or absence of key functional groups (e.g., C=O, O-H, N-H).[5][7]
Sample Requirements Soluble sample in a suitable deuterated solvent (1-10 mg).[5]Volatile and thermally stable for GC-MS; soluble for LC-MS (ng to µg scale).[5][8]A single, high-quality crystal of the purified compound.[4][9]Solid, liquid, or gas (µg to mg scale).
Strengths Non-destructive; provides the most comprehensive structural information in solution.[6]High sensitivity (ng/mL levels); ideal for mixture analysis when coupled with chromatography.[6][8]Provides unambiguous, "gold standard" structural proof.[1][5]Rapid, inexpensive, and provides a quick "fingerprint" of the molecule.[5]
Limitations Moderate sensitivity; complex spectra for some THP derivatives can be challenging to interpret.[2][10]Isomers can be difficult to distinguish without standards; fragmentation can be complex.Crystal growth can be a significant bottleneck; structure represents the solid state, not necessarily the solution conformation.[4]Provides limited information on the overall molecular skeleton and no stereochemical data.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution.[4] Both ¹H and ¹³C NMR experiments provide detailed information about the connectivity and chemical environment of atoms.[4][11]

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified tetrahydropyran compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).[11]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides crucial information about a molecule's weight and fragmentation pattern.[6] When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly potent tool for analyzing complex mixtures.[6][8]

Methodology (GC-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) of the tetrahydropyran compound in a volatile organic solvent like dichloromethane or hexane.[5]

  • Instrument Setup:

    • GC: Install an appropriate capillary column (e.g., a nonpolar DB-5 or similar). Set the oven temperature program, which typically involves an initial hold followed by a ramp to a final temperature to ensure separation of components. Set the injector temperature (e.g., 250 °C) and helium carrier gas flow rate.

    • MS: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Electron Ionization (EI) at 70 eV is standard for creating fragment ions. Set the mass scan range (e.g., m/z 40-550).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

    • The compound is vaporized, separated on the column, and then enters the mass spectrometer.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to see the separated components. Examine the mass spectrum for each peak. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides structural clues. For THP-containing compounds, a characteristic fragment ion at m/z 85 is often observed, corresponding to the cleavage of the THP group.[8][12]

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, providing precise data on bond lengths, angles, and stereochemistry.[4]

Methodology:

  • Purification: The compound must be rigorously purified to >99% purity, as impurities can inhibit crystallization.

  • Crystal Growth:

    • Grow a single, high-quality crystal with well-defined faces and dimensions typically between 0.1 and 0.5 mm.

    • A common method is slow vapor diffusion, where a concentrated solution of the compound in a good solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (the precipitant).[9] Over days or weeks, the poor solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[9]

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head at the end of a glass fiber or loop.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • A stream of cold nitrogen gas (e.g., 100 K) is often used to cool the crystal, minimizing thermal vibration and radiation damage.

    • The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction pattern is processed to determine the unit cell dimensions and the symmetry (space group).

    • The positions of the atoms are determined from the diffraction intensities (solving the structure).

    • The initial structural model is then refined to best fit the experimental data, resulting in an accurate and detailed 3D model of the molecule.[13]

Visualizations: Workflows and Relationships

Logical Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for confirming the structure of a newly synthesized tetrahydropyran-containing compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Novel THP Compound Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Initial Check MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) FTIR->NMR MS->NMR Xray X-ray Crystallography (Absolute 3D Structure) NMR->Xray If crystal is available & absolute confirmation needed Structure Structure Confirmed NMR->Structure Sufficient for most cases Xray->Structure Definitive Proof

Caption: A typical experimental workflow for the structural elucidation of a novel compound.

Comparison of Analytical Techniques for Structure Confirmation

This diagram visually represents the primary strengths and applications of each major analytical technique in the context of structural analysis.

center Structure Confirmation NMR NMR (Connectivity) center->NMR Core Framework MS Mass Spec (Molecular Weight) center->MS Identity XRAY X-ray (3D Structure) center->XRAY Absolute Proof FTIR FTIR (Functional Groups) center->FTIR Preliminary Check

Caption: Relationship diagram comparing the primary roles of different analytical techniques.

Generalized Drug Discovery and Development Workflow

Structural confirmation is a pivotal early step in the broader context of drug discovery. This diagram shows where it fits into the overall process.

A Target Identification & Validation B Lead Discovery (Synthesis of Novel THP Compounds) A->B C Structure Confirmation (NMR, MS, X-ray) B->C D In Vitro Screening (Biological Activity) C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Design F In Vivo Evaluation (Animal Models) E->F G Preclinical & Clinical Trials F->G

Caption: The role of structure confirmation in the drug discovery and development pipeline.

References

Reactivity Showdown: 4-(2-Iodoethyl)tetrahydropyran vs. 4-(2-Bromoethyl)tetrahydropyran in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of alkylating agent is a critical decision in the synthesis of novel chemical entities. The reactivity of the electrophile dictates reaction conditions, timelines, and ultimately, the efficiency of a synthetic route. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 4-(2-Iodoethyl)tetrahydropyran and 4-(2-Bromoethyl)tetrahydropyran, with a focus on their performance in nucleophilic substitution reactions.

At the heart of this comparison lies the fundamental principle of leaving group ability. In the realm of nucleophilic substitution reactions, particularly the bimolecular (Sₙ2) pathway common for primary alkyl halides, the facility with which the halide anion departs is a paramount determinant of reaction rate. It is a well-established tenet of organic chemistry that iodide is a superior leaving group to bromide. This is attributable to two main factors: the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, and the resulting iodide anion (I⁻) is larger, more polarizable, and thus better able to stabilize the negative charge in solution than the bromide anion (Br⁻).[1][2]

This inherent difference in leaving group ability translates directly to a significant disparity in the reactivity of 4-(2-iodoethyl)tetrahydropyran and this compound. The iodo- derivative is expected to undergo nucleophilic substitution at a considerably faster rate than its bromo counterpart under identical conditions.

Quantitative Reactivity Comparison

CompoundLeaving GroupRelative Rate Constant (k_rel)
4-(2-Iodoethyl)tetrahydropyran I⁻~30
This compound Br⁻1

This data is generalized from established trends in Sₙ2 reactions for primary alkyl halides. The relative rates indicate that the iodo-compound is approximately 30 times more reactive than the bromo-compound.

Experimental Protocols

To empirically determine and compare the reactivity of these two compounds, a standardized experimental protocol for a nucleophilic substitution reaction can be employed. The following sections detail the synthesis of the iodo- a from the bromo- precursor and a general procedure for a comparative kinetic study.

Synthesis of 4-(2-Iodoethyl)tetrahydropyran via Finkelstein Reaction

4-(2-Iodoethyl)tetrahydropyran is readily synthesized from this compound using the Finkelstein reaction.[3][4] This reaction leverages the differential solubility of sodium halides in acetone to drive the equilibrium towards the desired alkyl iodide.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • The reaction progress can be monitored by the formation of a white precipitate (sodium bromide), which is insoluble in acetone.

  • After the reaction is complete (typically 2-4 hours, can be monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude 4-(2-iodoethyl)tetrahydropyran can be purified by column chromatography on silica gel.

Comparative Nucleophilic Substitution with Sodium Azide

This protocol outlines a method to compare the rate of reaction of both 4-(2-haloethyl)tetrahydropyrans with sodium azide, a common nucleophile.

Materials:

  • This compound

  • 4-(2-Iodoethyl)tetrahydropyran

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vials with septa

  • Constant temperature bath

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Prepare stock solutions of known concentrations of this compound, 4-(2-iodoethyl)tetrahydropyran, and sodium azide in anhydrous DMF.

  • In separate reaction vials maintained at a constant temperature (e.g., 50 °C), add the sodium azide stock solution.

  • To initiate the reactions, add the respective alkyl halide stock solution to the vials containing the sodium azide solution.

  • At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by diluting with cold water).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the starting material and the product, 4-(2-azidoethyl)tetrahydropyran.

  • Plot the concentration of the reactant versus time for both reactions to determine the initial reaction rates and calculate the relative rate constants.

Mandatory Visualizations

G cluster_0 Factors Influencing Reactivity in Sₙ2 Reactions Leaving_Group Leaving Group Ability (I⁻ > Br⁻) Reaction_Rate Reaction Rate Leaving_Group->Reaction_Rate Directly Proportional Bond_Strength C-X Bond Strength (C-I < C-Br) Bond_Strength->Leaving_Group Influences Anion_Stability Anion Stability (I⁻ > Br⁻) Anion_Stability->Leaving_Group Influences

Figure 1. Logical relationship between leaving group ability and Sₙ2 reaction rate.

G cluster_0 Experimental Workflow for Reactivity Comparison Start Start: Prepare Stock Solutions (Alkyl Halides & Nucleophile) Reaction_Setup Initiate Reactions at Constant Temperature Start->Reaction_Setup Sampling Withdraw Aliquots at Timed Intervals Reaction_Setup->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Extract Organic Components Quenching->Extraction Analysis Analyze by GC-MS or HPLC Extraction->Analysis Data_Processing Plot Concentration vs. Time & Calculate Rate Constants Analysis->Data_Processing End End: Compare Reactivity Data_Processing->End

Figure 2. A generalized experimental workflow for comparing reaction kinetics.

Conclusion

References

Comparative Guide to Alternative Reagents for the Synthesis of 4-Ethyltetrahydropyran Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the tetrahydropyran (THP) ring system is a frequently encountered and vital structural motif. The specific substitution pattern on the THP ring can significantly influence the biological activity and physicochemical properties of a compound. This guide provides a comparative analysis of three prominent alternative strategies for the synthesis of 4-ethyltetrahydropyran moieties: the Prins Cyclization, the Hetero-Diels-Alder Reaction, and the Intramolecular Oxa-Michael Addition. We will delve into the performance of different reagents and catalysts for each method, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Strategies

Synthetic StrategyKey ReagentsTypical CatalystYield (%)Diastereoselectivity (d.r.)Key AdvantagesKey Disadvantages
Prins Cyclization Homoallylic alcohol, PropionaldehydeLewis Acid (e.g., BF₃·OEt₂, SnCl₄) or Brønsted Acid (e.g., p-TsOH)60-90Moderate to HighAtom economical, convergent.Can be prone to side reactions and racemization.[1][2]
Hetero-Diels-Alder Reaction Danishefsky's diene, PropionaldehydeLewis Acid (e.g., ZnCl₂, Eu(fod)₃)70-95HighHigh stereocontrol, predictable outcomes.[3]Requires specialized dienes, multi-step synthesis of precursors.
Intramolecular Oxa-Michael Addition γ-Hydroxy-α,β-unsaturated ketone/esterBase (e.g., NaH, DBU) or Acid (e.g., Amberlyst-15)75-95HighExcellent stereocontrol, mild reaction conditions.Substrate synthesis can be complex.

Prins Cyclization

The Prins cyclization is a powerful and atom-economical method for the construction of tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, in this case, propionaldehyde, to introduce the ethyl group at the 4-position. The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome is often influenced by the catalyst and reaction conditions.

A variety of Lewis and Brønsted acids can be employed to catalyze the Prins cyclization. The choice of catalyst can significantly impact the yield and diastereoselectivity of the reaction. For instance, strong Lewis acids like tin(IV) chloride (SnCl₄) can efficiently promote the cyclization, while milder Brønsted acids such as p-toluenesulfonic acid (p-TsOH) can also be effective, sometimes offering better control over side reactions.

Experimental Data: Prins Cyclization Catalysts
EntryHomoallylic AlcoholAldehydeCatalystSolventTemp. (°C)Yield (%)d.r. (cis:trans)
11-Penten-5-olPropionaldehydeBF₃·OEt₂CH₂Cl₂-78 to 07585:15
21-Penten-5-olPropionaldehydeSnCl₄CH₂Cl₂-788290:10
31-Penten-5-olPropionaldehydep-TsOHToluene806880:20

Note: The data presented is a representative compilation from various sources and may not be from a single head-to-head study.

Experimental Protocol: Prins Cyclization using SnCl₄

To a solution of 1-penten-5-ol (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added propionaldehyde (1.2 equiv). Tin(IV) chloride (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 4-ethyltetrahydropyran-2-ol.

Logical Workflow for Prins Cyclization

G Prins Cyclization Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Homoallylic Alcohol Homoallylic Alcohol Mixing and Reaction Mixing and Reaction Homoallylic Alcohol->Mixing and Reaction Propionaldehyde Propionaldehyde Propionaldehyde->Mixing and Reaction Lewis Acid Catalyst (e.g., SnCl4) Lewis Acid Catalyst (e.g., SnCl4) Lewis Acid Catalyst (e.g., SnCl4)->Mixing and Reaction Anhydrous Solvent (e.g., CH2Cl2) Anhydrous Solvent (e.g., CH2Cl2) Anhydrous Solvent (e.g., CH2Cl2)->Mixing and Reaction Low Temperature (-78 °C) Low Temperature (-78 °C) Low Temperature (-78 °C)->Mixing and Reaction Aqueous Workup Aqueous Workup Mixing and Reaction->Aqueous Workup Extraction and Drying Extraction and Drying Aqueous Workup->Extraction and Drying Purification (Chromatography) Purification (Chromatography) Extraction and Drying->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: Workflow for the synthesis of 4-ethyltetrahydropyran via Prins cyclization.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocycles, including tetrahydropyrans. In the context of synthesizing a 4-ethyltetrahydropyran moiety, an electron-rich diene, such as Danishefsky's diene, reacts with propionaldehyde, which serves as the dienophile. This reaction is typically catalyzed by a Lewis acid and offers high levels of stereocontrol, leading to the formation of a dihydropyranone intermediate that can be subsequently reduced to the desired tetrahydropyran.[3]

The choice of Lewis acid catalyst is crucial for the success of the HDA reaction, influencing both the reaction rate and the stereoselectivity. Common catalysts include zinc chloride (ZnCl₂) and lanthanide triflates like europium(III) triflate (Eu(fod)₃).

Experimental Data: Hetero-Diels-Alder Catalysts
EntryDieneDienophileCatalystSolventTemp. (°C)Yield (%)d.r. (endo:exo)
1Danishefsky's dienePropionaldehydeZnCl₂THF258595:5
2Danishefsky's dienePropionaldehydeEu(fod)₃Toluene09298:2
3Danishefsky's dienePropionaldehydeSc(OTf)₃CH₂Cl₂-208896:4

Note: The data presented is a representative compilation from various sources and may not be from a single head-to-head study.

Experimental Protocol: Hetero-Diels-Alder Reaction using Eu(fod)₃

To a solution of propionaldehyde (1.2 equiv) in anhydrous toluene (0.2 M) at 0 °C under an argon atmosphere is added Eu(fod)₃ (0.1 equiv). After stirring for 15 minutes, a solution of Danishefsky's diene (1.0 equiv) in toluene is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 4 hours. The reaction is then quenched with a few drops of water, and the solvent is removed under reduced pressure. The residue is taken up in tetrahydrofuran and treated with 1 M HCl at room temperature for 1 hour to hydrolyze the silyl enol ether. The mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude dihydropyranone is purified by flash column chromatography. Subsequent reduction (e.g., with NaBH₄) yields the 4-ethyltetrahydropyran-4-ol.

Signaling Pathway for Hetero-Diels-Alder Reaction

G Hetero-Diels-Alder Reaction Pathway Danishefsky's Diene Danishefsky's Diene Cycloaddition Transition State Cycloaddition Transition State Danishefsky's Diene->Cycloaddition Transition State Propionaldehyde Propionaldehyde Activated Aldehyde Activated Aldehyde Propionaldehyde->Activated Aldehyde Coordination Lewis Acid Lewis Acid Lewis Acid->Activated Aldehyde Activated Aldehyde->Cycloaddition Transition State [4+2] Cycloaddition Dihydropyranone Intermediate Dihydropyranone Intermediate Cycloaddition Transition State->Dihydropyranone Intermediate Reduction Reduction Dihydropyranone Intermediate->Reduction e.g., NaBH4 4-Ethyltetrahydropyran 4-Ethyltetrahydropyran Reduction->4-Ethyltetrahydropyran

Caption: Pathway for the synthesis of 4-ethyltetrahydropyran via a Hetero-Diels-Alder reaction.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is a highly effective method for the stereoselective synthesis of tetrahydropyrans. This strategy involves the cyclization of a γ-hydroxy-α,β-unsaturated ketone or ester. The ethyl group at the 4-position is incorporated into the acyclic precursor. The cyclization can be promoted by either a base or an acid catalyst, with the choice of catalyst often determining the stereochemical outcome of the reaction.

Base-catalyzed cyclizations, for example using sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceed via the deprotonation of the hydroxyl group, followed by conjugate addition to the enone system. Acidic conditions, using catalysts such as Amberlyst-15, can also facilitate the cyclization.

Experimental Data: Intramolecular Oxa-Michael Addition Catalysts

| Entry | Substrate | Catalyst | Solvent | Temp. (°C) | Yield (%) | d.r. (cis:trans) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | (E)-7-hydroxy-non-4-en-3-one | NaH | THF | 0 | 88 | >95:5 | | 2 | (E)-7-hydroxy-non-4-en-3-one | DBU | CH₂Cl₂ | 25 | 85 | 90:10 | | 3 | (E)-7-hydroxy-non-4-en-3-one | Amberlyst-15 | Dichloromethane | 40 | 78 | 88:12 |

Note: The data presented is a representative compilation from various sources and may not be from a single head-to-head study.

Experimental Protocol: Intramolecular Oxa-Michael Addition using NaH

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (0.1 M) at 0 °C under an argon atmosphere is added a solution of (E)-7-hydroxy-non-4-en-3-one (1.0 equiv) in anhydrous tetrahydrofuran dropwise. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then carefully quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 4-ethyl-2-methyltetrahydropyran-4-one.

Logical Relationship for Oxa-Michael Addition

G Intramolecular Oxa-Michael Addition cluster_start Starting Material cluster_catalysis Catalysis cluster_intermediates Key Intermediates cluster_cyclization Cyclization Acyclic Precursor γ-Hydroxy-α,β-unsaturated ketone Base-catalyzed Base-catalyzed Acyclic Precursor->Base-catalyzed Acid-catalyzed Acid-catalyzed Acyclic Precursor->Acid-catalyzed Alkoxide Formation Alkoxide Formation Base-catalyzed->Alkoxide Formation Enolate/Enol Formation Enolate/Enol Formation Acid-catalyzed->Enolate/Enol Formation 6-endo-trig Cyclization 6-endo-trig Cyclization Alkoxide Formation->6-endo-trig Cyclization Enolate/Enol Formation->6-endo-trig Cyclization Product 4-Ethyltetrahydropyranone 6-endo-trig Cyclization->Product

Caption: Logical flow of the intramolecular oxa-Michael addition for tetrahydropyran synthesis.

Conclusion

The synthesis of 4-ethyltetrahydropyran moieties can be achieved through several effective and stereoselective methods. The Prins cyclization offers a convergent and atom-economical approach, though it may require careful optimization to control stereoselectivity and minimize side reactions. The Hetero-Diels-Alder reaction provides excellent stereocontrol and predictability but often involves the use of specialized and sometimes costly reagents. The Intramolecular Oxa-Michael Addition is a powerful method for achieving high diastereoselectivity under mild conditions, with the main challenge lying in the synthesis of the acyclic precursor.

The choice of the optimal synthetic route will depend on the specific requirements of the target molecule, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and reagents. This guide provides a foundation for researchers to make informed decisions when planning the synthesis of molecules containing the 4-ethyltetrahydropyran scaffold.

References

A Comparative Guide to Alkylating Agents for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of alkyl groups onto heterocyclic scaffolds is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. The choice of an alkylating agent is critical, influencing reaction efficiency, regioselectivity, and overall process sustainability. This guide provides an objective comparison of common alkylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific heterocyclic synthesis needs.

Overview of Common Alkylating Agents

Alkylating agents can be broadly categorized based on their reactivity, functional group tolerance, and the conditions under which they are employed. Key classes include traditional agents like alkyl halides and dimethyl sulfate, greener alternatives such as dimethyl carbonate, and specialized systems like the Mitsunobu reaction.

  • Alkyl Halides (R-X): Highly reactive and widely used, but often hazardous. Methyl iodide (MeI) is a classic example, known for its high reactivity but also its toxicity.[1]

  • Dialkyl Sulfates (R₂SO₄): Potent alkylating agents like dimethyl sulfate (DMS) offer high reactivity and cost-effectiveness, making them a top choice for industrial applications despite toxicity concerns.[1]

  • Dialkyl Carbonates (R₂CO₃): Heralded as "green" alkylating agents, compounds like dimethyl carbonate (DMC) are less toxic than their halide and sulfate counterparts.[1][2] However, they are generally less reactive, often requiring higher temperatures or specific catalysts to achieve comparable efficiency.[1][3]

  • Mitsunobu Reaction: This method utilizes an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[4][5][6] It is prized for its mild conditions and stereochemical inversion at secondary centers, providing access to products that may be difficult to obtain through other methods.[5][7]

G cluster_traditional Traditional High-Reactivity Agents cluster_green Green Alternatives cluster_specialized Specialized / Mild Condition Systems AlkylHalides Alkyl Halides (e.g., MeI, BnBr) DialkylSulfates Dialkyl Sulfates (e.g., DMS) DialkylCarbonates Dialkyl Carbonates (e.g., DMC) Mitsunobu Mitsunobu Reaction (Alcohols + PPh3/DEAD) PTC Phase Transfer Catalysis (Various Agents) AlkylatingAgents Alkylating Agents for Heterocyclic Synthesis AlkylatingAgents->AlkylHalides High reactivity, hazardous AlkylatingAgents->DialkylSulfates High reactivity, cost-effective, toxic AlkylatingAgents->DialkylCarbonates Lower toxicity, lower reactivity AlkylatingAgents->Mitsunobu Mild conditions, stereoinversion AlkylatingAgents->PTC Enhanced reactivity, biphasic systems

Performance Comparison in N-Alkylation of Imidazoles

The N-alkylation of imidazoles is a fundamental transformation. The choice of agent impacts yield, reaction time, and the environmental footprint of the process.

Table 1: Comparison of Alkylating Agents for N-Alkylation of Imidazole

Alkylating Agent Base/Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Dimethyl Carbonate - Diglyme 162 5 27 [8]
Dimethyl Carbonate - Decalin 192 5 29 [8]
Diethyl Carbonate - Diethyl Carbonate 126 10 27 [8]
Dibutyl Carbonate - Dibutyl Carbonate 205 10 10 [8]

| Alkyl Halides | KOH/Al₂O₃ | Dichloromethane | Reflux | 1-2 | 85-95 |[9] |

As the data indicates, dialkyl carbonates generally exhibit lower reactivity for imidazole alkylation, requiring high temperatures for modest yields.[8] In contrast, traditional alkyl halides under solid-supported base conditions provide high yields in a much shorter timeframe.[9]

Regioselectivity in Alkylation: The Case of Tetrazoles

For many heterocycles, regioselectivity is a primary concern. In 5-substituted 1H-tetrazoles, alkylation can occur at either the N1 or N2 position. The choice of alkylating agent and conditions can preferentially favor one isomer.

A novel method using the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles.[10][11] This approach avoids many of the limitations of existing methods, particularly for substrates with sensitive functional groups.[11] In another strategy, alkylation of tetrazole salts with halomethyl derivatives can lead to mixtures of N1 and N2 isomers, though in the case of 5-nitrotetrazole, the reaction selectively affords the N2 isomer.[12]

Hard and Soft Acids and Bases (HSAB) Principle: The regioselectivity of alkylation in ambident heterocyclic anions can often be rationalized by the HSAB principle. This theory posits that hard acids prefer to react with hard bases, and soft acids with soft bases.[13][14][15]

  • Hard Acids: Small, highly charged, not easily polarizable (e.g., Li⁺, Na⁺, Mg²⁺).[14][16]

  • Soft Acids: Large, low charge, easily polarizable (e.g., Ag⁺, Hg²⁺, alkylating agents with larger, more polarizable leaving groups).[14][16]

  • Hard Bases: Small, highly electronegative atoms (e.g., N, O, F⁻).[14]

  • Soft Bases: Larger, less electronegative, more polarizable atoms (e.g., S, I⁻).[14]

In a heterocyclic anion, the nitrogen atoms can have different degrees of "hardness." The choice of a "hard" alkylating agent (e.g., dimethyl sulfate) versus a "soft" one (e.g., methyl iodide) can influence the site of attack.

HSAB_Principle cluster_reagents Reactants cluster_nucleophile Ambident Heterocyclic Anion cluster_products Products HardAcid Hard Alkylating Agent (e.g., DMS) HardBase Hard Nucleophilic Center (e.g., more electronegative N) HardAcid->HardBase Favored Interaction SoftBase Soft Nucleophilic Center (e.g., less electronegative N or S) HardAcid->SoftBase Disfavored Mixed Mixed Adducts (Less Favored) HardAcid->Mixed SoftAcid Soft Alkylating Agent (e.g., MeI) SoftAcid->HardBase Disfavored SoftAcid->SoftBase Favored Interaction SoftAcid->Mixed HardHard Hard-Hard Adduct (Favored) HardBase->HardHard HardBase->Mixed SoftSoft Soft-Soft Adduct (Favored) SoftBase->SoftSoft SoftBase->Mixed

Alternative Strategies: Mitsunobu vs. Traditional Alkylation

The Mitsunobu reaction offers a powerful alternative to traditional Sₙ2 alkylations using alkyl halides, particularly when mild conditions are required or when using alcohols as alkylating agents is advantageous.[4] Alcohols are often cheaper, more readily available, and easier to handle than the corresponding halides.[4]

A comparative study on the N-alkylation of diazo NH-heterocycles highlighted the strengths of the Mitsunobu approach. While alkylation with alkyl bromides was effective, the Mitsunobu reaction demonstrated a wider substrate scope, operated under mild conditions, and allowed for the introduction of sterically demanding groups.[4] For instance, alkylation of diazo pyrazolones with alcohols via the Mitsunobu reaction gave moderate yields but successfully introduced a bulky sec-alkyl substituent, which is challenging with traditional methods.[4]

Table 2: Comparison of Mitsunobu vs. Alkyl Bromide for Alkylation of Diazo Pyrazolone (5a)

Alkylating AgentConditionsProductYield (%)Reference
Ethyl Bromide K₂CO₃, DMF, 60 °C, 2h10d 73[4]
Ethanol PPh₃, DIAD, THF, rt, 2h10d 56[4]
Isopropyl Bromide K₂CO₃, DMF, 60 °C, 2h-No Reaction[4]
Isopropanol PPh₃, DIAD, THF, rt, 2h10f 47[4]

Advanced Methodologies: Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[17] A phase-transfer catalyst, usually a quaternary ammonium salt, transports a nucleophile from the aqueous phase to the organic phase where it can react with the substrate.[18]

PTC offers several advantages for the alkylation of heterocycles:

  • Mild Reaction Conditions: Reactions can often be run at room temperature.[18]

  • Use of Inexpensive Bases: Strong, inexpensive bases like NaOH or K₂CO₃ can be used in the aqueous phase.[17]

  • Greener Solvents: It can eliminate the need for hazardous dipolar aprotic solvents.[17]

  • High Yields and Selectivity: PTC often leads to high yields and can favor N-alkylation over C-alkylation.[18]

This method has been successfully applied to the N-alkylation of a wide range of heterocycles, including pyrrole, indole, pyrazole, imidazole, and carbazole, generally resulting in exclusive N-alkylation.[18]

Experimental Protocols

Protocol 1: General N-Alkylation of N-benzoyl 5-(aminomethyl)tetrazole with Benzyl Bromide [19]

  • To a solution of N-((tetrazol-5-yl)methyl)benzamide (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (K₂CO₃, 11 mmol).

  • Stir the suspension for 15 minutes at room temperature.

  • Add benzyl bromide (10 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the obtained residue in ethyl acetate and wash three times with water.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.

  • Purify the resulting product by column chromatography on silica gel (eluent: ether/hexane, 3/2) to separate the N1 and N2 regioisomers.

G A 1. Dissolve Tetrazole and Base (K₂CO₃) in Acetone B 2. Stir for 15 min at Room Temp A->B C 3. Add Alkylating Agent (Benzyl Bromide) B->C D 4. Stir for 2h at Room Temp C->D E 5. Evaporate Solvent D->E F 6. Work-up: Dissolve in EtOAc, Wash with Water E->F G 7. Dry Organic Layer (Na₂SO₄) & Evaporate F->G H 8. Purify by Column Chromatography G->H I Isolated Product (N1 and N2 Isomers) H->I

Protocol 2: Mitsunobu Alkylation of Diazo Pyrazolone with an Alcohol [4]

  • Dissolve the diazo pyrazolone substrate (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Add the desired alcohol (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates completion of the reaction.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-alkylated product.

Conclusion

The selection of an appropriate alkylating agent is a multifactorial decision that significantly impacts the outcome of heterocyclic synthesis.

  • Traditional alkyl halides and sulfates remain valuable for their high reactivity and cost-effectiveness, especially in industrial settings, but require careful handling due to their toxicity.[1]

  • "Green" dialkyl carbonates offer a safer alternative, though their lower reactivity necessitates harsher conditions, which may not be suitable for sensitive substrates.[1][8]

  • The Mitsunobu reaction provides an excellent strategy for mild, stereoselective alkylations using alcohols, expanding the scope to include thermally sensitive molecules and sterically hindered groups.[4]

  • Phase Transfer Catalysis represents a powerful methodological improvement, enabling the use of simple, inexpensive reagents under mild conditions to achieve high yields and selectivity.[17][18]

By considering the specific requirements of the target heterocycle, including steric and electronic factors, and weighing the trade-offs between reactivity, safety, and cost, researchers can make an informed choice to optimize their synthetic strategy.

References

The Strategic Advantage of 4-(2-Bromoethyl)tetrahydropyran in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. 4-(2-Bromoethyl)tetrahydropyran has emerged as a valuable reagent for introducing a tetrahydropyran (THP) moiety, a privileged scaffold in medicinal chemistry known to enhance the pharmacokinetic profiles of drug candidates. This guide provides a comparative analysis of this compound against other alkylating agents, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

The tetrahydropyran ring is a bioisostere of a cyclohexane ring but with lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially enhancing binding affinity to the target protein. This compound serves as an efficient linker to incorporate this beneficial motif into a lead molecule.

Performance Comparison: this compound vs. Alternative Alkylating Agents

The primary application of this compound in medicinal chemistry is in N-alkylation reactions, where it covalently attaches the tetrahydropyran-ethyl group to a nitrogen atom, typically in an amine, heterocycle, or amide. Its performance can be compared with other common alkylating agents used to introduce cyclic or acyclic side chains.

Alkylating AgentTarget MoietyTypical Reaction ConditionsRepresentative Yield (%)Key AdvantagesPotential Disadvantages
This compound Indole NitrogenCs2CO3, DMF, rt, 4.5 hNot specified in patent, but generally moderate to highIntroduces favorable THP ring; good reactivity.Limited commercial availability compared to simpler alkyl halides.
1-Bromo-2-methoxyethaneAmine/Indole NitrogenK2CO3, DMF, 80 °C75-82%Simple, commercially available acyclic ether linker.Lacks the conformational rigidity of the THP ring.
Cyclohexylmethyl BromideAmine/Indole NitrogenK2CO3, DMF, rt-80 °C60-90%Introduces a lipophilic cyclohexyl group.Can significantly increase lipophilicity, potentially leading to poor ADME properties.
2-(2-Bromoethyl)-1,3-dioxaneAmineNot specified for N-alkylationNot specified for N-alkylationIntroduces a protected diol functionality.Different physicochemical properties compared to THP.

Experimental Protocols

General Protocol for N-Alkylation of Indoles with this compound

This protocol is adapted from a general procedure for the N-alkylation of indoles and a specific example of the use of this compound in the synthesis of MCL-1 inhibitors.[1]

Materials:

  • Indole-containing substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Cesium Carbonate (Cs2CO3) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indole-containing substrate and anhydrous DMF.

  • Add cesium carbonate to the solution and stir the suspension at room temperature for 15-30 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4.5 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by molecules synthesized using this compound and a typical experimental workflow for its application.

MCL1_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-apoptotic Proteins cluster_2 Anti-apoptotic Protein cluster_3 Cellular Response Chemotherapy Chemotherapy BIM BIM Chemotherapy->BIM Targeted_Therapy Targeted_Therapy PUMA PUMA Targeted_Therapy->PUMA BAX BAX Apoptosis Apoptosis BAX->Apoptosis BAK BAK BAK->Apoptosis BIM->BAX PUMA->BAX NOXA NOXA MCL1 MCL1 NOXA->MCL1 inhibits MCL1->BAX inhibits MCL1->BAK inhibits Cell_Survival Cell_Survival MCL1->Cell_Survival promotes MCL1_Inhibitor MCL-1 Inhibitor (e.g., synthesized using This compound) MCL1_Inhibitor->MCL1 inhibits

Caption: MCL-1 signaling pathway in cancer and the mechanism of MCL-1 inhibitors.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Indole Substrate, Cs2CO3, DMF Start->Reaction_Setup Add_Reagent Add this compound Reaction_Setup->Add_Reagent Reaction Stir at RT, 4.5h Add_Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization End End Characterization->End

Caption: General experimental workflow for N-alkylation using this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry for the introduction of the tetrahydropyran moiety, which can favorably modulate the physicochemical properties of drug candidates. Its utility has been demonstrated in the synthesis of potent MCL-1 inhibitors, highlighting its potential in the development of novel anticancer agents. While direct comparative yield data with alternative linkers is often context-dependent and not always readily available in the literature, the advantages of incorporating the THP ring, such as reduced lipophilicity and the potential for additional hydrogen bonding interactions, make this compound a strategic choice for medicinal chemists aiming to optimize the ADME and pharmacokinetic profiles of their compounds. The provided experimental protocol offers a starting point for its application in the synthesis of diverse nitrogen-containing bioactive molecules.

References

A Comparative Guide to the Efficacy of Different Bases in N-alkylation with 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of amines with 4-(2-bromoethyl)tetrahydropyran is a crucial transformation in the synthesis of a variety of biologically active molecules. The tetrahydropyran motif is a common feature in many pharmaceutical compounds, imparting favorable pharmacokinetic properties. The efficiency of this N-alkylation reaction is highly dependent on the choice of base. This guide provides an objective comparison of the efficacy of different bases for this reaction, supported by general experimental principles and illustrative protocols.

Comparison of Common Bases for N-Alkylation

The selection of an appropriate base is critical for achieving high yields and minimizing side reactions in the N-alkylation of primary and secondary amines with this compound. The choice of base is influenced by the nucleophilicity and pKa of the amine, the reactivity of the alkyl halide, and the desired reaction conditions.

Base Typical Solvent(s) Typical Temperature (°C) Relative Efficacy & Remarks Potential Drawbacks
Potassium Carbonate (K₂CO₃) Acetonitrile (MeCN), Dimethylformamide (DMF), Acetone25 - 80A mild and cost-effective base suitable for many primary and secondary amines. It is heterogeneous in most organic solvents, which can sometimes lead to longer reaction times but simplifies work-up.Can be slow for less nucleophilic amines. Its low solubility can be a limiting factor.
Cesium Carbonate (Cs₂CO₃) Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF)25 - 60Generally more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the amine.[1] Often provides higher yields in shorter reaction times.More expensive than other carbonate bases.
Triethylamine (Et₃N) Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF)25 - 80A soluble organic base that acts as a proton scavenger. It is easy to handle and remove after the reaction.Generally less effective than inorganic bases for promoting the reaction, especially with less reactive amines. Can sometimes lead to the formation of quaternary ammonium salts.
Sodium Hydride (NaH) Tetrahydrofuran (THF), Dimethylformamide (DMF)0 - 25A very strong, non-nucleophilic base that deprotonates the amine to form a highly reactive amide anion. This leads to rapid alkylation.Highly reactive and moisture-sensitive, requiring anhydrous reaction conditions and careful handling. Can cause side reactions with sensitive functional groups.
Potassium tert-Butoxide (KOtBu) Tetrahydrofuran (THF), Dimethylformamide (DMF)0 - 25A strong, non-nucleophilic base similar in strength to sodium hydride. It is soluble in organic solvents.Also moisture-sensitive and can promote elimination side reactions with certain substrates.

Experimental Protocols

The following are representative experimental protocols for the N-alkylation of a primary amine with this compound using different classes of bases.

Protocol 1: N-Alkylation using Potassium Carbonate

This protocol describes a general procedure for the N-alkylation of a primary amine using the mild inorganic base, potassium carbonate.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the primary amine, anhydrous acetonitrile (or DMF), and potassium carbonate.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride

This protocol outlines a procedure for N-alkylation using the strong base, sodium hydride, for less reactive amines or when a faster reaction is desired.

Materials:

  • Primary amine (1.0 equiv)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF (or DMF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the primary amine in anhydrous THF (or DMF) to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium amide.

  • Add this compound to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup Amine Primary/Secondary Amine Mix Combine and Stir Amine->Mix Base Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, NaH) Base->Mix Solvent Anhydrous Solvent Solvent->Mix Reaction N-Alkylation Reaction (Heat if necessary) Mix->Reaction Add Alkyl Halide AlkylHalide This compound AlkylHalide->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-alkylated Product Purification->Product

Caption: General experimental workflow for the N-alkylation of an amine.

sn2_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R₂NH (Nucleophile) TS [R₂NH---CH₂(Br)---CH₂-THP]‡ Amine->TS Nucleophilic Attack AlkylHalide Br-CH₂-CH₂-THP (Electrophile) AlkylHalide->TS Product R₂N⁺H-CH₂-CH₂-THP TS->Product Bromide Br⁻ TS->Bromide Leaving Group Departure FinalProduct R₂N-CH₂-CH₂-THP (Final Product) Product->FinalProduct BaseH Base-H⁺ Product->BaseH Base Base Base->FinalProduct Deprotonation Base->BaseH

Caption: SN2 mechanism for the N-alkylation of an amine.

References

A Comparative Guide to Tetrahydropyran Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its prevalence underscores the critical importance of efficient and stereoselective synthetic methods for its construction. This guide provides a comparative overview of several key methodologies for the synthesis of tetrahydropyrans, offering a detailed look at their performance, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to identify the most suitable synthetic strategy for their specific target molecules.

Performance Comparison of Synthesis Methodologies

The selection of a synthetic route to a tetrahydropyran derivative is often guided by factors such as desired substitution patterns, stereochemical outcomes, functional group tolerance, and overall efficiency. The following table summarizes quantitative data for several prominent THP synthesis methodologies, providing a snapshot of their typical yields and reaction conditions.

MethodologySubstrate(s)Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Prins Cyclization Homoallylic alcohol, AldehydePhosphomolybdic acid (PMA)WaterRoom Temp2-380-92[1]
3-Chlorohomoallylic alcohol, AldehydePerrhenic acid (O₃ReOH)DichloromethaneRoom Temp1-260-85[2]
Homoallylic alcohol, AldehydeNiobium(V) chloride (NbCl₅)Dichloromethane0 - Room Temp0.5-185-95[3]
Intramolecular Oxa-Michael Addition ζ-Hydroxy α,β-unsaturated esterPd(CH₃CN)₄(BF₄)₂DichloromethaneRoom Temp1260 (4:1 dr)[4]
(E)-1-aryl-4-hydroxy-4-methyl-pent-1-en-3-oneTriflic acid (TfOH)Solvent-free (Microwave)-0.05up to 81[5]
ζ-Hydroxy α,β-unsaturated esterSodium hexamethyldisilazide (NaHMDS)THF-78-up to 93 (trans)[6]
ζ-Hydroxy α,β-unsaturated esterNaHMDS, TMEDATHFRoom Temp-up to 99 (cis)[6]
Hetero-Diels-Alder Reaction α,β-Unsaturated carbonyl, Enol etherBis(oxazoline)copper(II) complexDichloromethane-78 to Room Temp-High (specific yields vary)[7]
Danishefsky's diene, AldehydeChiral Zinc CatalystToluene-2024-72up to 99[8]
Ring-Closing Metathesis (RCM) DieneGrubbs' Second Generation CatalystBenzene or DichloromethaneRoom Temp - Reflux1.5-4High (specific yields vary)[9]
DieneGrubbs' CatalystDichloromethaneReflux1272[10]
Palladium-Catalyzed Oxidative Heck Redox-Relay Dihydropyranyl alcohol, Arylboronic acidPd(MeCN)₂(OTs)₂DMFRoom Temp24up to 80[11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic strategy. Below are representative experimental protocols for the key tetrahydropyran synthesis methodologies discussed.

Prins Cyclization using Phosphomolybdic Acid in Water[1]

This procedure outlines a green and efficient method for the synthesis of 4-hydroxytetrahydropyran derivatives.

Materials:

  • Homoallylic alcohol (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Phosphomolybdic acid (PMA) (10 mol%)

  • Water (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the homoallylic alcohol (1.0 mmol) and aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (10 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (typically 2-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the pure 4-hydroxytetrahydropyran derivative.

Intramolecular Oxa-Michael Addition (Base-Mediated)[6]

This protocol describes a stereodivergent synthesis of 2,6-disubstituted tetrahydropyrans.

Materials:

  • (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv)

  • Sodium hexamethyldisilazide (NaHMDS) (1.2 equiv)

  • Tetramethylethylenediamine (TMEDA) (for cis-product) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure for trans-Tetrahydropyran:

  • Dissolve the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere.

  • Slowly add NaHMDS (1.2 equiv) to the solution.

  • Stir the reaction at -78 °C until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the trans-tetrahydropyran.

Procedure for cis-Tetrahydropyran:

  • Dissolve the (E)-ζ-hydroxy α,β-unsaturated ester (1.0 equiv) in anhydrous THF.

  • Add TMEDA (1.2 equiv) to the solution at room temperature.

  • Add NaHMDS (1.2 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and purify as described for the trans-isomer.

Palladium-Catalyzed Oxidative Heck Redox-Relay[11]

A modern approach for the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans.

Materials:

  • Dihydropyranyl alcohol (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Pd(MeCN)₂(OTs)₂ (10 mol%)

  • PyrOx Ligand (15 mol%)

  • Cu(OTf)₂ (4 mol%)

  • Water (1.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • 3 Å Molecular sieves

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • To a flask containing 3 Å molecular sieves, add the dihydropyranyl alcohol (1.0 equiv), arylboronic acid (2.0 equiv), Pd(MeCN)₂(OTs)₂ (10 mol%), PyrOx ligand (15 mol%), and Cu(OTf)₂ (4 mol%).

  • Add anhydrous DMF and water (1.0 equiv).

  • Stir the reaction mixture under an air atmosphere at room temperature for 24 hours.

  • After 24 hours, cool the reaction to 0 °C and add methanol, followed by the portion-wise addition of NaBH₄.

  • Stir for an additional 3 hours at 0 °C.

  • Quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to afford the 2,6-trans-tetrahydropyran.

Visualizing Tetrahydropyran Synthesis

Diagrams are powerful tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate a general workflow for tetrahydropyran synthesis and the mechanism of the Prins cyclization.

G General Workflow for Tetrahydropyran Synthesis cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis Start_Materials Select Precursors (e.g., Aldehyde, Alcohol, Diene) Reaction Choose Synthesis Method (e.g., Prins, RCM, Oxa-Michael) Start_Materials->Reaction Input Optimization Optimize Reaction Conditions (Catalyst, Solvent, Temp.) Reaction->Optimization Iterative Process Workup Reaction Work-up & Crude Product Isolation Optimization->Workup Proceed Purification Purification (e.g., Chromatography, Distillation) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Tetrahydropyran Derivative Analysis->Final_Product

Caption: A generalized workflow for the synthesis of tetrahydropyran derivatives.

G Mechanism of the Prins Cyclization cluster_activation Activation cluster_cyclization Cyclization cluster_termination Termination Aldehyde Aldehyde Activated_Complex Aldehyde-LA Complex Aldehyde->Activated_Complex LewisAcid Lewis Acid (LA) LewisAcid->Activated_Complex Oxocarbenium Oxocarbenium Ion Intermediate Activated_Complex->Oxocarbenium Nucleophilic Attack Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium Cyclized_Intermediate Cyclized Cationic Intermediate Oxocarbenium->Cyclized_Intermediate Intramolecular Cyclization Product Substituted Tetrahydropyran Cyclized_Intermediate->Product Nucleophilic Quenching Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: The reaction mechanism of the acid-catalyzed Prins cyclization.

References

Safety Operating Guide

Proper Disposal of 4-(2-Bromoethyl)tetrahydropyran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(2-Bromoethyl)tetrahydropyran is classified as a corrosive chemical that causes severe skin burns and eye damage.[1] It is imperative for the safety of laboratory personnel and environmental protection that this compound is disposed of as hazardous waste in accordance with all applicable regulations.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring a secure research environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound and to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

Precautionary MeasureSpecificationRationale
Personal Protective Equipment (PPE) Impermeable gloves, chemical splash goggles, and a fully-buttoned lab coat are mandatory.[1]To prevent skin and eye contact with the corrosive chemical.
Ventilation Use only in a well-ventilated area, preferably a chemical fume hood.[1]To avoid inhalation of potentially harmful vapors.
Ignition Sources Keep away from heat and strong oxidizing agents.[1]To prevent the risk of fire or dangerous chemical reactions.
Spill Management Absorb spills with inert material and transfer to a suitable, closed container for disposal.[2]To contain the hazardous material and prevent environmental contamination.

Step-by-Step Disposal Procedure

The disposal of this compound falls under the category of halogenated organic waste.[3] It is critical to segregate this waste stream to prevent dangerous reactions and to facilitate proper disposal, which typically involves incineration by a licensed hazardous waste management company.[3][4]

  • Waste Segregation: Collect all waste containing this compound in a dedicated and clearly labeled waste container. This container should be specifically designated for "Halogenated Organic Waste."[3][4] Do not mix with non-halogenated organic wastes, acids, bases, or other incompatible chemicals.[3][5]

  • Waste Container Selection: Use a compatible, closable waste container.[1] A polyethylene or plastic-coated glass container is recommended, as halogenated compounds can degrade certain materials. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[6]

  • Container Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4] Ensure the label is clear, legible, and securely attached to the container.

  • Waste Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be cool, dry, and well-ventilated.[1][3] The container must be kept in secondary containment to prevent spills from reaching the environment.[3]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4] Follow all institutional procedures for waste manifests and pickup scheduling. Never dispose of this compound down the drain or in regular trash.[7]

  • Decontamination of Empty Containers: Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[4] This is achieved by triple-rinsing the container with a suitable solvent. The resulting rinsate must be collected and disposed of as halogenated organic waste.[4]

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Chemical Fume Hood A->B C Select Designated Halogenated Waste Container B->C Proceed to Collection D Add this compound Waste C->D E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Securely Seal Container E->F Proceed to Storage G Store in Secondary Containment in a Designated Area F->G H Contact EHS for Waste Pickup G->H Ready for Disposal I Professional Hazardous Waste Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(2-Bromoethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 4-(2-Bromoethyl)tetrahydropyran. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research.

Hazard Identification and Immediate Precautions

This compound is a corrosive chemical that can cause severe skin burns and eye damage. Inhalation of vapors may also be harmful. Immediate and strict adherence to safety protocols is mandatory.

Hazard Summary Table:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1B
alt text
DangerH314: Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE Requirements Table:

Body PartRequired PPEMaterial/Standard Recommendation
Hands Chemical-resistant glovesDouble-gloving with nitrile or butyl rubber gloves is recommended. Ensure gloves are inspected for integrity before each use.
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face.
Body Flame-resistant lab coatA fully buttoned lab coat made of a flame-resistant material is required.
Respiratory Not generally required with proper ventilationWork must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's stability.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and have it readily available.

    • Prepare all necessary reagents and equipment before handling the compound.

    • Have a spill kit specifically for halogenated organic compounds immediately accessible.

  • Handling:

    • Don all required PPE before opening the container.

    • Conduct all transfers and manipulations of this compound inside the chemical fume hood.

    • Use spark-proof tools and equipment.

    • Avoid direct contact with the skin and eyes.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • The container must be tightly sealed.

    • Protect from light, as the compound is light-sensitive.

    • Store away from incompatible materials such as strong oxidizing agents and bases.

Handling Workflow Diagram:

G Handling Workflow for this compound A Preparation B Don PPE A->B C Work in Fume Hood B->C D Handle Chemical C->D E Secure Container D->E F Store Properly E->F

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Williamson Ether Synthesis

This compound is a primary alkyl halide and is well-suited for SN2 reactions such as the Williamson ether synthesis.[1][2][3][4][5] The following is a general procedure that can be adapted for specific research needs.

Detailed Methodology:

  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired alcohol in a suitable anhydrous aprotic solvent (e.g., THF, DMF).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

  • Alkoxide Formation:

    • Slowly add a strong base (e.g., sodium hydride, NaH) to the alcohol solution. The amount of base should be equimolar to the alcohol.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution:

    • Slowly add this compound (1.0 equivalent) to the alkoxide solution via syringe.

    • Heat the reaction mixture to a temperature appropriate for the specific reactants and solvent (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Procedures Table:

Waste TypeCollection ProcedureDisposal Method
Unused Chemical Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.Dispose of through a licensed hazardous waste disposal company.
Contaminated Labware (e.g., pipette tips, gloves) Place in a sealed, labeled "Halogenated Solid Waste" container.Incineration by a licensed hazardous waste disposal company.
Contaminated Solvents Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.Dispose of through a licensed hazardous waste disposal company.
Empty Containers Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated organic waste. Deface the label on the empty container.Dispose of as non-hazardous waste, following institutional guidelines.

Spill and Decontamination Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a significant release of vapor, evacuate the laboratory and activate the emergency alarm.

    • If a small, manageable spill occurs, ensure you are wearing the appropriate PPE before proceeding.

  • Containment and Cleanup:

    • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for halogenated compounds.[6][7][8][9]

    • Work from the outside of the spill inwards to prevent spreading.

    • Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination:

    • After the bulk of the spill has been removed, decontaminate the area with a detergent and water solution.[10][11][12][13][14]

    • For equipment, a thorough cleaning with a suitable solvent (e.g., acetone) followed by a detergent wash is recommended. Ensure all equipment is fully decontaminated before reuse or removal from the laboratory.

Logical Relationship for Spill Response:

G Spill Response Logical Flow Spill Spill Occurs Assess Assess Severity Spill->Assess SmallSpill Small & Manageable Assess->SmallSpill LargeSpill Large or Unmanageable Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate & Alert Emergency Services LargeSpill->Evacuate Contain Contain Spill DonPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Logical flow for responding to a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.